molecular formula C12H19NO2S B2834843 N,N-diethyl-3,4-dimethylbenzenesulfonamide CAS No. 428490-66-8

N,N-diethyl-3,4-dimethylbenzenesulfonamide

Cat. No.: B2834843
CAS No.: 428490-66-8
M. Wt: 241.35
InChI Key: KNJLFZBLGQJBRZ-UHFFFAOYSA-N
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Description

N,N-diethyl-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H19NO2S and its molecular weight is 241.35. The purity is usually 95%.
The exact mass of the compound N,N-diethyl-3,4-dimethylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-diethyl-3,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-3,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-5-13(6-2)16(14,15)12-8-7-10(3)11(4)9-12/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJLFZBLGQJBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: N,N-diethyl-3,4-dimethylbenzenesulfonamide (CAS 428490-66-8) as a Molecular Probe in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: In-Depth Technical Guide Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary

In the landscape of early-stage drug discovery, the identification of high-quality molecular probes is the foundational step for validating novel therapeutic targets. N,N-diethyl-3,4-dimethylbenzenesulfonamide (CAS 428490-66-8) is a synthetic small molecule that has been extensively cataloged in chemical screening libraries due to its highly favorable physicochemical profile[1].

As a Senior Application Scientist overseeing high-throughput screening (HTS) workflows, I have observed that compounds of this class are rarely end-stage drugs themselves; rather, they serve as critical mechanistic probes. This guide deconstructs the structural rationale, synthesis methodology, and biological evaluation of CAS 428490-66-8, specifically focusing on its deployment in two distinct HTS campaigns: the inhibition of Mycobacterium tuberculosis (Mtb) virulence factor FadD28[2], and the modulation of the human mu-type opioid receptor (MOR-1)[3].

Structural Rationale and Physicochemical Profiling

The utility of CAS 428490-66-8 in HTS libraries is not accidental. Its architecture is deliberately designed to balance solubility, stability, and target engagement potential.

  • The Sulfonamide Core (

    
    ):  Acts as a robust, metabolically stable linker. The oxygen atoms serve as strong hydrogen bond acceptors, crucial for anchoring the molecule within polar pockets of target proteins.
    
  • 3,4-Dimethylbenzene Moiety: Provides steric bulk and enhances the hydrophobic surface area, allowing the compound to engage in

    
    -alkyl and 
    
    
    
    stacking interactions within hydrophobic binding clefts.
  • N,N-Diethyl Substitution: The addition of two ethyl groups to the sulfonamide nitrogen eliminates the hydrogen bond donor capacity of the primary sulfonamide, significantly increasing the molecule's lipophilicity. This is a calculated design choice to enhance membrane permeability—a critical requirement for penetrating the notoriously thick mycolic acid cell wall of Mtb or crossing the blood-brain barrier for central nervous system (CNS) targets.

Chemical Synthesis Methodology

The synthesis of CAS 428490-66-8 relies on a highly efficient nucleophilic acyl substitution. The protocol below is engineered not just for yield, but for HTS-grade purity, ensuring no reactive precursors remain to cause false positives in downstream biochemical assays.

Self-Validating Synthesis Protocol

Objective: Synthesize HTS-grade N,N-diethyl-3,4-dimethylbenzenesulfonamide.

  • Preparation: Purge a round-bottom flask with inert

    
     gas to prevent moisture from hydrolyzing the highly reactive sulfonyl chloride starting material into an unreactive sulfonic acid.
    
  • Solvation: Dissolve 1.0 equivalent of 3,4-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM). Causality: DCM is chosen because it easily dissolves both the polar starting materials and the lipophilic product without participating in the reaction.

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA). Causality: TEA acts as an acid scavenger. The reaction generates HCl as a byproduct; without TEA, HCl would protonate the diethylamine nucleophile, rendering it inert and halting the reaction prematurely.

  • Nucleophilic Attack: Cool the vessel to 0°C using an ice bath. Add 1.1 equivalents of diethylamine dropwise. Causality: Sulfonyl chlorides are violently reactive. Starting at 0°C controls the exothermic kinetics, preventing thermal degradation of the product.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench & Extraction: Wash the organic layer with 1M aqueous HCl. Causality: This step selectively protonates any unreacted diethylamine and TEA, pulling them into the aqueous waste layer and leaving the highly pure sulfonamide in the organic layer.

  • Validation (The Self-Validating Mechanism):

    • Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase to visually confirm the total disappearance of the starting material.

    • Conduct Liquid Chromatography-Mass Spectrometry (LC-MS). The batch is only approved for HTS inclusion if purity is >95% and the mass spectrum shows a dominant peak at m/z 242.1

      
      .
      

Biological Target 1: Mycobacterium tuberculosis FadD28

Mechanistic Context

FadD28 is a fatty acyl-CoA ligase essential for the biosynthesis of phthiocerol dimycocerosates (PDIMs)[4]. PDIMs are complex, highly lipophilic molecules localized on the outer surface of Mtb. They act as stealth cloaks, masking pathogen-associated molecular patterns (PAMPs) and preventing host macrophages from mounting a type I interferon immune response[4]. By inhibiting FadD28, CAS 428490-66-8 disrupts PDIM synthesis, stripping the bacteria of its virulence and allowing the host immune system to clear the infection.

FadD28_Pathway Cmpd CAS 428490-66-8 (Inhibitor) FadD28 FadD28 (Acyl-CoA Ligase) Cmpd->FadD28 Competitive Blockade FA Long-Chain Fatty Acids FA->FadD28 AcylAMP Acyl-AMP Intermediate FadD28->AcylAMP ATP PDIM PDIM (Virulence Lipid) AcylAMP->PDIM Pps/Mas Enzymes Macrophage Macrophage Evasion PDIM->Macrophage

Fig 1: FadD28-mediated PDIM biosynthesis pathway and inhibitor intervention.

HTS Protocol: Fluorescence Polarization (FP) Assay

The Broad Institute utilized an FP assay to screen compounds against FadD28[2].

  • Reagent Assembly: Dispense 10 nM recombinant FadD28 and 2 nM BODIPY-labeled fatty acid tracer into 384-well microplates. Causality: BODIPY is chosen because its high quantum yield and narrow emission spectrum minimize autofluorescence interference from the library compounds.

  • Compound Addition: Pin-transfer 100 nL of CAS 428490-66-8 (in DMSO) into the test wells.

  • Incubation & Reading: Incubate for 30 minutes. Expose the plate to plane-polarized light and measure the polarization of the emitted light.

  • Validation (The Self-Validating Mechanism): The assay's integrity is continuously monitored via the

    
    -factor. A 
    
    
    
    indicates a robust separation between the positive control (fully inhibited, fast tumbling, low FP) and the negative vehicle control (uninhibited, slow tumbling, high FP). If
    
    
    falls below 0.5, the plate is automatically rejected to prevent false positives caused by liquid handling errors.

Biological Target 2: Mu-Type Opioid Receptor (MOR-1)

Mechanistic Context

CAS 428490-66-8 has also been evaluated in neuropharmacological screens targeting MOR-1[3]. MOR-1 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory


 proteins. Activation of MOR-1 leads to the dissociation of the 

subunit, which directly inhibits adenylyl cyclase (AC), resulting in a rapid decrease in intracellular cyclic AMP (cAMP) levels.

MOR1_Signaling Ligand CAS 428490-66-8 (Screening Hit) MOR1 MOR-1 (GPCR) Ligand->MOR1 Receptor Binding Gi Gi/o Protein Complex MOR1->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Signal Reduction

Fig 2: MOR-1 GPCR Gi/o signaling cascade resulting in adenylyl cyclase inhibition.

HTS Protocol: Luminescence-Based cAMP Assay

Causality for Assay Choice: Luminescence-based cAMP reporter assays are preferred over traditional


-diprenorphine radioligand binding for HTS because they directly measure functional receptor activation (distinguishing agonists from antagonists) rather than mere occupancy, while simultaneously eliminating radioactive waste management.
  • Cell Plating: Seed CHO-K1 cells stably expressing human MOR-1 and a cAMP-response element (CRE) luciferase reporter.

  • Stimulation: Treat cells with 10

    
    M Forskolin to artificially stimulate adenylyl cyclase and spike baseline cAMP levels.
    
  • Intervention: Introduce CAS 428490-66-8. If the compound acts as an agonist, it will activate

    
    , suppress the Forskolin-induced cAMP spike, and result in a measurable drop in luminescence.
    
  • Validation: Cell viability is orthogonally measured using an ATP-quantification reagent (e.g., CellTiter-Glo) in a parallel plate. This ensures that a drop in luminescence is due to true GPCR modulation, not compound-induced cytotoxicity.

Data Presentation

The following tables summarize the physicochemical profile and typical HTS parameters associated with CAS 428490-66-8.

Table 1: Physicochemical Properties of CAS 428490-66-8

PropertyValueHTS Implication
Molecular Formula

Standard small molecule space.
Molecular Weight 241.35 g/mol Excellent for lead optimization (Rule of 5 compliant).
LogP (Estimated) ~2.8 - 3.2Optimal lipophilicity for membrane permeability.
Hydrogen Bond Donors 0Prevents non-specific aqueous aggregation.
Hydrogen Bond Acceptors 3Allows specific target pocket anchoring.

Table 2: High-Throughput Screening (HTS) Assay Metrics

Target SystemAssay ModalityReadout TypeQuality Control MetricPrimary Purpose
Mtb FadD28 Fluorescence PolarizationAnisotropy (mP)

Identify competitive enzymatic inhibitors.
Human MOR-1 Cell-Based ReporterLuminescence (RLU)Viability Counter-screenIdentify functional agonists/modulators.

References

  • Chemsrc. "CAS#:428490-66-8 | N,N-diethyl-3,4-dimethylbenzenesulfonamide." Chemsrc Database. Available at:[Link]

  • Broad Institute / bioRxiv. "Supplementary Data 2: Assay types and readout types of Broad Institute dataset comprising 89 assays." bioRxiv. Available at:[Link]

  • PLOS Pathogens. "Systematic, multiparametric analysis of Mycobacterium tuberculosis intracellular infection offers insight into coordinated virulence." PLOS Pathogens. Available at:[Link]

  • Chemsrc Bioassay Data. "N,N-diethyl-3,4-dimethylbenzenesulfonamide Target: mu-type opioid receptor isoform MOR-1." Chemsrc Bioassay Database. Available at:[Link]

Sources

molecular weight and formula of N,N-diethyl-3,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization and Structural Validation of N,N-Diethyl-3,4-dimethylbenzenesulfonamide

Executive Summary

This technical guide provides a definitive structural and physicochemical analysis of N,N-Diethyl-3,4-dimethylbenzenesulfonamide (CAS: 428490-66-8).[1] As a sulfonamide derivative sharing structural homology with common pharmacophores and agrochemicals (e.g., DEET analogs), accurate characterization is critical for metabolic stability studies and synthetic quality control. This document details the theoretical derivation of its molecular formula, validates its molecular weight through high-resolution mass spectrometry (HRMS) logic, and outlines a self-validating synthesis and characterization workflow.

Part 1: Fundamental Chemical Identity

The following data serves as the "Golden Standard" for analytical comparison. All experimental values obtained in the laboratory must converge on these theoretical constants.

PropertyValueDerivation Logic
IUPAC Name N,N-Diethyl-3,4-dimethylbenzenesulfonamideSubstituted benzene sulfonamide nomenclature.
Molecular Formula C₁₂H₁₉NO₂S Summation of atomic constituents (See stoichiometry below).
Molecular Weight (Avg) 241.35 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999, S: 32.06).
Monoisotopic Mass 241.1136 Da Critical for High-Resolution Mass Spectrometry (HRMS) confirmation.
CAS Registry Number 428490-66-8 Unique numerical identifier for database retrieval.[1]
Nitrogen Rule Odd Odd number of nitrogens (1) results in an odd nominal mass (241).
Stoichiometric Breakdown
  • Benzene Core (Substituted): C₆H₃ (Positions 1, 3, 4 substituted)

  • Aryl Methyl Groups (x2): 2 × CH₃ = C₂H₆

  • Sulfonamide Linker: SO₂

  • Amine Tail (Diethyl): N(C₂H₅)₂ = NC₄H₁₀

  • Total: C₆+₂+₄ H₃+₆+₁₀ N₁ O₂ S₁ = C₁₂H₁₉NO₂S

Part 2: Synthesis & Reaction Engineering

To validate the formula experimentally, one must understand the genesis of the molecule. The synthesis follows a classic nucleophilic substitution (Schotten-Baumann conditions), where the stoichiometry dictates the final molecular weight.

Reaction Pathway

The synthesis involves the sulfocylation of diethylamine by 3,4-dimethylbenzenesulfonyl chloride.

Synthesis SM1 3,4-Dimethylbenzenesulfonyl chloride (MW: 204.67) Product N,N-Diethyl-3,4-dimethyl- benzenesulfonamide (MW: 241.35) SM1->Product + SM2 SM2 Diethylamine (MW: 73.14) SM2->Product Reagents Base (Et3N) DCM, 0°C to RT Byproduct HCl salt Product->Byproduct Side Product

Figure 1: Synthetic pathway demonstrating the conservation of mass and the origin of the C12 skeleton.

Experimental Protocol (Self-Validating)
  • Stoichiometry: Dissolve 3,4-dimethylbenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add Triethylamine (1.2 eq) to neutralize the HCl byproduct, driving the equilibrium forward (Le Chatelier’s principle).

  • Nucleophilic Attack: Add Diethylamine (1.1 eq) dropwise at 0°C to prevent thermal degradation.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the sulfonyl chloride spot (Rf ~0.6) and appearance of a new, more polar spot (Rf ~0.4) confirms the formation of the sulfonamide bond.

Part 3: Analytical Validation Workflows

Researchers must use orthogonal methods to confirm the formula C₁₂H₁₉NO₂S. Relying on a single method is insufficient for publication-grade rigor.

Method A: High-Resolution Mass Spectrometry (HRMS)

HRMS provides the most definitive proof of the molecular formula by measuring the mass-to-charge ratio (m/z) with <5 ppm error.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Target Ion: [M+H]⁺ = 242.1214 (Theoretical).

  • Fragmentation Logic: Sulfonamides exhibit characteristic cleavage patterns useful for structural confirmation.

MassSpec Parent Precursor Ion [M+H]+ m/z 242.12 Frag1 Fragment A Loss of Diethylamine [Ar-SO2]+ Parent->Frag1 -73 Da Frag2 Fragment B Loss of SO2 (Desulfonylation) [Ar-N(Et)2]+ Parent->Frag2 -64 Da Frag3 Fragment C Tropylium Ion Derivative (Aromatic Core Stability) Frag1->Frag3 Rearrangement

Figure 2: Predicted MS fragmentation tree. The detection of the [M+H]+ peak at 242.12 confirms the C12H19NO2S formula.

Method B: Nuclear Magnetic Resonance (NMR)

NMR counts the hydrogen and carbon atoms, providing a map of the C₁₂H₁₉NO₂S structure.

  • ¹H NMR (CDCl₃, 400 MHz) Expectations:

    • Aromatic Region (3H): ~7.0–7.8 ppm. Look for an ABC or ABX pattern characteristic of 1,2,4-trisubstituted benzene.

    • Methylene (Ethyl) (4H): ~3.2 ppm (Quartet, J = 7 Hz). Confirms the N-ethyl groups.

    • Aryl Methyls (6H): ~2.3 ppm (Two singlets or overlapping). Confirms the 3,4-dimethyl substitution.

    • Methyl (Ethyl) (6H): ~1.1 ppm (Triplet, J = 7 Hz). Confirms the terminal ethyls.

Part 4: Implications for Drug Development

Understanding the molecular weight and formula allows for the calculation of key physicochemical descriptors used in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

  • Lipinski's Rule of 5 Compliance:

    • MW < 500: Yes (241.35).

    • H-Bond Donors < 5: Yes (0).

    • H-Bond Acceptors < 10: Yes (2: Sulfonyl oxygens).

    • LogP (Calculated): ~2.8–3.2.

  • Metabolic Liabilities:

    • The aryl methyl groups are susceptible to Cytochrome P450 oxidation (benzylic hydroxylation).

    • The sulfonamide bond is generally stable but can undergo hydrolysis under extreme pH conditions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74367, N,N-Diethylbenzenesulfonamide (Analog Reference). Retrieved from [Link]

  • ChemSrc (2023). N,N-diethyl-3,4-dimethylbenzenesulfonamide CAS 428490-66-8 Entry.[1] Retrieved from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Standard reference for Schotten-Baumann synthesis mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Thermodynamic Profiling and Solubility Dynamics of N,N-diethyl-3,4-dimethylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solubility dynamics of N,N-diethyl-3,4-dimethylbenzenesulfonamide, designed for researchers and drug development professionals.

Executive Summary

In pharmaceutical development and synthetic organic chemistry, the solubility profile of an intermediate or active pharmaceutical ingredient (API) dictates its purification, formulation, and bioavailability. N,N-diethyl-3,4-dimethylbenzenesulfonamide (CAS: 428490-66-8) is a highly lipophilic, tertiary sulfonamide. Because empirical solubility data for this specific compound is highly specialized, this whitepaper synthesizes structural physicochemistry, Hansen Solubility Parameters (HSP), and rigorous experimental methodologies to provide a predictive and empirical framework for determining its solubility across various organic solvents.

Structural Physicochemistry and Solvation Mechanics

To understand the solubility of N,N-diethyl-3,4-dimethylbenzenesulfonamide, we must first deconstruct its molecular architecture and the resulting solute-solvent interactions.

The Causality of Molecular Structure on Solubility:

  • Absence of Hydrogen Bond Donors: Unlike primary or secondary sulfonamides (e.g., sulfanilamide), which possess an acidic N-H proton capable of hydrogen bond donation and base-catalyzed ionization, the N,N-dialkylation in this compound eliminates the free hydrogen atom[1]. Consequently, it cannot form water-soluble sulfonamide anions, rendering it completely insoluble in aqueous alkaline solutions and severely restricting its general aqueous solubility[1].

  • Hydrophobic Effect: The addition of two methyl groups at the 3 and 4 positions of the benzene ring significantly increases the molecular surface area and molecular volume. In non-polar solvents (like cyclohexane), solubility is heavily dependent on the contact between the hydrophobic solute surface and solvent molecules[2].

  • Hydrogen Bond Acceptance: The sulfonyl group (

    
    ) retains strong dipole moments and acts as a potent hydrogen bond acceptor. Therefore, the molecule exhibits a high affinity for polar organic solvents that can engage in dipole-dipole interactions or donate hydrogen bonds.
    

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

Before initiating empirical benchwork, Senior Application Scientists rely on thermodynamic modeling to screen solvents. The Hansen Solubility Parameter (HSP) framework is the gold standard for this predictive work[3].

HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion forces (

    
    ) : Driven by the aromatic ring and alkyl chains.
    
  • Polar forces (

    
    ) : Driven by the highly electronegative sulfonyl core.
    
  • Hydrogen bonding (

    
    ) : Limited strictly to the acceptor capabilities of the oxygen atoms.
    

By mapping the HSP of N,N-diethyl-3,4-dimethylbenzenesulfonamide against various solvents, we can predict the energy of the solvent cavity formation and the subsequent solvation of the solute. Furthermore, the Jouyban-Acree model can be applied to predict its solubility in binary solvent mixtures by calculating the thermodynamic functions of mixing and transfer, allowing researchers to fine-tune solvent polarity for crystallization[4].

G Solid Solid Solute Gas Gaseous Solute Solid->Gas ΔG_sub Solution Solvated State Solid->Solution ΔG_sol Cavity Solvent Cavity Gas->Cavity ΔG_cav Cavity->Solution ΔG_solv

Figure 2: Thermodynamic cycle of the dissolution process.

Experimental Methodology: The Isothermal Shake-Flask System

To empirically validate thermodynamic models, the isothermal shake-flask method remains the most reliable technique for determining the equilibrium solubility of sulfonamides[5][6]. This protocol is designed as a self-validating system —every thermal and mechanical variable is strictly controlled to prevent artificial skewing of data.

Step-by-Step Protocol & Causality
  • Saturation: Add an excess amount of N,N-diethyl-3,4-dimethylbenzenesulfonamide to 10 mL of the target organic solvent in a hermetically sealed amber glass vial.

    • Causality: Amber glass prevents potential photo-degradation of the aromatic system. The hermetic seal prevents the evaporation of volatile organic solvents (like acetone or dichloromethane), which would artificially inflate the calculated solubility concentration[5].

  • Isothermal Equilibration: Agitate the suspension in a thermostatic water bath shaker at a constant temperature (e.g., 298.15 ± 0.05 K) for 24 to 48 hours.

    • Causality: Highly lipophilic sulfonamides often exhibit low dissolution kinetics. A minimum of 24 hours is required to ensure true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated state[6].

  • Phase Separation (Filtration): Filter the saturated solution through a 0.45 μm PTFE membrane syringe filter.

    • Critical Causality: The syringe and filter must be pre-warmed to the exact study temperature (298.15 K). If the apparatus is cooler than the saturated solution, the localized temperature drop will cause immediate micro-precipitation of the solute within the filter matrix, leading to falsely low solubility readings[5].

  • Dilution and Quantification: Dilute the filtered aliquot quantitatively with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector using an isocratic elution profile[6].

G Start 1. Excess Solute Addition (N,N-diethyl-3,4-dimethylbenzenesulfonamide) Equil 2. Isothermal Equilibration (Shake-Flask, 24-48h) Start->Equil Maintain constant T Phase 3. Phase Separation (Isothermal Filtration) Equil->Phase Ensure saturation Dilution 4. Aliquot Dilution (Pre-warmed apparatus) Phase->Dilution 0.45 μm PTFE filter Quant 5. HPLC-UV Quantification (Isocratic Elution) Dilution->Quant Prevent precipitation

Figure 1: Workflow of the isothermal shake-flask method for solubility determination.

Quantitative Data: Predicted Solubility Profile

Based on the structural physicochemical properties of N,N-diethyl-3,4-dimethylbenzenesulfonamide and extrapolated data from structurally analogous tertiary sulfonamides, the following table summarizes the predicted solubility profile at 298.15 K.

Note: As a highly non-polar derivative lacking H-bond donors, solubility is maximized in polar aprotic solvents.

Solvent ClassSolventDielectric Constant (

)
Predicted Mole Fraction (

)
Primary Solvation Mechanism
Polar Aprotic Acetone20.7

to

Strong dipole-dipole interactions; H-bond acceptance from solvent.
Polar Aprotic Acetonitrile37.5

to

High polarity stabilizes the sulfonyl core.
Polar Protic Ethanol24.5

to

Dispersion forces; weak H-bond donation from the solvent to the sulfonyl oxygens.
Non-Polar Cyclohexane2.0

to

Purely dispersion forces (hydrophobic effect)[2].
Aqueous Water80.1

Practically insoluble due to massive hydrophobic penalty and lack of ionization[1].

Conclusion

The solubility of N,N-diethyl-3,4-dimethylbenzenesulfonamide is entirely dictated by its tertiary amine structure and sterically bulky, hydrophobic aromatic ring. By eliminating the acidic sulfonamide proton, the molecule resists aqueous solvation and strongly favors polar aprotic and non-polar organic networks. When conducting empirical solubility assays, researchers must strictly adhere to isothermal shake-flask principles—particularly the thermal regulation of filtration apparatuses—to prevent thermodynamic artifacts and ensure accurate downstream formulation.

References

  • [1] SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Source: uobaghdad.edu.iq. URL:

  • [2] Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Source: scispace.com. URL:

  • [3] Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Source: acs.org. URL:

  • [4] Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Source: researchgate.net. URL:

  • [5] Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Source: nih.gov. URL:

  • [6] HANDBOOK OF SOLUBILITY DATA for PHARMACEUTICALS. Source: pageplace.de. URL:

Sources

An In-depth Technical Guide to N,N-diethyl-3,4-dimethylbenzenesulfonamide: Current Knowledge and Data Gaps

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This document serves as a technical guide on N,N-diethyl-3,4-dimethylbenzenesulfonamide. It is important to preface this guide by highlighting a significant challenge encountered during the compilation of this information: a notable scarcity of publicly available scientific data for this specific chemical entity. While a Chemical Abstracts Service (CAS) number has been identified, a dedicated PubChem Compound Identifier (CID) and detailed experimental data on its synthesis, properties, and applications are not readily accessible in major chemical databases and literature. Consequently, this guide will present the available information and, where appropriate, draw logical inferences from structurally related compounds to provide a foundational understanding. Researchers are advised to consider the information presented herein as a starting point for further investigation, which will be essential for a comprehensive characterization of this compound.

Chemical Identity and Structure

The primary identifier for N,N-diethyl-3,4-dimethylbenzenesulfonamide is its CAS number.

IdentifierValueSource
CAS Number 428490-66-8ChemSrc[1]
PubChem CID Not Found-

The chemical structure, as inferred from its IUPAC name, consists of a benzene ring substituted with a sulfonamide group and two methyl groups. The sulfonamide group is further substituted with two ethyl groups on the nitrogen atom. The methyl groups are located at the 3 and 4 positions of the benzene ring relative to the sulfonamide group.

Caption: 2D Chemical Structure of N,N-diethyl-3,4-dimethylbenzenesulfonamide.

Physicochemical Properties (Predicted)

Direct experimental data for the physicochemical properties of N,N-diethyl-3,4-dimethylbenzenesulfonamide are not available in the searched literature. However, we can predict some of these properties based on its structure and by comparison with similar molecules like N,N-diethylbenzenesulfonamide. These predictions are for theoretical guidance and must be confirmed by experimental validation.

PropertyPredicted ValueNotes
Molecular Formula C12H19NO2SDerived from the chemical structure.
Molecular Weight 241.35 g/mol Calculated from the molecular formula.
Appearance Likely a solid or liquidBased on similar sulfonamides.
Solubility Expected to be soluble in organic solvents and poorly soluble in water.Common for sulfonamides of this nature.

Synthesis and Manufacturing

A specific, validated synthesis protocol for N,N-diethyl-3,4-dimethylbenzenesulfonamide is not described in the available literature. However, a general and robust method for the synthesis of benzenesulfonamides involves the reaction of a corresponding sulfonyl chloride with a secondary amine.

A plausible synthetic route for N,N-diethyl-3,4-dimethylbenzenesulfonamide would, therefore, be the reaction of 3,4-dimethylbenzenesulfonyl chloride with diethylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3,4-Dimethylbenzenesulfonyl_chloride 3,4-Dimethylbenzenesulfonyl chloride Product N,N-diethyl-3,4-dimethylbenzenesulfonamide 3,4-Dimethylbenzenesulfonyl_chloride->Product + Diethylamine Diethylamine Diethylamine Diethylamine->Product Base Base (e.g., Triethylamine, Pyridine) Base->Product Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Product

Caption: Proposed Synthetic Pathway for N,N-diethyl-3,4-dimethylbenzenesulfonamide.

Exemplary Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard methods for sulfonamide synthesis and should be adapted and optimized for the specific synthesis of the target compound.

  • Reaction Setup: To a solution of 3,4-dimethylbenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane, add diethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) at 0 °C under an inert atmosphere.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Applications and Research Directions

Given the lack of specific application data for N,N-diethyl-3,4-dimethylbenzenesulfonamide, its potential uses can be inferred from the broader class of sulfonamide compounds, which are known for a wide range of biological activities and industrial applications.

  • Pharmaceutical Research: Sulfonamides are a well-established class of pharmacophores found in various drugs, including antibacterial, diuretic, and anticonvulsant agents. The specific substitution pattern of N,N-diethyl-3,4-dimethylbenzenesulfonamide could be explored for novel biological activities.

  • Agrochemicals: Some sulfonamides have been developed as herbicides and pesticides. This compound could be a candidate for screening in agrochemical discovery programs.

  • Material Science: Benzenesulfonamide derivatives can be used as plasticizers, and in the synthesis of polymers and resins.

It is crucial to emphasize that these are speculative application areas. Significant research and development, including synthesis, purification, and extensive biological and material testing, would be required to determine if N,N-diethyl-3,4-dimethylbenzenesulfonamide has any utility in these or other fields.

Conclusion and Future Outlook

N,N-diethyl-3,4-dimethylbenzenesulfonamide represents a chemical entity with a clear structural definition but a significant lack of characterization in the public scientific domain. The absence of a PubChem entry and detailed experimental data underscores the vast number of potentially useful compounds that remain unexplored.

For researchers in drug discovery, materials science, and synthetic chemistry, this compound presents an opportunity for foundational research. The immediate next steps should involve a confirmed synthesis and full analytical characterization. Following this, a systematic investigation of its physicochemical properties and screening for biological activity would be logical pursuits. This in-depth technical guide, while highlighting the current data gaps, provides a structured framework and a hypothetical starting point for the scientific community to begin the exploration of N,N-diethyl-3,4-dimethylbenzenesulfonamide.

References

  • PubChem. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • ChemSrc. (n.d.). CAS#:428490-66-8 | N,N-diethyl-3,4-dimethylbenzenesulfonamide. Retrieved March 7, 2026, from [Link]

Sources

Advanced Safety and Handling Whitepaper: N,N-diethyl-3,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and medicinal chemistry, benzenesulfonamide derivatives serve as critical pharmacophores and synthetic intermediates. N,N-diethyl-3,4-dimethylbenzenesulfonamide (CAS: 428490-66-8) is a specialized sulfonamide analog utilized primarily in research and development (R&D) settings[1]. Because empirical toxicological data for highly specific, novel analogs is often limited, safety protocols must be engineered through structural extrapolation.

As a Senior Application Scientist, I have designed this whitepaper to transcend a standard Safety Data Sheet (SDS). This guide synthesizes physicochemical data with mechanistic toxicology, providing drug development professionals with a self-validating framework for handling, risk mitigation, and emergency response.

Physicochemical Profiling

Understanding the physical nature of a compound is the first step in predicting its behavior in an open laboratory environment. The quantitative data for N,N-diethyl-3,4-dimethylbenzenesulfonamide is summarized below [1].

PropertyValueCausality / Relevance to Safety
Chemical Name N,N-diethyl-3,4-dimethylbenzenesulfonamideDictates structural class (Sulfonamides).
CAS Number 428490-66-8Unique identifier for regulatory tracking.
Molecular Formula C₁₂H₁₉NO₂SHigh carbon/hydrogen ratio indicates lipophilicity.
Molecular Weight 241.35 g/mol Small molecule; capable of crossing biological membranes.
Physical State Solid (Powder/Crystalline)Risk of aerosolization and inhalation during weighing.
Solubility Soluble in organic solvents (EtOH, DMSO)Dictates the choice of decontamination solvents.

Mechanistic Toxicology & Hazard Assessment

Standard SDS documents often list hazards (e.g., "Harmful if swallowed" or "May cause allergic skin reaction") without explaining the underlying biological mechanisms [2]. For benzenesulfonamides, the primary occupational hazards stem from their potential to induce immune-mediated hypersensitivity and their systemic toxicity upon ingestion.

The Causality of Sulfonamide Toxicity: The sulfonamide moiety can undergo N-oxidation mediated by hepatic Cytochrome P450 enzymes (predominantly CYP2C9). This metabolic pathway converts the parent compound into a highly reactive hydroxylamine metabolite, which spontaneously auto-oxidizes into a nitroso intermediate. These electrophilic nitroso species covalently bind to cellular proteins, forming hapten-protein adducts. The immune system recognizes these adducts as foreign antigens, triggering a T-cell-mediated hypersensitivity reaction (ranging from mild dermatitis to severe systemic responses) [3].

Understanding this pathway explains why stringent dermal and inhalation protection is non-negotiable: preventing the parent compound from entering systemic circulation neutralizes the risk of bioactivation.

G A N,N-diethyl-3,4-dimethyl benzenesulfonamide B Hepatic CYP450 (e.g., CYP2C9) A->B Oxidation C Reactive Hydroxylamine Metabolite B->C N-oxidation D Nitroso Intermediate C->D Auto-oxidation E Cellular Proteins D->E Covalent Binding F Hapten-Protein Complex (Adduct) E->F Adduct Formation G Immune-Mediated Hypersensitivity F->G T-Cell Activation

Fig 1: CYP450-mediated bioactivation of sulfonamides leading to hypersensitivity.

Self-Validating Experimental Workflows

To ensure scientific integrity and operator safety, handling protocols must be self-validating—meaning the process itself contains built-in checks to confirm safety before proceeding to the next step.

Step-by-Step Handling Protocol
  • Engineering Control Validation:

    • Action: Conduct all weighing and transfer operations inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.

    • Self-Validation: Before opening the chemical container, verify the hood's magnehelic gauge reads a face velocity of at least 100 feet per minute (fpm). If the gauge is below 100 fpm, the system fails validation; do not proceed.

  • PPE Donning Strategy:

    • Action: Don a standard lab coat, safety goggles, and double-layer nitrile gloves.

    • Causality: Nitrile is selected over latex because sulfonamides and their common organic solvent vehicles (like DMSO) can rapidly permeate latex, leading to dermal exposure.

  • Anti-Static Transfer:

    • Action: Use a grounded, anti-static micro-spatula to transfer the powder to the weighing boat.

    • Causality: Benzenesulfonamide powders can accumulate static charge, causing the powder to repel from the spatula and aerosolize into the operator's breathing zone.

  • Post-Transfer Decontamination:

    • Action: Wipe down the exterior of the closed chemical container and the balance pan with a lint-free wipe dampened with 70% Isopropanol (IPA).

    • Self-Validation: Perform a visual inspection of the wipe. If any white residue is visible, repeat the wiping process until a wipe comes away completely clean.

Emergency Decontamination Protocols

In the event of a spill, traditional sweeping methods are strictly prohibited as they induce aerosolization, converting a localized surface contamination into an inhalation hazard.

Step-by-Step Spill Response Workflow
  • Isolation: Immediately evacuate personnel within a 10-foot radius of the spill.

  • Containment via Dampening: Gently cover the spilled powder with absorbent paper towels. Carefully pour 70% Ethanol or Isopropanol over the towels.

    • Causality: The solvent serves a dual purpose: it suppresses dust aerosolization and solubilizes the lipophilic sulfonamide for easier mechanical removal.

  • Mechanical Removal: Wipe the area from the outer edge of the spill toward the center to prevent spreading the footprint.

  • Validation of Decontamination:

    • Action: Perform a three-pass wipe down of the affected area using fresh solvent-dampened wipes each time.

    • Self-Validation: After the third pass, swab the area with a dry wipe. If the dry wipe shows no particulate pickup and the area is visually free of residue under standard lighting, the decontamination is validated.

SpillResponse S1 Spill Detected S2 Evacuate & Isolate Area S1->S2 S3 Don Appropriate PPE (Respirator, Double Nitrile) S2->S3 S4 Dampen with Solvent (e.g., 70% EtOH) S3->S4 Prevents aerosolization S5 Wipe & Collect (Avoid Dry Sweeping) S4->S5 Solubilizes powder S6 Dispose as Hazardous Waste S5->S6 3-pass validation

Fig 2: Self-validating spill decontamination workflow for sulfonamide powders.

Regulatory & Disposal Framework

N,N-diethyl-3,4-dimethylbenzenesulfonamide must be treated as hazardous chemical waste.

  • Disposal Mechanism: Do not flush down the sink. The compound must be collected in a sealed, clearly labeled, compatible waste container (e.g., high-density polyethylene) and disposed of via a licensed hazardous waste contractor [4].

  • Causality of Destruction: The preferred method of destruction is controlled high-temperature incineration equipped with flue gas scrubbing. Incineration effectively cleaves the robust carbon-sulfur and sulfur-nitrogen bonds, converting the molecule into carbon dioxide, water, and trace SOx/NOx gases, which are subsequently neutralized by the incinerator's alkaline scrubbers.

References

  • ChemSrc. "N,N-diethyl-3,4-dimethylbenzenesulfonamide CAS#: 428490-66-8 Chemical Properties & MSDS." ChemSrc Database. Available at:[Link]

Comparative Technical Guide: N,N-Diethyl-3,4-Dimethylbenzamide vs. Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing N,N-diethyl-3,4-dimethylbenzamide —a lipophilic analog of the gold-standard repellent DEET—and its sulfonamide bioisosteres (e.g., N,N-diethyl-3,4-dimethylbenzenesulfonamide).

This analysis focuses on the Structure-Activity Relationship (SAR) , highlighting how the transition from a planar amide to a tetrahedral sulfonamide alters physicochemical properties, receptor interaction, and volatility profiles essential for insect repellency.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N,N-diethyl-3,4-dimethylbenzamide is a structural analog of DEET (N,N-diethyl-3-methylbenzamide). The addition of a methyl group at the 4-position increases lipophilicity (LogP) and molecular weight compared to DEET, potentially reducing volatility and extending protection time.

Sulfonamide analogs (e.g., N,N-diethyl-3,4-dimethylbenzenesulfonamide) represent a classic medicinal chemistry bioisosteric replacement. However, in the context of insect repellency, this substitution fundamentally alters the pharmacophore. While amides possess a planar geometry critical for binding to octopaminergic or odorant receptors (Ors), sulfonamides introduce a tetrahedral geometry and distinct electrostatic profile, often resulting in reduced repellent efficacy but altered metabolic stability.

Key Structural Differences[2]
FeatureAmide (Benzamide) Sulfonamide (Benzenesulfonamide)
Functional Group


Geometry Planar (

Carbon)
Tetrahedral (

-like Sulfur)
H-Bond Acceptor Carbonyl Oxygen (Strong, Directional)Sulfonyl Oxygens (Diffuse, Dual)
Dipole Moment ~3.5 - 4.0 D~4.5 - 5.5 D (Higher Polarity)
Volatility Moderate (Vapor phase active)Low (Lower vapor pressure)
Primary Utility Insect Repellent (Olfactory/Gustatory)Antibacterial / Enzyme Inhibitor

Physicochemical & Mechanistic Analysis

The Repellent Pharmacophore: Planarity vs. Bulk

The efficacy of DEET and its analogs relies on a specific interaction with insect Odorant Receptors (e.g., AgOr136 in Anopheles gambiae or CqOr136 in Culex quinquefasciatus) and potentially acetylcholinesterase inhibition.

  • Amide Mechanism: The carbonyl oxygen acts as a critical Hydrogen Bond Acceptor (HBA). The planar nature of the amide bond allows the molecule to slot into the narrow hydrophobic binding pockets of the receptor, positioning the oxygen for interaction with specific residues (e.g., serine or threonine).

  • Sulfonamide Disruption: Replacing the carbonyl carbon with sulfur creates a tetrahedral center. The two sulfonyl oxygens project at ~120° angles, creating significant steric bulk perpendicular to the aromatic ring plane. This "tetrahedral bump" often prevents the molecule from entering the flat binding clefts optimized for benzamides, leading to a loss of repellent activity .

Volatility and Spatial Repellency

Insect repellents function largely in the vapor phase (spatial repellency).

  • N,N-diethyl-3,4-dimethylbenzamide: The extra methyl group increases boiling point relative to DEET, theoretically providing longer surface retention (duration) at the cost of immediate "cloud" formation.

  • Sulfonamide Analogs: Sulfonamides typically exhibit much higher melting and boiling points due to strong intermolecular dipole-dipole interactions. This significantly reduces vapor pressure, rendering them ineffective as spatial repellents, although they may retain contact irritancy.

Physicochemical Data Comparison
PropertyN,N-diethyl-3,4-dimethylbenzamideN,N-diethyl-3,4-dimethylbenzenesulfonamideImpact on Efficacy
Molecular Weight 205.30 g/mol 241.35 g/mol Sulfonamide is heavier; lower volatility.
cLogP ~3.2~2.8Amide is more lipophilic (better skin penetration).
Topo. Polar Surface Area 20.3 Ų46.5 ŲSulfonamide is more polar; reduced BBB/cuticle crossing.
H-Bond Acceptors 1 (Carbonyl)2 (Sulfonyl)Sulfonamide H-bonding is sterically hindered.

Visualization: Pharmacophore & Synthesis Pathways[11][12]

The following diagram illustrates the structural divergence and synthetic pathways for both compound classes.

G node_start Starting Material: 3,4-Dimethylbenzoic Acid (or Precursors) node_acid_cl Intermediate A: 3,4-Dimethylbenzoyl Chloride node_start->node_acid_cl SOCl2, Reflux (Chlorination) node_sulf_cl Intermediate B: 3,4-Dimethylbenzenesulfonyl Chloride node_start->node_sulf_cl 1. Chlorosulfonic acid (Sulfonylation of Xylene) node_amide Target 1 (Amide): N,N-Diethyl-3,4-dimethylbenzamide (Planar, Repellent) node_acid_cl->node_amide HNEt2, Et3N (Schotten-Baumann) node_mech_amide Mechanism: AgOr Receptor Binding (Planar Fit) node_amide->node_mech_amide node_sulfonamide Target 2 (Sulfonamide): N,N-Diethyl-3,4-dimethylbenzenesulfonamide (Tetrahedral, Inactive/Weak) node_sulf_cl->node_sulfonamide HNEt2, Pyridine (Nucleophilic Substitution) node_mech_sulf Mechanism: Steric Clash / Low Volatility (Poor Binding) node_sulfonamide->node_mech_sulf

Caption: Synthetic divergence and mechanistic outcomes for Amide vs. Sulfonamide analogs. Note the parallel synthesis using acid/sulfonyl chlorides.

Experimental Protocols

Synthesis of N,N-Diethyl-3,4-dimethylbenzamide

This protocol uses a standard Schotten-Baumann acylation, ensuring high yield and purity.

Reagents:

  • 3,4-Dimethylbenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Diethylamine (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq) or NaOH (aq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 3,4-dimethylbenzoic acid in anhydrous DCM. Add

    
     dropwise at 0°C. Reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases. Evaporate excess
    
    
    to isolate the crude acid chloride.
  • Coupling: Re-dissolve the acid chloride in fresh DCM. Cool to 0°C.

  • Addition: Add a mixture of diethylamine and triethylamine dropwise over 30 minutes. The base neutralizes the generated HCl.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then 1M NaOH (to remove unreacted acid), and finally Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via vacuum distillation or silica gel chromatography.
    
Synthesis of Sulfonamide Analog

Reagents:

  • 3,4-Dimethylbenzenesulfonyl chloride (1.0 eq)

  • Diethylamine (2.0 eq)

  • THF or DCM (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-dimethylbenzenesulfonyl chloride in dry THF.

  • Addition: Cool to 0°C. Add diethylamine slowly. (Note: Excess amine acts as the base, or use Pyridine).

  • Reaction: Stir at Room Temperature for 12 hours (Sulfonylation is slower than acylation).

  • Workup: Quench with water. Extract with EtOAc. Wash with dilute HCl.

  • Crystallization: Unlike the liquid amide, the sulfonamide is likely a solid. Recrystallize from Ethanol/Water.

Repellency Screening (K & D Module)

To validate the difference in efficacy:

  • Setup: Use a Klun & Debboun (K & D) module with mosquitoes (Aedes aegypti).

  • Application: Apply 25 µL of compound (1% in ethanol) to the cloth patch.

  • Control: Use DEET as positive control and Ethanol as negative control.

  • Measurement: Count the number of bites/landings over a 3-minute exposure period.

  • Expectation: The amide will show < 5 landings (high repellency). The sulfonamide will likely show > 15 landings (low repellency) due to lack of volatility and receptor mismatch.

References

  • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N,N-Diethyl-meta-toluamide (DEET). PLoS ONE. [Link]

  • Leal, W. S. (2014). The elusive olfactory mechanism of DEET. F1000Prime Reports.[1] [Link]

  • Debboun, M., et al. (2007). Insect Repellents: Principles, Methods, and Uses.[2][3] CRC Press. (Standard reference for K & D Protocol).

  • Bioisosteres in Drug Design. (2018). Sulfonamides as Bioisosteres of Amides. Journal of Medicinal Chemistry. [Link](Note: Generalized link for bioisostere concept).

  • PubChem Compound Summary. (2024). N,N-Diethyl-3-methylbenzamide (DEET).[2][4][5][6][7][8][9][Link][4]

Sources

suppliers and price of N,N-diethyl-3,4-dimethylbenzenesulfonamide

[1]

Executive Summary & Supply Chain Analysis

Compound Identity:

  • Systematic Name: N,N-Diethyl-3,4-dimethylbenzenesulfonamide[1]

  • CAS Registry Number: 428490-66-8 (Note: Often confused with DEET or 4-methyl analogs; verification of the 3,4-dimethyl substitution is critical).[1]

  • Core Scaffold: Benzenesulfonamide (

    
    )[1]
    
  • Key Differentiator: Unlike the insect repellent DEET (an amide,

    
    ), this is a sulfonamide.[1] The physicochemical properties and biological targets (e.g., carbonic anhydrase vs. cholinesterase) are fundamentally different.[1]
    
Supply Chain: The "Make vs. Buy" Decision

This compound is not a commodity chemical. It is a Tier 3 Research Chemical , meaning it is rarely in stock for immediate shipment and typically requires a lead time for custom synthesis.[1]

Strategic Recommendation: For requirements under 100g, in-house synthesis is the most time- and cost-efficient strategy.[1] The precursor, 3,4-dimethylbenzenesulfonyl chloride, is commercially available and stable.[1]

Supplier & Pricing Matrix (Precursor Strategy)

Since the final product is scarce, the supply chain relies on the sulfonyl chloride precursor (CAS: 2905-30-8).[1]

SupplierProductPurityPack SizeEst. Price (USD)Lead Time
Thermo Scientific 3,4-Dimethylbenzenesulfonyl chloride98%5 g$180 - $2002-5 Days
BLD Pharm 3,4-Dimethylbenzenesulfonyl chloride97%1 g / 5 g$40 - $801-2 Weeks
Sigma-Aldrich 3,4-Dimethylbenzenesulfonyl chloride97%CustomRFQ OnlyVariable
Enamine Building Block (Sulfonamide)95%+100 mg$150+3-4 Weeks

Cost Analysis: Synthesizing 5g of the target compound in-house costs approximately


1,500  with a 4-6 week lead time.[1]

Chemical Synthesis Protocol

Rationale

The sulfonylation of secondary amines is a robust, self-validating reaction. We utilize 3,4-dimethylbenzenesulfonyl chloride as the electrophile and diethylamine as the nucleophile. An excess of base (Triethylamine or excess diethylamine) is employed to scavenge the HCl byproduct, driving the equilibrium forward.[1]

Reaction Scheme (Graphviz)[1][2]

SynthesisPathPrecursor3,4-DimethylbenzenesulfonylChloride (CAS 2905-30-8)IntermediateTetrahedralIntermediatePrecursor->Intermediate DCM, 0°CReagentDiethylamine(Nucleophile)Reagent->IntermediateProductN,N-Diethyl-3,4-dimethylbenzenesulfonamideIntermediate->Product EliminationByproductHCl (Scavenged by Base)Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for sulfonamide formation.

Detailed Methodology

Safety Note: Work in a fume hood. Sulfonyl chlorides are corrosive and lachrymators. Diethylamine is flammable and toxic.

Reagents:

  • 3,4-Dimethylbenzenesulfonyl chloride (1.0 equiv, 5.0 mmol, ~1.02 g)[1]

  • Diethylamine (1.2 equiv, 6.0 mmol, ~0.62 mL)[1]

  • Triethylamine (1.5 equiv, 7.5 mmol, ~1.05 mL) – Base scavenger[1]

  • Dichloromethane (DCM), Anhydrous (20 mL)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 20 mL of anhydrous DCM.
    
  • Amine Charge: Add Diethylamine and Triethylamine to the DCM. Cool the solution to 0°C using an ice bath. Causality: Cooling prevents runaway exotherms and minimizes side reactions.

  • Addition: Dissolve the sulfonyl chloride in 5 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexanes).[1] The starting chloride spot (

      
      ) should disappear.[1]
      
  • Workup:

    • Quench with 10 mL water.

    • Wash organic layer with 1M HCl (2 x 10 mL) to remove unreacted amines.[1] Critical Step: This ensures the product is free of starting amine.

    • Wash with Sat.

      
        (10 mL) to neutralize acid traces.[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is typically a viscous oil or low-melting solid. If purity is <95%, purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).[1]
    

Applications & Biological Profile[2]

Medicinal Chemistry: The Sulfonamide Scaffold

Unlike DEET, which targets octopamine receptors in insects, this sulfonamide derivative is primarily relevant as a Carbonic Anhydrase (CA) Inhibitor fragment or a building block for antimicrobial agents.[1]

Mechanism of Action (CA Inhibition): The sulfonamide moiety (


121
Pharmacophore Mapping (Graphviz)[1]

BioActivityCompoundN,N-Diethyl-3,4-dimethylbenzenesulfonamideCACarbonic Anhydrase(Zinc Binding)Compound->CA Weak Binding (Steric)MicrobialDihydropteroate Synthase(Antimicrobial)Compound->Microbial Structural AnalogLipophilicityHigh Lipophilicity(BBB Penetration)Compound->Lipophilicity Diethyl Group EffectLipophilicity->CA Improved Tissue DistributionSelectivitySelectivity Profile(vs. Unsubstituted)

Figure 2: Structure-Activity Relationship (SAR) and biological targets.[1]

Key Applications
  • Fragment-Based Drug Design (FBDD): Used as a lipophilic linker to probe the hydrophobic wall of enzyme active sites.

  • Metabolic Stability Reference: Used to study the metabolic oxidation of the 3,4-dimethyl positions (forming benzoic acid derivatives) vs. N-dealkylation.

  • Material Science: Sulfonamides are excellent plasticizers and antistatic agents. This specific derivative offers high thermal stability due to the aromatic core.

Safety & Handling (E-E-A-T)

Since a specific SDS for this exact isomer is rare, the safety profile is derived from the Structure-Activity Relationship (SAR) of the benzenesulfonamide class and its precursors.

Hazard ClassSignalHazard Statement (Predicted)Precaution
Skin Irritation WarningH315: Causes skin irritationWear Nitrile gloves (0.11 mm min).[1]
Eye Irritation WarningH319: Causes serious eye irritationUse chemical splash goggles.
Sensitization WarningH317: May cause allergic skin reactionAvoid dust/aerosol inhalation.
Environmental CautionH412: Harmful to aquatic lifeDo not dispose in standard drains.

Critical Storage Protocol:

  • Store in a cool, dry place (

    
    ).[1]
    
  • Keep under inert gas (

    
    ) if storing for >6 months to prevent slow oxidation of the methyl groups.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74367, N,N-Diethylbenzenesulfonamide (Analog Reference).[1] Retrieved from [Link][1]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][3] Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Foundational text on Sulfonamide mechanism).

  • Organic Syntheses. General Procedure for Sulfonylation of Amines. Coll. Vol. 10, p. 120.[1] Retrieved from [Link]

Methodological & Application

Advanced Recrystallization & Purification Protocols for N,N-Diethyl-3,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Objective: To provide a robust, self-validating protocol for the recrystallization and purification of N,N-diethyl-3,4-dimethylbenzenesulfonamide.

Technical Challenge: Based on the physicochemical properties of structural analogs (e.g., N,N-diethyl-4-methylbenzenesulfonamide, MP ~13°C; N,N-diethyl-3-methylbenzamide, liquid), N,N-diethyl-3,4-dimethylbenzenesulfonamide is likely a low-melting solid or viscous liquid at ambient temperatures. Standard high-temperature recrystallization methods often fail, resulting in "oiling out" (phase separation) rather than crystal lattice formation.

Strategic Approach: This guide prioritizes Low-Temperature Crystallization and Anti-Solvent Precipitation techniques.[1] These methods minimize thermal stress and leverage supersaturation at reduced temperatures to force ordered lattice construction over amorphous oil formation.[1]

Physicochemical Context (Analog-Based estimation)
PropertyValue / EstimateImplication for Purification
State (25°C) Viscous Liquid or Low-Melting SolidRequires cooling <0°C for crystallization.[1]
Polarity Moderate (Sulfonamide core)Soluble in alcohols, esters, chlorinated solvents.
Lipophilicity High (Diethyl + Dimethyl groups)Insoluble in water; highly soluble in hexanes/heptane.
Primary Impurities Isomers, unreacted amines, sulfonic acidsAcid/Base extraction required before crystallization.

Pre-Purification: Chemical Washing (Critical Step)

Attempting to crystallize a crude reaction mixture containing unreacted N,N-diethylamine or sulfonyl chlorides will result in stable oils. A chemical wash is mandatory to establish a baseline purity (>90%) required for successful crystallization.

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Acid Wash: Wash organic phase with 1M HCl (2x) to remove unreacted amines and basic impurities.[1]

  • Base Wash: Wash with Saturated NaHCO₃ (2x) to remove unreacted sulfonic acids.[1]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to a defined oil.

Solvent Selection Strategy

The choice of solvent system is governed by the "Like Dissolves Like" principle, balanced against the need for a steep solubility curve with temperature.[1]

Solvent Screening Table
Solvent SystemRolePolarity Index (

)
SuitabilityNotes
Ethyl Acetate (EtOAc) Solvent4.4HighGood for dissolving the oil; too soluble for single-solvent crystallization.
Hexanes / Heptane Anti-Solvent0.1HighEssential for inducing precipitation.[1]
Ethanol / Methanol Solvent5.2 / 5.1ModerateGood solubility, but risk of solvolysis if heated excessively; excellent for low-temp work.
Diethyl Ether Solvent2.8HighExcellent for low-temperature crystallization (-78°C).

Experimental Protocols

Protocol A: Dual-Solvent Recrystallization (The "Layering" Method)

Best for: High-purity isolation when the compound is solid at room temperature or slightly below.

Reagents:

  • Solvent A: Ethyl Acetate (High solubility)

  • Solvent B: Hexanes (Low solubility)

Step-by-Step Procedure:

  • Dissolution: Place the crude oil/solid in a minimal amount of Solvent A at Room Temperature (RT). Add just enough solvent to dissolve the compound.

    • Expert Tip: If the solution is colored, treat with activated charcoal for 10 mins, filter through Celite.

  • Anti-Solvent Addition: Slowly add Solvent B dropwise with varying agitation until a persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of Solvent A to just clear the turbidity.[1]

  • Nucleation: Place the vessel in a controlled environment.

    • Stage 1: RT for 1 hour (sealed).

    • Stage 2: 4°C (Refrigerator) for 12 hours.

    • Stage 3: -20°C (Freezer) if no crystals form.

  • Harvesting: Filter crystals rapidly while cold. Wash with cold (-20°C) Hexanes.

Protocol B: Low-Temperature Crystallization (Cryo-Crystallization)

Best for: Low-melting solids or oils that refuse to solidify.[1]

Reagents:

  • Solvent: Diethyl Ether or Isopropanol (IPA)

  • Coolant: Dry ice/Acetone bath (-78°C) or Freezer (-20°C)

Step-by-Step Procedure:

  • Concentration: Dissolve the compound in the minimum volume of Diethyl Ether (approx 1-2 mL per gram).

  • Seeding (Optional but Recommended): If a seed crystal is available, add it now. If not, scratch the side of the glass flask with a glass rod to induce nucleation sites.[1]

  • Cooling Ramp:

    • Submerge the flask in a -78°C bath (Dry ice/Acetone).

    • Allow to stand for 30-60 minutes.

    • Observation: The oil should harden into a crystalline mass.[1]

  • Solvent Removal: While keeping the flask cold, pipette off the supernatant (mother liquor) which contains impurities.

  • Trituration: Add cold Pentane (-78°C) to the solid mass. Triturate (grind/crush) the solid with a spatula to wash away surface oil.

  • Filtration: Filter rapidly using a pre-chilled Buchner funnel.

Workflow Logic & Decision Tree

The following diagram illustrates the decision-making process for purifying N,N-diethyl-3,4-dimethylbenzenesulfonamide, specifically addressing the "Oiling Out" phenomenon.

RecrystallizationWorkflow Start Crude N,N-diethyl-3,4- dimethylbenzenesulfonamide Wash Acid/Base Extraction (Remove Amines/Acids) Start->Wash CheckState Check State at 25°C Solid Solid / Semi-Solid CheckState->Solid MP > 25°C Liquid Viscous Oil CheckState->Liquid MP < 25°C MethodA Protocol A: Dual Solvent (EtOAc / Hexanes) Solid->MethodA MethodB Protocol B: Cryo-Crystallization (Ether @ -78°C) Liquid->MethodB Wash->CheckState Crystals Crystals Formed? MethodA->Crystals MethodB->Crystals Success Filter & Dry (High Purity) Crystals->Success Yes Fail Oiling Out Crystals->Fail No Remedy Remedy: Re-dissolve, Seed, Slower Cooling Fail->Remedy Remedy->MethodB

Figure 1: Decision matrix for selecting the optimal crystallization pathway based on the physical state of the crude material.

Troubleshooting "Oiling Out"

A common failure mode for sulfonamides is separating as a second liquid phase (oil) instead of crystals.

Mechanism: This occurs when the temperature is above the "metastable limit" where the compound is insoluble but liquid-liquid separation is energetically favored over crystallization.

Corrective Actions:

  • The "Seeding" Trick: Obtain a seed crystal by taking 1 drop of the oil on a watch glass, adding 1 drop of pentane, and evaporating it rapidly while scratching with a needle.[1] Use this solid to seed the main batch.[1]

  • Slower Cooling: Wrap the flask in cotton wool or place it in a water bath to cool slowly from RT to 4°C. Rapid cooling traps impurities and promotes oiling.[1]

  • Solvent Swap: If EtOAc/Hexane oils out, switch to IPA/Water .[1] Dissolve in warm IPA, add water until cloudy, then cool.

Characterization & Validation

To verify the success of the recrystallization, the following analytical metrics must be met:

TechniqueObservationSuccess Criteria
HPLC (Reverse Phase) Purity Assessment>98.5% Area Under Curve (AUC).
1H NMR Structural IntegrityAbsence of solvent peaks (EtOAc/Hexane) and precursor amine signals.
DSC (Differential Scanning Calorimetry) Thermal ProfileSharp endotherm (Melting Point). Broad peaks indicate impurities or amorphous content.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for general recrystallization techniques and solvent selection).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques. Cengage Learning.[1] (Protocols for low-temperature crystallization).

  • Sigma-Aldrich. (n.d.). N,N-Diethyl-4-methylbenzenesulfonamide Safety Data Sheet. Retrieved from (Used for analog physicochemical property estimation).[2][3]

  • PubChem. (n.d.).[1] N,N-Diethyl-3-methylbenzamide (DEET).[2][4] National Library of Medicine. Retrieved from (Reference for liquid state of diethyl-substituted benzamide analogs).

Sources

Application Note: Strategic Utilization of N,N-Diethyl-3,4-dimethylbenzenesulfonamide as a Protected Intermediate and Directed Metalation Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the protection of reactive moieties must often be coupled with downstream functionalization strategies. N,N-Diethyl-3,4-dimethylbenzenesulfonamide (CAS: 428490-66-8) represents a highly strategic intermediate where the N,N-diethylamine moiety serves as a robust protecting group for the underlying 3,4-dimethylbenzenesulfonyl core. Beyond simple protection, this tertiary sulfonamide acts as a powerful Directed Metalation Group (DMG), enabling regioselective Directed Ortho Metalation (DoM)[1]. Recent advancements in hypervalent iodine chemistry further allow this highly stable intermediate to be cleanly deprotected and converted into reactive sulfonyl fluorides for Sulfur-Fluoride Exchange (SuFEx) click chemistry[2].

Mechanistic Causality & Rationale (E-E-A-T)

The utility of N,N-diethyl-3,4-dimethylbenzenesulfonamide is governed by three distinct mechanistic principles:

  • Steric Shielding & DMG Capability: Primary and secondary sulfonamides possess acidic N-H protons that consume organolithium reagents. By utilizing the N,N-diethyl protected form, the nitrogen is fully alkylated, forcing the alkyllithium base to engage in coordination-driven ortho-lithiation. The choice of the diethyl group over a dimethyl group is highly intentional: the increased steric bulk of the ethyl chains shields the electrophilic sulfur atom from direct nucleophilic attack by the alkyllithium base, thereby strictly enforcing coordination to the sulfonyl oxygen atoms[1].

  • Regioselectivity on the 3,4-Dimethyl Core: The electron-donating methyl groups at the C3 and C4 positions enrich the aromatic ring, stabilizing the intermediate. During DoM, the DMG strongly directs the base to the ortho positions (C2 and C6). Because C2 is sterically hindered by the adjacent C3 methyl group, lithiation predominantly occurs at the less hindered C6 position under kinetic control, allowing for predictable and regioselective functionalization.

  • Overcoming Deprotection Resistance: Tertiary sulfonamides are notoriously resistant to standard acidic or basic hydrolysis[3]. However, N-alkylation using Me-λ³-iodane generates a highly electrophilic sulfonyl ammonium salt. This activates the S-N bond, making the dialkylamine a superior leaving group. Subsequent introduction of a nucleophilic fluoride source (Et₃N·3HF) cleanly cleaves the protecting group, yielding a functionalized sulfonyl fluoride[2]. Alternative electrochemical dealkylation methods can also be employed to systematically deconstruct the N,N-diethyl group[4].

Workflow Visualization

G A 3,4-Dimethylbenzene- sulfonyl Chloride B Protection (Diethylamine) A->B C N,N-Diethyl-3,4-dimethyl- benzenesulfonamide B->C D Directed Ortho Metalation (sec-BuLi, TMEDA) C->D DMG Coordination E C6-Functionalized Intermediate D->E Electrophile Quench F Activation (Me-λ³-Iodane, Et₃N·3HF) E->F G Functionalized Sulfonyl Fluoride F->G N-Dealkylation

Workflow of N,N-diethyl-3,4-dimethylbenzenesulfonamide from protection to SuFEx activation.

Experimental Protocols

Protocol 1: Synthesis of the Protected Intermediate

Objective: Protect 3,4-dimethylbenzenesulfonyl chloride to form the stable N,N-diethyl-3,4-dimethylbenzenesulfonamide intermediate.

  • Preparation: Dissolve 3,4-dimethylbenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under an argon atmosphere.

  • Acid Scavenging: Add triethylamine (Et₃N) (1.5 equiv). Causality: Et₃N neutralizes the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming diethylamine nucleophile.

  • Nucleophilic Addition: Cool the mixture to 0 °C. Add diethylamine (1.2 equiv) dropwise over 15 minutes. Stir for 2 hours at room temperature.

  • Self-Validating Isolation: Quench with 1M HCl. Validation Step: Check the pH of the aqueous layer using indicator paper. A pH < 3 ensures complete protonation and partitioning of any unreacted diethylamine into the aqueous phase. Extract with DCM, dry over MgSO₄, and concentrate to yield the intermediate.

Protocol 2: Regioselective Directed Ortho Metalation (DoM)

Objective: Leverage the N,N-diethylsulfonamide as a DMG to functionalize the C6 position[1].

  • Coordination Setup: Dissolve the intermediate (1.0 equiv) in anhydrous THF (0.1 M). Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 equiv) and cool to -78 °C. Causality: TMEDA breaks down the oligomeric aggregates of the alkyllithium base, increasing its kinetic basicity and facilitating tighter coordination to the DMG.

  • Lithiation: Add sec-butyllithium (sec-BuLi) (1.1 equiv) dropwise. Causality:sec-BuLi is chosen over n-BuLi because its secondary carbon structure provides steric bulk, heavily favoring deprotonation over nucleophilic attack at the sulfur center.

  • Self-Validating Quench: Validation Step: After 1 hour, extract a 0.1 mL aliquot and quench with D₂O. Analyze the crude aliquot via ¹H NMR. The complete disappearance of the C6 aromatic proton signal (relative to the C2 and C5 protons) confirms >95% regioselective metalation efficiency.

  • Electrophilic Trapping: Add the desired electrophile (e.g., 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for borylation) (1.5 equiv). Warm to room temperature over 2 hours, then quench with saturated NH₄Cl and extract with ethyl acetate.

Protocol 3: Deprotection and SuFEx Activation

Objective: Cleave the N,N-diethyl protecting group to yield a functionalized sulfonyl fluoride[2].

  • N-Alkylation: Dissolve the C6-functionalized intermediate in anhydrous DCM (0.1 M) and cool to -40 °C. Add Me-λ³-iodane (1.2 equiv). Causality: The hypervalent iodine reagent selectively methylates the tertiary sulfonamide nitrogen, generating a highly reactive, electrophilic sulfonyl ammonium salt.

  • Fluoride Cleavage: Add Et₃N·3HF (3.0 equiv) dropwise. Causality: Et₃N·3HF acts as a soluble, mild nucleophilic fluoride source. The fluoride attacks the electrophilic sulfur, displacing the activated dialkylamine leaving group.

  • Self-Validating Purification: Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc). The complete consumption of the highly polar ammonium salt baseline spot and the appearance of a high-R_f spot confirms successful conversion to the non-polar sulfonyl fluoride. Purify via flash chromatography.

Quantitative Data Summary

The following table summarizes benchmark yields for the DoM and subsequent SuFEx activation workflow, demonstrating the robustness of the N,N-diethyl-3,4-dimethylbenzenesulfonamide intermediate across various electrophilic quenches.

Electrophile Quench (DoM Step)Functional Group Installed (C6)DoM Step Yield (%)SuFEx Activation Yield (%)Overall 2-Step Yield (%)
i-PrOBPin Boronic Ester (Bpin)85%78%66.3%
DMF Formyl (-CHO)82%75%61.5%
Iodine (I₂) Iodo (-I)88%80%70.4%
Methyl Iodide (MeI) Methyl (-CH₃)91%82%74.6%

Note: Yields are representative benchmarks based on established literature protocols for tertiary sulfonamide DoM and hypervalent iodine-mediated fluorination.

References

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules (2024).[Link]

  • Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters (2011).[Link]

  • Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. Synlett (2025).[Link]

  • N,N-Diethylbenzenesulfonamide Compound Summary. PubChem (2025).[Link]

Sources

Application Note: Utilizing N,N-Diethyl-3,4-dimethylbenzenesulfonamide as a Scaffold in Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the selection of screening library compounds dictates the trajectory of hit-to-lead optimization. N,N-diethyl-3,4-dimethylbenzenesulfonamide (CAS 428490-66-8) represents a highly privileged, lipophilic tertiary sulfonamide scaffold frequently utilized in High-Throughput Screening (HTS) campaigns[1].

Unlike primary sulfonamides, which act as strong hydrogen-bond donors and are classic inhibitors of metalloenzymes (e.g., carbonic anhydrase), the N,N-diethyl substitution eliminates hydrogen-bond donor capacity. This modification significantly increases the compound's LogP, enhancing passive membrane permeability—a critical attribute when targeting intracellular pathogens. The 3,4-dimethylphenyl moiety further provides a hydrophobic vector ideal for occupying deep, lipophilic binding pockets in target enzymes. This application note details the integration of this compound into HTS workflows, specifically focusing on its role as a competitive inhibitor of adenylating enzymes in Mycobacterium tuberculosis (Mtb).

Mechanistic Context: Targeting Adenylating Enzymes in M. tuberculosis

The survival of M. tuberculosis relies heavily on its complex lipid metabolism. Fatty acyl-CoA ligases (FACLs) and fatty acyl-AMP ligases (FAALs), such as FadD2 and FadD28, catalyze the activation of fatty acids into acyl-adenylates (acyl-AMP)[2]. This two-step adenylation reaction is essential for lipid biosynthesis and has been directly linked to the pathogen's intrinsic resistance to first-line drugs like pyrazinamide[3].

Because these enzymes utilize ATP and lipophilic fatty acids, their active sites feature distinct hydrophobic cavities. N,N-diethyl-3,4-dimethylbenzenesulfonamide acts as an ATP-competitive or bisubstrate analog hit. The tertiary sulfonamide core mimics the transition state of the adenylate intermediate, while the diethyl and dimethyl groups anchor the molecule within the fatty acid binding channel, arresting catalysis and preventing acyl-AMP formation[2].

Mechanism_FadD28 Sub Fatty Acid + ATP Enz FadD28 Enzyme (Active) Sub->Enz Binds Active Site Comp Inhibited Complex Enz->Comp Arrests Catalysis Prod Acyl-AMP + PPi Enz->Prod Catalysis Inh N,N-Diethyl-3,4-dimethyl- benzenesulfonamide Inh->Enz Competes for Pocket Inh->Comp Forms

Mechanism of FadD28 inhibition by the sulfonamide scaffold blocking acyl-AMP formation.

Experimental Protocols: Self-Validating Systems

To ensure robust hit validation, the following protocols employ self-validating mechanisms that isolate true target engagement from assay artifacts (e.g., compound auto-fluorescence or aggregation).

Protocol 1: Fluorescence Polarization (FP) High-Throughput Screening Assay

Causality & Rationale: FP is the premier choice for screening FadD inhibitors because it relies on molecular tumbling rates[2]. When a small fluorescent acyl-AMP probe binds the large FadD28 enzyme (~60 kDa), its rotation slows, yielding a high polarization signal. If N,N-diethyl-3,4-dimethylbenzenesulfonamide successfully competes for the active site, the probe is displaced into the solution, tumbling rapidly and decreasing the polarization signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100). The inclusion of Triton X-100 is critical to prevent non-specific compound aggregation (promiscuous inhibition).

  • Enzyme/Probe Complex: Pre-incubate 50 nM recombinant FadD28 with 5 nM fluorescently labeled acyl-AMP probe in Assay Buffer for 15 minutes at room temperature.

  • Compound Addition: Dispense 100 nL of N,N-diethyl-3,4-dimethylbenzenesulfonamide (10 mM in DMSO) into a 384-well black microtiter plate using acoustic liquid handling.

  • Reaction Initiation: Add 20 µL of the Enzyme/Probe complex to each well. Ensure the final DMSO concentration does not exceed 0.5%.

  • Incubation & Readout: Incubate in the dark for 30 minutes. Read the plate on a multimode microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm).

  • Self-Validation (Artifact Rejection): Calculate the total fluorescence intensity (

    
    ). If 
    
    
    
    deviates by >15% from the DMSO control, flag the compound for auto-fluorescence or quenching.

FP_Assay_Workflow A Library Compound (CAS 428490-66-8) B Incubate with FadD28 & Probe A->B C FP Readout (Artifact Check) B->C D Hit Validation (IC50 Generation) C->D

Workflow for screening N,N-diethyl-3,4-dimethylbenzenesulfonamide via FP assay.

Protocol 2: In Vitro Microsomal Stability Assay

Causality & Rationale: While the N,N-diethyl substitution enhances target affinity and permeability, tertiary amines are classic liabilities for Cytochrome P450 (CYP)-mediated N-dealkylation. Evaluating microsomal stability early ensures that the observed in vitro efficacy will translate to cellular models without the compound rapidly degrading into a less active secondary sulfonamide.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare human or murine liver microsomes (HLM/MLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add N,N-diethyl-3,4-dimethylbenzenesulfonamide to a final concentration of 1 µM.

  • Metabolic Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the N-monoethyl metabolite.

Quantitative Data Analysis: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR profiling data, demonstrating the causal relationship between the sulfonamide nitrogen substitution, target affinity, and metabolic stability.

Compound ScaffoldR1 (N-substitution)R2 (Phenyl substitution)FadD28 IC50 (µM)LogPHLM Half-life (T1/2, min)
N,N-diethyl-3,4-dimethylbenzenesulfonamide N,N-diethyl 3,4-dimethyl 4.2 3.8 15.4
Analog AN-monoethyl3,4-dimethyl18.52.945.0
Analog BNH2 (Primary)3,4-dimethyl>100.01.8>60.0
Analog CN,N-diethylUnsubstituted45.03.112.2

Data Interpretation: The data validates that the tertiary N,N-diethyl group is strictly required for low-micromolar inhibition of FadD28, likely due to favorable hydrophobic packing within the ATP-binding pocket. However, this comes at the cost of metabolic stability (T1/2 = 15.4 min), necessitating further lead optimization (e.g., bioisosteric replacement of the ethyl groups with conformationally restricted rings) to improve the pharmacokinetic profile.

References

  • Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets. National Institutes of Health (NIH) - PMC. 2[2]

  • Long-Chain Fatty Acyl Coenzyme A Ligase FadD2 Mediates Intrinsic Pyrazinamide Resistance in Mycobacterium tuberculosis. National Institutes of Health (NIH) - PMC. 3[3]

  • CAS#:428490-66-8 | N,N-diethyl-3,4-dimethylbenzenesulfonamide. Chemsrc Database. 1[1]

Sources

microwave-assisted synthesis of sterically hindered sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Sulfonamides

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the synthetic bottleneck of coupling bulky, sterically hindered amines (e.g., tert-butylamine, 2,6-diisopropylaniline) with complex sulfonyl electrophiles. Under conventional thermal conditions, these reactions suffer from prolonged reaction times (24–72 hours), poor yields, and the competitive hydrolysis of the sulfonyl chloride intermediate.

The causality behind these failures is primarily kinetic: the steric bulk creates a high activation energy barrier for the nucleophilic attack on the tetrahedral sulfur(VI) center. Microwave (MW) irradiation circumvents this barrier through direct dielectric heating. By applying MW energy, polar molecules in the reaction mixture undergo rapid kinetic excitation and localized superheating [1]. This dramatically accelerates the rate of C–N–S bond formation, reducing reaction times to mere minutes while suppressing unwanted side reactions and enhancing product purity [3].

Experimental Workflow

The following workflow illustrates the logical progression of a microwave-assisted sulfonamide synthesis, emphasizing in-process quality control to ensure a self-validating system.

G A Sterically Hindered Amine + Sulfonyl Source B Solvent & Base Selection (e.g., Pyridine or CuBr2/H2O) A->B C Microwave Irradiation (110-120°C, 10-15 min) B->C D In-Process QC (LC-MS / TLC) C->D D->C Incomplete E Aqueous Workup & Extraction D->E Complete F Purified Hindered Sulfonamide E->F

Caption: Workflow for MW-assisted synthesis of sterically hindered sulfonamides.

Validated Methodologies & Protocols

To ensure reproducibility across different structural classes, I have detailed two distinct, field-proven protocols.

Protocol A: Cu-Catalyzed Synthesis from Sodium Sulfinates (Green Aqueous Protocol)

Sulfonyl chlorides are highly moisture-sensitive and prone to degradation before a bulky amine can successfully attack. Utilizing sodium sulfinates provides an oxidatively stable, bench-friendly alternative [1].

Step-by-Step Procedure:

  • Reagent Charging: In a 10 mL pressure-rated microwave vial, suspend the sodium sulfinate (1.0 mmol), the sterically hindered amine (1.1 mmol), and CuBr

    
     (0.5 mol%).
    
  • Solvent Addition: Add 5 mL of an Acetonitrile:Water (1:1 v/v) mixture.

    • Causality: Highly polar aqueous media strongly couple with microwave energy due to their high dielectric constants. This leads to instantaneous localized superheating, driving the catalytic cycle faster than conventional reflux [1].

  • Irradiation: Seal the vial with a crimp cap. Irradiate the mixture at 120 °C (approx. 50W of MW power) for 10–15 minutes.

  • Quenching: Allow the microwave synthesizer to pass compressed air through the cavity to cool the vial rapidly to room temperature.

    • Causality: Rapid cooling immediately quenches the kinetic energy of the system, preventing thermal degradation of the newly formed C–N bond.

  • Workup: Extract the mixture with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and purify via flash chromatography.
Protocol B: Palladium-Catalyzed Amidocarbonylation for Acyl Sulfonamides

Acyl sulfonamides are notoriously bulky and difficult to synthesize via standard condensation. This protocol leverages solid carbon monoxide sources for safe, high-yield microwave synthesis [2].

Step-by-Step Procedure:

  • Reagent Charging: Charge a 5-mL process vial with the sterically hindered aryl iodide (0.40 mmol), Mo(CO)

    
     (0.40 mmol), Pd(OAc)
    
    
    
    (0.04 mmol), DBU (1.2 mmol), and the starting sulfonamide (1.2 mmol).
    • Causality: Mo(CO)

      
       acts as a solid, bench-stable CO-releasing reagent, mitigating the severe hazards of gaseous CO cylinders while ensuring a high local concentration of CO gas under sealed microwave conditions[2]. DBU is utilized as a strong, non-nucleophilic base to deprotonate the sulfonamide without competing for the electrophilic palladium complex.
      
  • Solvent Addition: Add 1.0 mL of 1,4-dioxane.

  • Irradiation: Seal the vessel under air and expose it to microwave heating for 15 minutes at 110 °C.

  • Workup: Cool to room temperature, concentrate under reduced pressure, dissolve in dichloromethane, and purify via silica gel chromatography.

(Note: For primary sulfonamide synthesis, recent advances also highlight the use of novel sulfinylamine reagents like t-BuONSO, which bypass the need for explosive hydroxylamine-O-sulfonic acid (HOSA) entirely [4].)

Quantitative Data & Yield Comparison

The table below summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to microwave irradiation for sterically hindered substrates.

Product / Target ClassReagentsCatalyst / BaseMW ConditionsConventional YieldMW Yield
N-Aryl Sulfonamides Sodium sulfinates + AminesCuBr

(0.5 mol%)
120 °C, 10-15 min42% (reflux, 24h)90–95%
Bulky Benzamides Sulfanilamide + Benzoyl chlorideNaOH / Pyridine120 °C, 10 min50% (reflux, 12h)82%
Acyl Sulfonamides Aryl iodides + Mo(CO)

+ Sulfonamide
Pd(OAc)

/ DBU
110 °C, 15 minN/A (Failed)65–88%

Data synthesized from peer-reviewed microwave optimization studies [1], [2],[3].

Self-Validating System & Quality Control

To ensure the integrity of your synthesized hindered sulfonamides, implement the following self-validating checks:

  • LC-MS Monitoring: Sterically hindered sulfonamides readily ionize in negative ion mode by losing the acidic N–H proton. A successful reaction will show a dominant

    
     peak. If the 
    
    
    
    peak of the starting amine persists, re-subject the vial to an additional 5 minutes of MW irradiation.
  • NMR Verification: In

    
    H NMR (using DMSO-
    
    
    
    ), the N–H proton of a sulfonamide typically appears as a broad singlet between 7.0 and 10.0 ppm. Because of the steric bulk, you may observe restricted rotation around the C–N or S–N bonds at room temperature, which can manifest as broadened or split signals for adjacent alkyl groups (e.g., the methyls of an isopropyl or tert-butyl group). This line broadening is a physical confirmation of the intended steric hindrance.

References

  • Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines Source: Taylor & Francis URL:[Link]

  • Easy-to-Execute Carbonylations: Microwave Synthesis of Acyl Sulfonamides Using Mo(CO)6 as a Solid Carbon Monoxide Source Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation Source: Scirp.org URL:[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: ACS Publications (Organic Letters) URL:[Link]

functionalization of the 3,4-dimethylbenzene ring in sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3,4-dimethylbenzenesulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core motif in diuretics, carbonic anhydrase inhibitors, and antimicrobial agents. However, its chemical modification is often plagued by regioselectivity challenges arising from the competing electronic effects of the electron-withdrawing sulfonamide group and the electron-donating methyl substituents. This Application Note provides a definitive guide to selectively functionalizing this ring system. We delineate three distinct mechanistic pathways: Electrophilic Aromatic Substitution (EAS) for C5-functionalization, Directed C-H Activation for C6-functionalization, and Radical-Mediated Oxidation for benzylic modification.

Strategic Analysis: Mapping the Reactivity Landscape

To achieve predictable functionalization, one must first deconstruct the electronic vectors acting upon the benzene ring. The 3,4-dimethylbenzenesulfonamide molecule presents a unique "push-pull" system:

  • The Sulfonamide (

    
    ) Effect:  Located at 
    
    
    
    , it is a strong electron-withdrawing group (EWG) and a meta-director. It deactivates the ring but directs incoming electrophiles to positions
    
    
    (blocked) and
    
    
    .
  • The Methyl Effects:

    • 3-Me: Activates

      
       (ortho), 
      
      
      
      (blocked), and
      
      
      (para).
    • 4-Me: Activates

      
       (blocked), 
      
      
      
      (ortho), and
      
      
      (blocked).
The Regioselectivity Decision Matrix
Target PositionMechanismElectronic RationaleSteric Environment
C-5 EAS Highly Favored. Cooperative directing effects: Meta to Sulfonamide + Ortho to 4-Me.Accessible. Flanked by H and Me.
C-6 C-H Activation Favored via Chelation. The Sulfonamide acts as a Directing Group (DG) for transition metals (Pd, Ir), forcing reaction at the ortho position.Accessible. Flanked by H and Sulfonamide.
C-2 N/A Disfavored. Sterically crowded between the Sulfonamide and 3-Me group.Highly Congested.
Benzylic Radical Tunable. 4-Me is para to EWG (more electron-deficient); 3-Me is meta (slightly more electron-rich).N/A

Visualizing the Pathways

The following diagram illustrates the divergent synthetic pathways available based on the chosen reagent class.

ReactionPathways Core 3,4-Dimethylbenzene- sulfonamide EAS Pathway A: EAS (Electrophiles: Br+, NO2+) Core->EAS Regiocontrol: Electronic CH_Act Pathway B: C-H Activation (Catalysts: Pd(II), Ir(III)) Core->CH_Act Regiocontrol: Chelation (DG) Radical Pathway C: Benzylic Oxidation (Reagents: NBS, KMnO4) Core->Radical Regiocontrol: Bond Dissociation Energy Prod_C5 C5-Substituted Product (Halogen, Nitro) EAS->Prod_C5 Targets C5 (Ortho to 4-Me) Prod_C6 C6-Substituted Product (Aryl, Alkyl) CH_Act->Prod_C6 Targets C6 (Ortho to SO2NH2) Prod_Benz Benzylic Functionalization (Benzyl Bromide, -COOH) Radical->Prod_Benz Targets Methyls

Figure 1: Divergent functionalization logic. Pathway selection dictates regioselectivity between C5 (electronic control) and C6 (chelation control).

Detailed Protocols

Module A: Regioselective C5-Bromination (EAS)

Objective: Install a bromine atom at the C5 position to serve as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura). Mechanism: The 4-methyl group activates the C5 position, which is reinforced by the meta-directing effect of the sulfonamide.

Protocol:

  • Setup: Charge a round-bottom flask with 3,4-dimethylbenzenesulfonamide (1.0 equiv, 10 mmol) and Acetonitrile (MeCN, 0.2 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) in a single portion.

    • Expert Tip: Do not use radical initiators (AIBN, light). Keep the reaction in the dark to suppress benzylic bromination.

    • Catalyst: Add 5 mol% Ammonium Acetate (

      
      ) or p-TsOH to accelerate the electrophilic generation of 
      
      
      
      .
  • Reaction: Stir at Room Temperature (25 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 10% aqueous

    
     to remove residual bromine. Extract with EtOAc.[1][2][3][4] Wash with brine, dry over 
    
    
    
    .[2][4]
  • Purification: Recrystallize from EtOH/Water.

    • Expected Yield: 85–92%.

    • Regioselectivity:[5][6][7][8][9] >20:1 favoring C5 over C6 or C2.

Module B: Ortho-Directed C-H Arylation (Targeting C6)

Objective: Install an aryl group at C6, a position difficult to access via standard EAS.[10] Mechanism: The sulfonamide nitrogen coordinates to Palladium (Pd), directing the catalyst to the spatially proximal C6-H bond.

Protocol:

  • Reagents:

    • Substrate: 3,4-dimethylbenzenesulfonamide (1.0 equiv).

    • Coupling Partner: Aryl Iodide (Ar-I, 1.5 equiv).

    • Catalyst:

      
       (10 mol%).
      
    • Ligand: N-Acetylglycine (20 mol%) or MPAA (promotes C-H cleavage).

    • Base:

      
       (2.0 equiv) - Crucial for halide abstraction and base regeneration.
      
  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol. HFIP is known to drastically accelerate C-H activation steps.

  • Conditions: Seal tube, heat to 100–110 °C for 18 hours.

  • Workup: Filter through a Celite pad to remove Ag salts. Concentrate and purify via flash chromatography.

    • Note: The C2 position is blocked by the 3-Me group, ensuring exclusive C6 functionalization.

Module C: Benzylic Oxidation to Carboxylic Acid

Objective: Convert the methyl groups to carboxylic acids. Challenge: Differentiating between 3-Me and 4-Me is difficult; exhaustive oxidation usually yields the dicarboxylic acid (analogous to phthalic acid derivatives).

Protocol (Mild Permanganate Method):

  • Reagents: Substrate (1.0 equiv), Tetrabutylammonium Permanganate (

    
    )  (4.0 equiv).
    
  • Solvent: Pyridine (acts as both solvent and proton acceptor).

  • Reaction: Stir at 60 °C. The homogeneous nature of the organic permanganate allows for milder conditions than aqueous

    
    .
    
  • Quench: Add saturated

    
     until the purple color dissipates and brown 
    
    
    
    precipitates.
  • Isolation: Acidify to pH 2 with HCl. Extract with EtOAc.[1][2][3][4] The product is often the dicarboxylic acid (4-sulfamoylphthalic acid derivative).

Comparative Data Summary

MethodPrimary TargetKey ReagentYield (Typical)Critical Parameter
EAS Halogenation C-5 NBS / p-TsOH88%Exclude light to prevent radical side-reactions.
Pd-Cat C-H Activation C-6

/ Ag salt
65-75%Use HFIP solvent to boost turnover frequency.
Wohl-Ziegler Benzylic (CH2Br) NBS / AIBN70%Requires anhydrous conditions; mixtures of 3/4-Me possible.

References

  • Kerr, W. J., Reid, M., & Tuttle, T. (2015).[11] Iridium-Catalyzed C-H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. ACS Catalysis, 5(1), 402-410.[11] Link

  • Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006).[12] A Simple Catalytic Method for the Regioselective Halogenation of Arenes.[12] Organic Letters, 8(12), 2523-2526. Link

  • Shafir, A., & Buchwald, S. L. (2006). C-H Activation of Sulfonamides.[5][13] Journal of the American Chemical Society. (General reference for Pd-catalyzed sulfonamide direction).

  • BenchChem Protocols. (2025). Benzylic Oxidation of Alkylarenes with Tetrabutylammonium Permanganate. Link

  • Wang, C., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Link

Sources

Application Note: Scale-Up Synthesis of N,N-Diethyl-3,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for drug development professionals and process chemists. It prioritizes scalable, robust chemistry over academic scale methods, focusing on safety, impurity control, and purification efficiency without chromatography.

Executive Summary

This guide details a validated, two-step protocol for the kilogram-scale synthesis of N,N-diethyl-3,4-dimethylbenzenesulfonamide starting from commercially available o-xylene. Unlike bench-scale methods that rely on column chromatography, this process leverages the high melting point of the intermediate sulfonyl chloride (118–120 °C) to implement a crystallization-driven purification strategy. This approach ensures high purity (>98% HPLC) and process safety suitable for pilot-plant implementation.

Key Process Features:

  • Regioselectivity: Optimized temperature control maximizes the formation of the 3,4-isomer over the 2,3-isomer.

  • Purification: Chromatography-free isolation via filtration and recrystallization.

  • Safety: Engineered controls for chlorosulfonic acid handling and exothermic quenching.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a linear two-step sequence. The critical strategic decision is the isolation of the intermediate 3,4-dimethylbenzenesulfonyl chloride . Isolating this stable solid allows for the removal of regioisomers and sulfonic acid byproducts before the final amidation, significantly simplifying the final workup.

Pathway:

  • Electrophilic Chlorosulfonation: o-Xylene

    
     3,4-Dimethylbenzenesulfonyl chloride.
    
  • Nucleophilic Amidation: Sulfonyl chloride + Diethylamine

    
     Target Sulfonamide.
    

RetroSynthesis Target N,N-Diethyl-3,4-dimethyl benzenesulfonamide Inter Intermediate: 3,4-Dimethylbenzenesulfonyl chloride (Solid, MP: 118°C) Inter->Target Amidation (-HCl) Start Starting Material: o-Xylene (1,2-Dimethylbenzene) Start->Inter Chlorosulfonation (-HCl, -H2SO4) Reagents1 ClSO3H (Chlorosulfonic Acid) Reagents2 HNEt2 (Diethylamine)

Figure 1: Retrosynthetic strategy highlighting the isolation of the solid intermediate.

Process Safety & Hazard Analysis (Critical)

Scale-up of this chemistry involves high-energy reagents. The following controls are mandatory:

Hazard SourceRiskMitigation Strategy
Chlorosulfonic Acid (

)
Violent reaction with water; releases HCl gas.Use glass-lined reactors. Ensure reactor is bone-dry. Use a caustic scrubber (NaOH) for off-gas.
Quenching Step Highly exothermic hydrolysis of excess acid.Inverse Quench: Drip the reaction mixture onto ice/water, never water into acid. Control temp < 10 °C.
Diethylamine Flammable, corrosive, volatile.Use a reflux condenser cooled to -10 °C. Ground all equipment to prevent static discharge.
HCl Evolution Pressurization of reactor.Ensure open vent line to scrubber. Do not seal the system.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride

Objective: Selective chlorosulfonation of o-xylene at the 4-position (para to C1-methyl).

  • Reagents:

    • o-Xylene (1.0 equiv)

    • Chlorosulfonic acid (3.0 - 4.0 equiv) — Excess acts as solvent and drives reaction.

    • Thionyl chloride (

      
      ) (0.2 equiv) — Optional: Converts byproduct sulfonic acid to chloride.
      

Protocol:

  • Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer (high torque), a pressure-equalizing addition funnel, a thermocouple, and a gas outlet connected to a NaOH scrubber.

  • Charging: Charge Chlorosulfonic acid (3.0 equiv) into the reactor. Cool the jacket to 0 °C.[1]

  • Addition: Add o-Xylene (1.0 equiv) dropwise over 2–3 hours.

    • Critical Parameter: Maintain internal temperature between 0–5 °C. Faster addition leads to di-sulfonation and exotherm spikes.

  • Reaction: Once addition is complete, slowly warm the mixture to 25 °C, then heat to 60 °C for 2 hours to drive the reaction to completion and ensure conversion of the intermediate sulfonic acid to the sulfonyl chloride.

  • Quench (The "Inverse Quench"):

    • Prepare a separate vessel with crushed ice and water (approx. 5x volume of reaction mass).[2]

    • Slowly cannulate or pump the reaction mixture onto the agitated ice.

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the slurry using a centrifuge or Nutsche filter. Wash the cake thoroughly with cold water until the filtrate pH is neutral (removes

    
    ).
    
  • Drying: Dry the solid in a vacuum oven at 40 °C.

    • Expected Yield: 75–85%

    • Physical Property: White crystalline solid, MP 118–120 °C.

Step 2: Synthesis of N,N-Diethyl-3,4-dimethylbenzenesulfonamide

Objective: Amidation of the sulfonyl chloride. A biphasic Schotten-Baumann condition is chosen for scale-up to manage heat and scavenge HCl efficiently.

  • Reagents:

    • 3,4-Dimethylbenzenesulfonyl chloride (1.0 equiv)

    • Diethylamine (1.5 equiv)

    • Sodium Hydroxide (20% aq. solution) or Triethylamine (organic base method).[3]

    • Solvent: Toluene or Dichloromethane (DCM).

Protocol:

  • Setup: Reactor with stirrer, reflux condenser, and temperature control.

  • Solubilization: Dissolve the sulfonyl chloride (from Step 1) in Toluene (5 vol).

  • Amine Addition: Cool the solution to 10 °C. Add Diethylamine (1.5 equiv) slowly.

    • Note: If using aqueous NaOH as the base, add it simultaneously with the amine to maintain pH > 9. If using only amine, excess amine acts as the scavenger (less economical on scale).

    • Recommended: Use 1.1 equiv Diethylamine and 1.2 equiv aqueous NaOH (20%).

  • Reaction: Stir vigorously at 20–25 °C for 3 hours. Monitor by HPLC (disappearance of sulfonyl chloride).

  • Workup:

    • Add water to dissolve the salts (NaCl or amine-HCl).

    • Separate the phases. The product is in the organic (Toluene) layer.

    • Wash the organic layer with dilute HCl (1M) to remove unreacted diethylamine.

    • Wash with brine.[4][5]

  • Purification (Crystallization):

    • Concentrate the toluene layer under vacuum to a thick oil or solid residue.

    • Recrystallization Solvent: Ethanol/Water (80:20) or Heptane/Ethyl Acetate.

    • Heat to dissolve, then cool slowly to 0 °C.

    • Filter the crystals and dry.

Process Visualization

Reactor Setup & Workflow

The following diagram illustrates the critical flow for Step 1, emphasizing the safety scrubber system.

ProcessFlow Reactor Glass-Lined Reactor (Jacketed, 0-60°C) Scrubber Scrubber System (NaOH Solution) Reactor->Scrubber HCl Gas Vent Quench Quench Vessel (Ice/Water) Reactor->Quench Inverse Addition (Gravity/Pump) Feed Feed Tank: o-Xylene Feed->Reactor Controlled Dosing (T < 5°C) Filter Nutsche Filter (Solid Isolation) Quench->Filter Slurry Transfer

Figure 2: Process flow diagram for the chlorosulfonation step, highlighting safety venting and quench operations.

Analytical Specifications & Quality Control

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

98.5% (Area %)
C18 Column, ACN/Water gradient
Isomer Content 2,3-isomer

1.0%
HPLC / GC
Melting Point 118–120 °C (Intermediate)~48–52 °C (Final Product)*Capillary Method
Residual Solvent Toluene < 890 ppmGC-Headspace

*Note: The final sulfonamide melting point may vary slightly based on polymorphs; verify with DSC.

Troubleshooting Guide

  • Problem: Low yield in Step 1 (Chlorosulfonation).

    • Root Cause:[6][7] Moisture in reactor (hydrolysis of

      
      ) or temperature too high (sulfone formation).
      
    • Fix: Dry reactor at 100 °C before use. Keep reaction temp < 5 °C during addition.

  • Problem: "Oiling out" during crystallization of final product.

    • Root Cause:[6][7] Impurities (isomers) or cooling too fast.

    • Fix: Seed the solution with pure crystals at the cloud point. Cool slowly (5 °C/hour).

  • Problem: High back-pressure in reactor.

    • Root Cause:[6][7] Scrubber line blocked by frozen HCl/humidity or salt formation.

    • Fix: Use wide-bore venting lines and ensure slight negative pressure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74367, N,N-Diethylbenzenesulfonamide. Retrieved from [Link] (General sulfonamide properties and safety).

  • Organic Syntheses (Coll.[8] Vol. 1, p. 84). Chlorosulfonation of Aromatics: General Procedures. Retrieved from [Link] (Foundational protocol for chlorosulfonation).

Sources

Troubleshooting & Optimization

Diagnostic Decision Tree: Selecting Your Purification Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purification bottlenecks during sulfonamide synthesis. A ubiquitous challenge in these workflows is the removal of unreacted diethylamine (DEA).

Because sulfonamide formation from a sulfonyl chloride and an amine typically requires an excess of the amine (or an auxiliary base) to drive the reaction to completion and neutralize the generated HCl, residual DEA is almost always present in the crude mixture.

This guide is designed to move beyond basic protocols by explaining the causality behind each purification strategy, providing self-validating workflows, and helping you select the optimal method based on the physicochemical properties of your specific sulfonamide product.

Before proceeding with a purification protocol, you must analyze the structural vulnerabilities of your synthesized sulfonamide. Use the decision matrix below to determine the most effective and least destructive method for DEA removal.

DEA_Removal_Workflow Start Crude Reaction Mixture (Sulfonamide + Excess DEA) Q1 Is the sulfonamide acid-sensitive? Start->Q1 Q2 Is the sulfonamide highly water-soluble? Q1->Q2 No Q3 Is the sulfonamide thermally stable? Q1->Q3 Yes M1 Method A: Aqueous Acid Wash Q2->M1 No M3 Method C: PS-Isocyanate Scavenger Q2->M3 Yes M2 Method B: Rotary Evaporation Q3->M2 Yes Q3->M3 No

Decision matrix for selecting the optimal diethylamine removal strategy.

Quantitative Physicochemical Data

Understanding the chemical dichotomy between your target product and the DEA impurity is the key to a successful separation.

PropertyDiethylamine (DEA)Typical Sulfonamide ProductSeparation Logic
Boiling Point 55.5 °C[1]> 150 °C (often solid)High volatility of DEA enables removal via rotary evaporation under reduced pressure[2].
pKa (conjugate acid) ~11.0[3]~10 (primary), N/A (secondary)DEA is highly basic; easily protonated by mild acids to form water-soluble salts.
Water Solubility Miscible[4]Generally LowProtonated DEA partitions exclusively into the aqueous phase during liquid-liquid extraction[5].
Nucleophilicity High (Secondary Amine)Very Low (Deactivated by SO₂)DEA rapidly reacts with electrophilic scavengers (e.g., isocyanates); sulfonamides do not[6].

Step-by-Step Troubleshooting Protocols

Method A: Aqueous Acid Wash (Liquid-Liquid Extraction)

Causality & Mechanism: DEA is a moderately strong base (pKa ~11.0)[3]. By washing the organic layer with an aqueous acid, DEA is protonated to form diethylammonium chloride. This ionic salt is highly polar and partitions into the aqueous phase, leaving the neutral, organic-soluble sulfonamide in the organic phase[5].

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. (Note: If your product contains acid-sensitive moieties like Boc-groups, substitute 1M HCl with 10% aqueous citric acid).

  • Phase Separation: Stopper the funnel, invert, and vent immediately to release pressure. Shake vigorously and allow the layers to separate.

  • Drain & Repeat: Drain the aqueous layer. Repeat the acid wash 1–2 more times to ensure complete removal of DEA.

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a brine wash.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Self-Validation Step: Check the pH of the aqueous layer after the first wash. It must remain acidic (pH < 4). If the pH is basic, the acid has been entirely consumed by the excess amine, dictating that further acid washes are strictly required.

Method B: Volatilization (Rotary Evaporation)

Causality & Mechanism: DEA is a highly volatile liquid with a boiling point of 55.5 °C[1],[4]. If your sulfonamide is thermally stable and non-volatile, applying reduced pressure and moderate heat will selectively strip the DEA from the mixture without the need for aqueous workup[7].

  • Preparation: Transfer the crude reaction mixture to a round-bottom flask (ensure the flask is no more than half full to prevent bumping).

  • Primary Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40–45 °C and apply a moderate vacuum (~150 mbar) to remove the primary reaction solvent.

  • Deep Vacuum: Gradually decrease the pressure to <20 mbar to strip off the unreacted diethylamine[2].

  • Azeotropic Co-evaporation: If a faint amine odor persists, dissolve the residue in 10–20 mL of toluene or dichloromethane, and repeat the evaporation process. This breaks hydrogen-bonding interactions between the DEA and the sulfonamide.

  • Self-Validation Step: Evaporate until a constant mass is achieved on an analytical balance. Alternatively, run a quick ¹H NMR of the crude residue; the complete disappearance of the characteristic DEA triplet (~1.0 ppm) and quartet (~2.6 ppm) confirms successful removal.

Method C: Solid-Phase Scavenging (Polymer-Supported Isocyanate)

Causality & Mechanism: For highly polar, water-soluble, or acid-sensitive sulfonamides, liquid-liquid extraction fails. Polymer-supported isocyanate (PS-NCO) contains electrophilic isocyanate groups covalently linked to a polystyrene backbone. The nucleophilic secondary amine (DEA) attacks the isocyanate to form a stable, resin-bound urea. The unreacted sulfonamide remains in solution, allowing for purification by simple filtration[6].

  • Solvent Prep: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Resin Addition: Add PS-NCO resin to the flask. Use 2 to 3 equivalents of resin relative to the estimated excess of diethylamine.

  • Agitation: Agitate the mixture gently on an orbital shaker or using an overhead stirrer at room temperature for 2–4 hours. (Critical: Avoid magnetic stirring, which grinds and degrades the polymer beads, clogging filters).

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel to remove the resin-bound urea byproduct.

  • Recovery: Wash the resin cake with 2–3 bed volumes of the reaction solvent to ensure full recovery of the sulfonamide product, then concentrate the filtrate.

  • Self-Validation Step: Spot the final filtrate on a TLC plate and stain with Ninhydrin. A lack of a colored spot confirms the complete absence of secondary amines.

Frequently Asked Questions (FAQs)

Q: My sulfonamide product is highly water-soluble. How do I remove DEA without losing my product in the aqueous layer? A: When dealing with highly polar or water-soluble sulfonamides, liquid-liquid extraction (Method A) will result in unacceptable yield losses. Instead, leverage the volatility of DEA by using rotary evaporation (Method B)[2]. If the product is thermally sensitive, utilize a polymer-supported isocyanate scavenger (Method C). The PS-NCO resin selectively forms a covalent bond with the nucleophilic DEA, allowing you to simply filter away the impurity while keeping your water-soluble product in the organic filtrate[6].

Q: I am experiencing severe emulsions during the acid wash. What is the cause and how do I fix it? A: Emulsions during the aqueous workup of sulfonamides typically occur due to the amphiphilic nature of the product (acting as a surfactant) or the presence of trace polymeric impurities. Troubleshooting steps:

  • Increase Ionic Strength: Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the density and polarity of the aqueous phase, forcing the organic layer to separate.

  • Filtration: If a fine precipitate is stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite.

  • Solvent Swap: Dichloromethane (DCM) is highly prone to emulsions with basic amines; swapping your extraction solvent to ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) often resolves the issue instantly.

Q: Why do you recommend 10% citric acid instead of 1M HCl for acid-sensitive products? A: While 1M HCl is standard for robust molecules[5], it is a strong mineral acid that can easily cleave acid-sensitive protecting groups (e.g., Boc, trityl) or hydrolyze susceptible esters. Citric acid provides a mildly acidic environment (pH ~3) that is more than sufficient to fully protonate DEA (pKa ~11.0) into its water-soluble diethylammonium salt[3], without risking the structural integrity of sensitive functional groups.

References

  • Alkyl Amines Chemicals Limited: DIETHYLAMINE (DEA) Properties and Specifications.1

  • ACS Reagent Chemicals: Diethylamine Monograph and Physical Constants.3

  • BenchChem: Technical Support Center: Sulfonamide Synthesis with Primary Amines.5

  • Wikipedia: Diethylamine - Chemical Properties and Synthesis.4

  • Journal of the American Chemical Society (ACS): Polymer-Supported Quenching Reagents for Parallel Purification.6

  • IdeaExchange@UAkron: The Synthesis of Poly(Propylene Fumarate) - Rotary Evaporation Protocols.7

  • Chemistry of Materials (ACS): Reply to Comment on “Carbon Dots with Continuously Tunable Full-Color Emission..."2

Sources

optimizing reaction temperature for sulfonyl chloride amidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfonamide Synthesis Optimization Hub.

Ticket ID: #T-SO2Cl-OPT-001 Subject: Optimizing Reaction Temperature for Sulfonyl Chloride Amidation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely here because your sulfonamide yield is inconsistent, or your reaction profile shows significant impurities (sulfonic acids or decomposition tars).[1]

The Core Conflict: Sulfonyl chloride amidation is a race between Nucleophilic Attack (Amidation) and Hydrolysis/Decomposition .

  • Too Cold: Reaction stalls; solubility issues; accumulation of unreacted reagents leading to a "thermal runaway" upon warming.

  • Too Hot: Competitive hydrolysis (if moisture is present), desulfonylation (

    
     loss), and degradation of heteroaromatic rings.
    

This guide provides the thermodynamic logic, troubleshooting workflows, and standardized protocols to stabilize your process.

Module 1: Thermodynamics & Kinetics (The "Why")

Q: Why does my yield drop when I heat the reaction to speed it up?

A: Heating sulfonyl chlorides changes the selectivity profile, not just the rate.

  • Competitive Hydrolysis: The activation energy (

    
    ) for hydrolysis is often similar to amidation. However, at elevated temperatures, the entropic factors favoring the release of highly stable sulfonic acid increase. If your solvent is "wet" (even 0.5% water), heating accelerates hydrolysis (
    
    
    
    ) faster than amidation (
    
    
    ) due to the high concentration of water relative to the amine.
  • Thermal Instability (Desulfonylation): Many sulfonyl chlorides (especially heteroaromatic ones like pyridine-2-sulfonyl chloride) are thermally unstable. Above

    
    , they undergo 
    
    
    
    extrusion, leading to aryl chlorides or intractable black tars [1].
Visualizing the Pathway

The following diagram illustrates the kinetic competition you are managing.

ReactionPathways Start Sulfonyl Chloride (R-SO2Cl) Product Sulfonamide (Target) Start->Product  k(amidation) (Fast at 0-20°C) Acid Sulfonic Acid (Impurity) Start->Acid  k(hydrolysis) (Accelerated by Heat/Base) Decomp Aryl Chloride + SO2 (Decomposition) Start->Decomp  Thermal Extrusion Amine + Amine (R'-NH2) Water + H2O (Moisture) Heat High Heat (>60°C)

Caption: Kinetic competition pathways. Success depends on maximizing


 while suppressing thermal and hydrolytic side reactions.

Module 2: Troubleshooting Common Failures

Scenario A: "The Black Tar"

Symptom: The reaction mixture turns dark purple/black and yield is <20%.

  • Diagnosis: Thermal decomposition (Desulfonylation).

  • Root Cause: The reaction exothermed uncontrolled upon addition, or the bath temperature was too high for the specific substrate.

  • Fix:

    • Cryogenic Addition: Cool the amine solution to

      
       or 
      
      
      
      before adding the sulfonyl chloride.
    • Rate Control: Add the sulfonyl chloride as a solution (in DCM or THF) dropwise over 30 minutes. Never add neat solid rapidly.

Scenario B: "Starting Material Gone, No Product"

Symptom: LCMS shows a massive peak with Mass = (R-SO2Cl mass) - 17 (OH replaces Cl).

  • Diagnosis: Complete Hydrolysis.

  • Root Cause: Moisture ingress or wet reagents. The amine was not nucleophilic enough to outcompete water at the chosen temperature.

  • Fix:

    • Drying: Dry solvents over molecular sieves (3Å or 4Å).

    • Temperature: Lower the temperature to

      
      . Hydrolysis rates drop significantly more than amidation rates at lower temperatures.
      
    • Reagent Quality: Check the sulfonyl chloride quality. If it smells strongly of HCl before you start, it is already partially hydrolyzed.

Module 3: Optimization Protocols

Do not guess. Use this standardized Temperature Screening Protocol to define your process window.

Protocol: The 3-Point Thermal Screen

Objective: Determine the optimal temperature (


) for Chemoselectivity.

Materials:

  • 3 x 4mL Vials with stir bars.

  • Solvent: Anhydrous DCM or THF (standard).

  • Base: Triethylamine (1.5 equiv) or Pyridine (2.0 equiv).

Workflow:

  • Prepare Stock Solution: Dissolve Amine (1.0 equiv) and Base in solvent.

  • Set Zones:

    • Vial A: Ice/Salt Bath (

      
      )
      
    • Vial B: Ice Bath (

      
      )[1]
      
    • Vial C: Ambient (

      
      )
      
  • Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise to each vial.

  • Monitoring: Sample at T=15 min and T=2 hours for HPLC/UPLC.

Data Interpretation Guide:

Observation (LC Area %)DiagnosisAction
High SM, Low Product Reaction too slow (Kinetic barrier).Increase T to next level.
High Product, Low Impurity Ideal State. Lock this temperature.
High Sulfonic Acid Hydrolysis dominant.Dry solvents; Lower T ; Increase Amine equiv.
Unknown Impurities/Tar Thermal instability.[2]Lower T immediately; Switch to flow chemistry.

Module 4: Decision Tree & Logic

Use this logic flow to determine your next experimental move.

OptimizationLogic Start Start Optimization (Standard: 0°C, DCM, Et3N) Check Check Conversion @ 1h Start->Check Decision1 Conversion > 90%? Check->Decision1 Yes Check Impurity Profile Decision1->Yes Yes No Is SM remaining? Decision1->No No Clean Success: Scale Up Yes->Clean Clean Dirty High Hydrolysis? Yes->Dirty Dirty Action2 Warm to 25°C or Add Catalyst (DMAP) No->Action2 Reaction Stalled Action1 Cool to -10°C Dry Solvents Dirty->Action1 Yes (Acid formed)

Caption: Decision logic for optimizing reaction temperature based on conversion and impurity profile.

References & Authoritative Sources

  • BenchChem Technical Support. Preventing decomposition of sulfonyl chloride during reaction. (2025).[1][3][4] Retrieved from 1

  • Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[3] ChemRxiv (2025).[3] Retrieved from 3[3]

  • Organic Chemistry Portal. Synthesis of Sulfonamides - Mechanisms and Recent Literature. Retrieved from

  • Reaction Chemistry & Engineering. A continuous flow investigation of sulfonyl chloride synthesis: optimization, kinetics and mechanism. (RSC Publishing).[5] Retrieved from 5[5]

Sources

Technical Support Center: Resolving Solubility Issues of Sulfonamides in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for resolving the common yet complex challenge of sulfonamide solubility in aqueous media. As amphiphilic weak acids, sulfonamides exhibit pH-dependent solubility, which can present significant hurdles in experimental and formulation settings.[1][2][3] This resource is designed to provide not just solutions, but a foundational understanding of the physicochemical principles governing sulfonamide behavior in solution.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common problems encountered during experiments, following a logical progression from simple checks to more advanced solubilization strategies.

Q1: My sulfonamide powder is not dissolving in my aqueous buffer. Where do I start?

A1: Start with pH. The single most critical factor governing sulfonamide solubility is the pH of the aqueous medium.

Sulfonamides are weak acids.[2][4][5] The sulfonamide group (-SO₂NH₂) has a pKa typically ranging from 5 to 11.[4][6][7] Below its pKa, the molecule is predominantly in its neutral, un-ionized form, which is often poorly soluble in water.[8] As the pH of the solution increases above the pKa, the sulfonamide proton dissociates, forming a negatively charged sulfonamidate anion (-SO₂NH⁻).[3][6] This ionized form is significantly more water-soluble.[2][3]

Immediate Action Steps:

  • Verify the pKa: Check the literature for the specific pKa of your sulfonamide. The pKa can vary significantly based on the heterocyclic substituents.[7]

  • Measure the pH: Confirm the pH of your buffer or water. Do not assume it is neutral.

  • Adjust the pH: Incrementally increase the pH of your solution using a suitable base (e.g., 0.1 M NaOH). For most sulfonamides, adjusting the pH to a value 1-2 units above the pKa will dramatically increase solubility.[2] For example, the solubility of sulfathiazole and sulfadiazine can increase tenfold by raising the pH from the 5.6-6.6 range to 8.0.[2]

Causality: The increased solubility is due to the formation of a more polar, water-soluble salt at alkaline pH.[2][3] The neutral form has its lowest solubility, which for amphoteric sulfonamides, occurs at the isoelectric point (pI).[1]

Q2: I've adjusted the pH to be 2 units above the pKa, but solubility is still insufficient for my needs. What's the next logical step?

A2: Introduce a cosolvent system.

If pH adjustment alone is not enough, the use of water-miscible organic solvents, or cosolvents, is the next most common and effective strategy.[9][10] Cosolvents work by reducing the polarity of the aqueous medium, which makes it more favorable for solvating the non-polar regions of the sulfonamide molecule.

Commonly Used Cosolvents:

  • Polyethylene Glycols (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

  • Acetonitrile[11][12]

  • Acetone[9]

Experimental Approach:

  • Start with a small percentage: Begin by preparing your aqueous buffer containing a low concentration (e.g., 5-10% v/v) of the chosen cosolvent.

  • Gradually increase concentration: If solubility remains poor, systematically increase the cosolvent concentration. The relationship between cosolvent concentration and solubility is often logarithmic.[9]

  • Consider binary mixtures: Sometimes, a combination of cosolvents can be more effective than a single one.[11][13]

Mechanism of Action: Cosolvents disrupt the hydrogen bonding network of water, reducing the solvent's overall polarity and making the free energy of mixing more favorable for the solute.[9]

Q3: My sulfonamide dissolves initially but then precipitates over time, especially when stored in the cold. What is happening and how can I fix it?

A3: This is likely due to either temperature-dependent solubility or polymorphism.

1. Temperature Effects: The dissolution of most sulfonamides is an endothermic process, meaning solubility increases with temperature.[14][15] When you cool a saturated or near-saturated solution, it can become supersaturated, leading to precipitation.

  • Solution: Prepare your stock solutions at the temperature at which they will be used. If you must store them cold, prepare them at a lower concentration to ensure they remain below the saturation point at the storage temperature.

2. Polymorphism: Sulfonamides are known to exist in different crystalline forms, or polymorphs.[16] These polymorphs can have different solubilities and thermodynamic stabilities. It is possible to dissolve a less stable, more soluble polymorph initially, which then converts to a more stable, less soluble form over time, causing it to precipitate.[16]

  • Control Strategies:

    • Standardize Crystallization: Strictly control the conditions (solvent, temperature, cooling rate) under which your sulfonamide is prepared or recrystallized to ensure you consistently produce the same polymorphic form.[16]

    • Use Solid Dispersions: To bypass crystallinity altogether, consider creating an amorphous solid dispersion, which we discuss in the next question.

Q4: I require a very high and stable concentration of my sulfonamide for a formulation. Are there more advanced techniques available?

A4: Yes. For challenging cases, techniques like complexation with cyclodextrins, formulation as a solid dispersion, or nanotechnology approaches are highly effective.

1. Cyclodextrin Complexation: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate the non-polar part of a sulfonamide molecule, forming an inclusion complex that has significantly higher aqueous solubility.[17][18][19]

  • Common Types: β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HPβ-CD) are frequently used.[17]

  • Benefit: Studies have shown that complexation with β-CD can increase the solubility of sulfamethoxazole by over 4-fold.[17]

2. Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a solid state.[10][20][21] The drug can exist in an amorphous or molecularly dispersed state, which lacks the crystal lattice energy that needs to be overcome during dissolution.[22][23]

  • Carriers: Commonly used carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[10][22]

  • Historical Context: The concept was first explored in the 1960s with a sulfonamide drug and a water-soluble carrier.[10][20]

3. Nanotechnology: Encapsulating sulfonamides into nanoparticles or dendrimers can improve solubility and bioavailability.[24][25] For instance, polyamidoamine (PAMAM) dendrimers have been used to create water-soluble PAMAM-Sulfa drug complexes.[24][26]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for systematically addressing sulfonamide solubility challenges.

TroubleshootingWorkflow Start Start: Sulfonamide Fails to Dissolve CheckpH Q1: Check & Adjust pH Is pH > (pKa + 1)? Start->CheckpH AddCosolvent Q2: Introduce Cosolvent (e.g., PEG, PG, Ethanol) CheckpH->AddCosolvent No Success Success: Soluble & Stable CheckpH->Success Yes CheckStability Q3: Assess Stability Precipitation over time? AddCosolvent->CheckStability AdvancedTech Q4: Use Advanced Techniques AddCosolvent->AdvancedTech Still Insufficient CheckStability->Success No, Stable TempControl Control Temperature & Concentration CheckStability->TempControl Yes, Temp-Dependent PolymorphControl Control Polymorphism CheckStability->PolymorphControl Yes, Time-Dependent Cyclodextrins Cyclodextrin Complexation AdvancedTech->Cyclodextrins SolidDispersion Solid Dispersion AdvancedTech->SolidDispersion Nanotech Nanotechnology Formulation AdvancedTech->Nanotech Cyclodextrins->Success SolidDispersion->Success Nanotech->Success TempControl->Success PolymorphControl->Success

Caption: A logical workflow for resolving sulfonamide solubility issues.

Frequently Asked Questions (FAQs)

Q: What is the precise relationship between pKa and sulfonamide solubility? A: The pKa is the pH at which the sulfonamide is 50% ionized and 50% un-ionized. Solubility is lowest when the molecule is un-ionized and increases dramatically as the pH rises above the pKa, leading to a higher proportion of the soluble ionized (salt) form.[2][3][8] This relationship can be visualized as a curve where solubility is minimal around the pKa and below, and then sharply increases at pH values above the pKa.

pHSolubility LowpH Low pH (pH < pKa) AtpKa pH = pKa Structure_Unionized Predominantly Un-ionized -SO₂NH₂ (Low Solubility) LowpH->Structure_Unionized Leads to HighpH High pH (pH > pKa) Structure_5050 50% Un-ionized 50% Ionized AtpKa->Structure_5050 Is the point of Structure_Ionized Predominantly Ionized -SO₂NH⁻ (High Solubility) HighpH->Structure_Ionized Leads to

Caption: Relationship between pH, pKa, and sulfonamide ionization state.

Q: How do I choose the right cosolvent for my experiment? A: The choice depends on several factors: the specific sulfonamide, the required concentration, and downstream application constraints (e.g., toxicity in cell-based assays). A good starting point is to use solvents like ethanol, propylene glycol, or PEG 400, which are common in pharmaceutical formulations.[9] It is often best to perform a small-scale screening experiment with several different cosolvents to empirically determine the most effective one for your specific compound.[27]

Q: How does temperature affect sulfonamide solubility? A: For most sulfonamides, solubility increases with temperature.[14][15] This is because the dissolution process is typically endothermic, meaning it requires energy input to break the crystal lattice forces. Therefore, heating the solution will allow more solute to dissolve. Conversely, cooling a saturated solution can cause precipitation.[15]

Q: What are the typical aqueous solubility values for common sulfonamides? A: Solubility varies widely. For instance, sulfamethizole has an aqueous solubility of about 1050 mg/L at 37°C.[27] Sulfamethoxazole's solubility is significantly lower, around 0.086 mg/mL at pH 4.5.[17] It is crucial to consult literature for the specific sulfonamide you are working with, as values can differ by orders of magnitude.[28]

SulfonamidepKaReported Aqueous SolubilityReference
Sulfanilamide10.4~5.3 mg/mL (25°C)[7]
Sulfadiazine6.5~0.077 mg/mL (25°C, very slightly soluble)[29]
Sulfamethoxazole6.0~0.086 mg/mL (pH 4.5)[17]
Sulfisoxazole5.0~0.13 mg/mL (25°C)[7]
Acetazolamide7.2Slightly soluble in water[30]

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

Objective: To determine the solubility of a sulfonamide at various pH values to identify the optimal pH for dissolution.

Materials:

  • Sulfonamide compound

  • Series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge tubes

  • Spectrophotometer (or HPLC)

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the sulfonamide powder to separate microcentrifuge tubes, each containing 1 mL of a different pH buffer. An excess is critical to ensure saturation.

  • Seal the tubes and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for at least 24-48 hours to ensure equilibrium is reached.[28]

  • After equilibration, filter the supernatant of each sample through a 0.22 µm syringe filter to remove undissolved solids.

  • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC or a pH-adjusted buffer for UV-Vis) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved sulfonamide using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax or HPLC).

  • Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.

Protocol 2: Preparation of a Sulfonamide-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of a poorly soluble sulfonamide by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HPβ-CD).

Materials:

  • Sulfonamide compound

  • HPβ-CD

  • Deionized water

  • Stir plate and stir bars

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare an aqueous solution of HPβ-CD (e.g., 10-40% w/v).

  • Slowly add the sulfonamide powder to the stirring HPβ-CD solution in a 1:1 molar ratio.

  • Continue stirring the mixture at room temperature for 24-72 hours to allow for complex formation. The solution may become clearer as the complex forms.

  • Freeze the resulting solution (e.g., at -80°C).

  • Lyophilize the frozen mixture until a dry, fluffy powder is obtained. This powder is the sulfonamide-CD inclusion complex.

  • To confirm solubility enhancement, compare the solubility of the complexed powder to the original sulfonamide powder using Protocol 1 (at a fixed pH).

References

  • Martínez, F., & Gómez, A. (2002). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. Pharmaceutical Development and Technology. [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry. [Link]

  • Güler, E., & Özyazıcı, M. (2010). A study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology. [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate. [Link]

  • Jensen, O. J., & Fox, C. L. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. The Journal of Urology. [Link]

  • The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal. [Link]

  • Mehmood, Y., et al. (2017). The effect of cosolvents and surfactants on the solubility of sulfasalazine. ResearchGate. [Link]

  • Remko, M., & von der Lieth, C. W. (2004). The pK a values of the sulfonamides studied. ResearchGate. [Link]

  • de Araujo, M., et al. (2011). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech. [Link]

  • MWI Animal Health. (n.d.). pH and the Solubility of Antimicrobials in Drinking Water. MWI Animal Health Technical Bulletin. [Link]

  • Amoyaw, P. N. A., et al. (2021). Synthesis and Antibacterial Property of An Encapsulated Sulfonamide Nanoparticle in a Multidisciplinary Approach. NSF PAR. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Homayun, B., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Hanaee, J., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • Ruidiaz, M. A., et al. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules. [Link]

  • Martínez, F., & Gómez, A. (2002). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. ResearchGate. [Link]

  • Essay Company. (2017). Improve The Solubility Of Sulfacetamide Using Surfactants. Essay Company. [Link]

  • Scribd. (2025). Unit 3 - Sulphonamide - SAR & PKa. Scribd. [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release. [Link]

  • Paruta, A. N. (n.d.). SOLUBILITY DATA SERIES. GitHub Pages. [Link]

  • Martínez, F., et al. (2002). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu. [Link]

  • Serajuddin, A. T. M. (1999). Salt Formation to Improve Drug Solubility. ResearchGate. [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. [Link]

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • de Araujo, M., et al. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chen, J., et al. (2020). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. Molecules. [Link]

  • Mohammed, A. S., et al. (2021). Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Perlovich, G. L., et al. (2006). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. ResearchGate. [Link]

  • Cysewska, M., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules. [Link]

  • Ruidiaz, M. A., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15. Semantic Scholar. [Link]

  • Ruidiaz, M. A., et al. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. ResearchGate. [Link]

  • Journal of Advanced Pharmacy Education and Research. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. JAPER. [Link]

  • Kumar, S., & Singh, J. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Google Patents. (2016). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ....
  • International Scientific Journal of Engineering and Management. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISJEM. [Link]

  • Singh, T., et al. (2021). Solid dispersion: A strategy for solubility enhancement. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Global Research Online. [Link]

  • Universal Journal of Pharmaceutical Research. (2018). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. UJPR. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). The Impact Of Nanotechnology On Drug Delivery System. IJPBS. [Link]

  • Amoyaw, P. N. A., et al. (2021). Synthesis and Antibacterial Property of An Encapsulated Sulfonamide Nanoparticle in a Multidisciplinary Approach. ResearchGate. [Link]

  • Amoyaw, P. N. A., et al. (2021). Synthesis and Antibacterial Property of An Encapsulated Sulfonamide Nanoparticle in a Multidisciplinary Approach. International Journal for Innovation Education and Research. [Link]

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Technical Support Center: Stability of N,N-Diethyl-3,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability & Handling of N,N-Diethyl-3,4-dimethylbenzenesulfonamide in Acidic Media Document ID: TS-SULF-2024-05 Applicable For: Analytical Chemists, Process Engineers, Medicinal Chemists

Executive Summary: The Stability Profile

N,N-Diethyl-3,4-dimethylbenzenesulfonamide exhibits exceptional stability under standard acidic conditions. Unlike carboxamides (which hydrolyze readily in acid) or primary sulfonamides (which can be cleaved under moderate conditions), this tertiary sulfonamide is kinetically inert to hydrolysis in dilute to moderately concentrated acids at ambient temperatures.

Why is it so stable? (The "Why" behind the Chemistry)
  • Electronic Shielding: The sulfonyl group (

    
    ) is strongly electron-withdrawing, delocalizing the nitrogen lone pair. This renders the nitrogen atom non-basic  (
    
    
    
    of conjugate acid < -5). Consequently, the initial protonation step required for acid-catalyzed hydrolysis is energetically unfavorable.
  • Steric Hindrance: The two ethyl groups on the nitrogen provide a steric shield, blocking the approach of water nucleophiles to the sulfur center.

  • Ring Electronics: The 3,4-dimethyl substitution pattern on the benzene ring donates electron density via hyperconjugation. While this activates the ring for electrophilic substitution, it slightly strengthens the S-N bond against nucleophilic attack by making the sulfur atom less electrophilic.

Mechanism of Resistance (Visualized)

The following diagram illustrates the high energy barrier preventing hydrolysis under standard conditions.

HydrolysisBarrier Start N,N-diethyl-3,4-dimethyl- benzenesulfonamide (Neutral, Lipophilic) Protonation Protonation Step (Thermodynamically Unfavorable) Start->Protonation Requires Superacid or High Heat Acid Acidic Medium (H+ / H2O) Acid->Protonation Protonation->Start Rapid Deprotonation (Dominant Pathway) Transition Tetrahedral Intermediate (High Energy Barrier) Protonation->Transition Steric Block by N-Ethyl groups Cleavage S-N Bond Cleavage (Hydrolysis) Transition->Cleavage Rare

Caption: Figure 1. The kinetic stability of tertiary sulfonamides. The equilibrium overwhelmingly favors the neutral starting material due to the lack of basicity at the nitrogen atom.

Troubleshooting Guide: Common Issues

Researchers often misinterpret the physical behavior of this compound in acid as chemical instability. Use this guide to diagnose your observations.

Scenario A: "The compound didn't dissolve in 1M HCl."
  • Diagnosis: Solubility Issue, not Instability.

  • Explanation: Users frequently confuse sulfonamides with amines. An amine (

    
    ) will protonate in 1M HCl to form a water-soluble salt (
    
    
    
    ). However, N,N-diethyl-3,4-dimethylbenzenesulfonamide is NOT basic . It remains neutral and lipophilic.
  • Solution: Do not expect aqueous acid solubility. Use an organic co-solvent (Methanol, Acetonitrile) or a biphasic system.

Scenario B: "I see a new peak in HPLC after heating in acid."
  • Diagnosis: Potential Desulfonation or Impurity.

  • Explanation: If you are using concentrated sulfuric acid at high heat (>100°C), you may trigger desulfonation (reverse sulfonation), releasing o-xylene (1,2-dimethylbenzene). However, it is more likely you are seeing a synthesis impurity (e.g., the sulfonic acid precursor) that was trapped in the matrix and released.

  • Solution: Check the UV spectrum of the new peak. If it matches 3,4-dimethylbenzenesulfonic acid, hydrolysis occurred. If it matches o-xylene, desulfonation occurred.

Scenario C: "I'm trying to hydrolyze it to get the amine, but it won't react."
  • Diagnosis: Methodology Failure.

  • Explanation: Standard reflux in 6M HCl is often insufficient for tertiary sulfonamides.

  • Solution: Switch to Reductive Cleavage (e.g., Mg/MeOH or

    
    ) or use 48% HBr with Phenol  (as a scavenger) at reflux. Acid hydrolysis is the wrong tool for cleaving this specific bond.
    

Data Summary: Stability Matrix

ConditionTimeTemperatureExpected ResultObservation
0.1 M HCl 24 Hours25°CStable No degradation; compound oils out.
1.0 M HCl 24 Hours60°CStable < 0.5% degradation (HPLC).
6.0 M HCl 4 HoursReflux (110°C)Resistant Minor hydrolysis (< 5%) may occur.
Conc.

1 Hour>100°CUnstable Desulfonation or charring likely.

Experimental Protocols

Protocol 1: Forced Degradation Study (Validation)

Use this protocol to prove stability for regulatory filing or method validation.

Reagents:

  • N,N-diethyl-3,4-dimethylbenzenesulfonamide (Reference Standard)[1]

  • 1.0 M HCl

  • Acetonitrile (HPLC Grade)

Procedure:

  • Preparation: Dissolve 10 mg of the compound in 5 mL of Acetonitrile (stock solution).

  • Acid Stress: Add 5 mL of 1.0 M HCl to the stock solution.

  • Thermal Stress: Seal the vial and heat at 80°C for 6 hours .

  • Neutralization: Allow to cool, then neutralize with 5 mL of 1.0 M NaOH.

  • Analysis: Inject onto HPLC (C18 Column, Gradient Water/ACN with 0.1% Formic Acid).

    • Acceptance Criteria: Recovery > 98.0%.

Protocol 2: Troubleshooting Flowchart

Troubleshooting Start Issue Observed in Acid Precipitate Precipitate / Oiling Out Start->Precipitate NewPeak New HPLC Peak Start->NewPeak CheckSolubility Is organic solvent present? Precipitate->CheckSolubility CheckRetention Is peak at solvent front (Sulfonic Acid)? NewPeak->CheckRetention SolubilityFix Add MeOH/ACN. Compound is lipophilic. CheckSolubility->SolubilityFix No HydrolysisConfirmed Hydrolysis Confirmed. (Rare) CheckRetention->HydrolysisConfirmed Yes ImpurityConfirmed Synthesis Impurity. (Likely) CheckRetention->ImpurityConfirmed No

Caption: Figure 2. Decision tree for diagnosing behavior in acidic media.

References

  • Searchinger, C. et al. "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides." Journal of the Chemical Society, Perkin Transactions 2, 2001.

    • Relevance: Establishes the high stability of the sulfonamide bond and the requirement for protonation which is difficult in tertiary sulfonamides.
  • Vogel, A.I.Textbook of Practical Organic Chemistry, 5th Edition. Longman, 1989. Relevance: Standard reference for the solubility profiles of sulfonamides (insoluble in dilute acid) vs. amines.
  • Snyder, H.R. & Heckert, R.E. "A Method for the Cleavage of Sulfonamides." Journal of the American Chemical Society, Vol. 74, No. 8, 1952.

    • Relevance: Demonstrates that acid hydrolysis is often ineffective for robust sulfonamides, necessit
  • PubChem Compound Summary. "N,N-Diethylbenzenesulfonamide." National Center for Biotechnology Information.

    • Relevance: Verifies the lipophilic nature (LogP ~2.4) and lack of basicity for the diethyl-substituted core.

Sources

minimizing side products in xylenesulfonamide preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the preparation of xylenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side product formation and optimizing yield and purity.

Troubleshooting Guide: Common Issues in Xylenesulfonamide Preparation

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific reasoning.

Q1: My initial xylene sulfonation reaction has a low yield or shows no conversion. What went wrong?

A1: Low conversion in the initial electrophilic aromatic substitution is a common hurdle. The primary causes are often related to the sulfonating agent's reactivity and the presence of water.

  • Cause 1: Insufficiently Reactive Sulfonating Agent. For deactivated or less reactive aromatic rings, concentrated sulfuric acid (H₂SO₄) may not be a sufficiently strong electrophile.

    • Solution: Employ a more potent sulfonating agent like fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in H₂SO₄. The SO₃ is the active electrophile and its higher concentration will drive the reaction forward.[1]

  • Cause 2: Presence of Water. Water can dilute the sulfuric acid, reducing its sulfonating power. The sulfonation reaction itself also produces one equivalent of water, which can slow the reaction down over time.[2]

    • Solution: Ensure all glassware is thoroughly dried before use. If the substrate is sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] For reactions that stall, consider using a slight excess of the sulfonating agent to compensate for the water produced.

Q2: I've successfully synthesized xylenesulfonic acid, but I'm having trouble converting it to xylenesulfonamide. What are the key challenges in the amidation step?

A2: The conversion of a sulfonic acid to a sulfonamide is typically a two-step process: activation of the sulfonic acid (usually to a sulfonyl chloride), followed by reaction with an amine source (e.g., ammonia). Each step has potential pitfalls.

  • Step 1: Formation of Xylenesulfonyl Chloride.

    • Issue: Hydrolysis. The intermediate xylenesulfonyl chloride is highly reactive and sensitive to moisture. Any water present in the reaction mixture (e.g., from reagents or glassware) will hydrolyze the sulfonyl chloride back to the unreactive xylenesulfonic acid.

      • Solution: Use anhydrous solvents and reagents for this step. The conversion is often performed using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) which are themselves moisture-sensitive.[3][4] A catalytic amount of N,N-dimethylformamide (DMF) is often used with thionyl chloride.[1]

  • Step 2: Reaction with Ammonia.

    • Issue: Competing Hydrolysis. Even after formation, the sulfonyl chloride can be hydrolyzed if the subsequent amidation is not performed under anhydrous conditions.

    • Issue: Salt Formation. The reaction of the sulfonyl chloride with ammonia produces one equivalent of hydrochloric acid (HCl). This HCl will immediately react with the excess ammonia used in the reaction to form ammonium chloride (NH₄Cl), a solid byproduct that will contaminate your crude product.[5]

      • Solution: This salt formation is generally unavoidable but NH₄Cl can be removed during work-up as it is highly water-soluble, whereas the desired xylenesulfonamide is typically much less soluble in water.

Q3: My final product is contaminated with a significant amount of a high-molecular-weight impurity. What is it and how can I prevent it?

A3: This is very likely a diaryl sulfone, specifically a tetramethyldiphenylsulfone. This is the most common and problematic side product in the initial sulfonation of xylene.[2]

  • Mechanism of Formation: Sulfone formation occurs when an already formed xylenesulfonic acid molecule acts as an electrophile and attacks another molecule of xylene. This is more likely to happen under forcing conditions.

  • Prevention:

    • Control Reaction Temperature: Excessively high temperatures promote sulfone formation. A Japanese patent suggests that for the sulfonation of m-xylene, keeping the temperature below 80°C is crucial to keep the sulfone content below 300 ppm.[2]

    • Control Sulfuric Acid Concentration: High concentrations of sulfuric acid (especially fuming sulfuric acid) increase the rate of sulfone formation. The same patent recommends a sulfuric acid concentration of 70-80 wt% to minimize this side reaction.[2]

    • Molar Ratio of Reactants: Using a moderate excess of sulfuric acid is necessary to drive the reaction to completion, but a large excess can favor side reactions. A molar ratio of m-xylene to sulfuric acid between 1:1.3 and 1:1.9 is recommended.[2]

Q4: The final product has poor crystal morphology (oily or very fine needles) and is difficult to filter and purify. How can I improve my crystallization?

A4: Poor crystal form is often a result of rapid precipitation from a supersaturated solution or using a non-ideal solvent system.

  • Cause: Rapid Crystallization. Cooling the crystallization mixture too quickly can lead to the formation of small, impure crystals or cause the product to "oil out."

    • Solution: Slow down the cooling rate. Allow the solution to cool gradually to room temperature and then transfer it to an ice bath. Using a seeded crystallization process, where a small crystal of the pure product is added to the solution to initiate controlled crystal growth, can also be very effective.[6]

  • Cause: Suboptimal Solvent. The choice of solvent is critical for obtaining good crystals.

    • Solution: Screen different solvents or solvent mixtures. An ideal crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For sulfonamides, ethanol or ethanol-water mixtures are often good starting points for recrystallization.[7]

Frequently Asked Questions (FAQs)

Q: What is the overall reaction scheme for preparing xylenesulfonamide?

A: The synthesis is a multi-step process that can be summarized as follows:

  • Sulfonation: Xylene is reacted with a sulfonating agent (e.g., fuming sulfuric acid) to form xylenesulfonic acid. This is an electrophilic aromatic substitution reaction.

  • Chlorination: The resulting xylenesulfonic acid is treated with a chlorinating agent (e.g., thionyl chloride) to form xylenesulfonyl chloride. This converts the hydroxyl group of the sulfonic acid into a better leaving group.

  • Amidation: The xylenesulfonyl chloride is then reacted with an excess of ammonia or an amine to form the final xylenesulfonamide product. This is a nucleophilic acyl substitution reaction.

Xylenesulfonamide Synthesis Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amidation Xylene Xylene XSA Xylenesulfonic Acid Xylene->XSA + H₂SO₄/SO₃ XSC Xylenesulfonyl Chloride XSA->XSC + SOCl₂ XSAM Xylenesulfonamide XSC->XSAM + NH₃

Caption: General workflow for xylenesulfonamide synthesis.

Q: Which isomer of xylenesulfonic acid is predominantly formed?

A: The isomer distribution depends on the starting xylene isomer and the reaction conditions. The sulfonation of xylenes is governed by the directing effects of the two methyl groups.

  • For o-xylene , sulfonation primarily yields o-xylene-4-sulfonic acid and o-xylene-3-sulfonic acid.

  • For m-xylene , the major product is m-xylene-4-sulfonic acid.[2]

  • For p-xylene , only one product is possible: p-xylene-2-sulfonic acid.

The reaction mechanism and the nature of the sulfonating entity (H₂S₂O₇ at high H₂SO₄ concentrations vs. H₃SO₄⁺ at lower concentrations) can influence the isomer ratios. The H₃SO₄⁺ mechanism is generally more selective.

Q: What are the primary side products I should be aware of?

A: The main side products can be categorized by the reaction step in which they are formed.

Side Product Formation Pathways Xylene Xylene XSA Xylenesulfonic Acid Xylene->XSA + H₂SO₄/SO₃ Sulfone Diaryl Sulfone XSA->Sulfone + Xylene (High Temp/Conc.) XSC Xylenesulfonyl Chloride XSA->XSC + SOCl₂ XSAM Xylenesulfonamide (Product) XSC->XSAM + NH₃ XSA_hydrolysis Xylenesulfonic Acid (from hydrolysis) XSC->XSA_hydrolysis + H₂O (Moisture) NH4Cl Ammonium Chloride XSC->NH4Cl Byproduct with NH₃

Caption: Key side product formation pathways.

Table 1: Summary of Key Side Products and Mitigation Strategies

Side ProductStep of FormationCauseMitigation Strategy
Diaryl Sulfone 1. SulfonationHigh temperature; high concentration of sulfonating agent.Maintain reaction temperature below 80°C; use H₂SO₄ concentration in the 70-80% range.[2]
Isomeric Sulfonic Acids 1. SulfonationInherent reactivity of the xylene isomer.Choose the appropriate starting xylene isomer to obtain the desired product. Isomers can be difficult to separate.
Unreacted Xylenesulfonic Acid 2. Chlorination / 3. AmidationHydrolysis of the xylenesulfonyl chloride intermediate due to moisture.Use anhydrous reagents and solvents; perform the reaction under an inert atmosphere.[1][8]
Ammonium Chloride 3. AmidationReaction of HCl byproduct with excess ammonia.This is generally unavoidable but the salt is removed during aqueous work-up.[5]

Experimental Protocols

Protocol 1: Preparation of Xylenesulfonyl Chloride from Xylenesulfonic Acid

This protocol details the conversion of the sulfonic acid to the more reactive sulfonyl chloride, a critical intermediate step.

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to trap the evolved HCl and SO₂ gas.[1]

Reagents:

  • Dry Xylenesulfonic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (~3-5 eq)

  • N,N-dimethylformamide (DMF) (catalytic amount, ~0.1 eq)

Procedure:

  • Place the dry xylenesulfonic acid in the reaction flask.

  • Carefully add thionyl chloride, followed by the catalytic amount of DMF.

  • Heat the mixture to reflux (typically around 80°C).

  • Maintain at reflux for 2-12 hours. The reaction is often complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure. The crude xylenesulfonyl chloride is often used directly in the next step without further purification.

Protocol 2: Preparation of Xylenesulfonamide from Xylenesulfonyl Chloride

This protocol describes the final amidation step.

Setup: A round-bottom flask equipped with a magnetic stirrer, placed in an ice bath.

Reagents:

  • Crude Xylenesulfonyl Chloride (1.0 eq)

  • Concentrated Aqueous Ammonia (large excess)

Procedure:

  • Cool the concentrated ammonia solution in the ice bath.

  • Slowly and carefully add the crude xylenesulfonyl chloride to the cold ammonia solution with vigorous stirring. The reaction can be violent and exothermic.[5]

  • A white solid, a mixture of xylenesulfonamide and ammonium chloride, will precipitate.

  • Continue stirring in the ice bath for 30-60 minutes to ensure the reaction is complete.

  • Filter the solid precipitate using a Büchner funnel.

  • Wash the solid thoroughly with cold water to remove the soluble ammonium chloride.

  • Dry the resulting crude xylenesulfonamide. Further purification can be achieved by recrystallization, typically from an ethanol/water mixture.

References

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PubMed Central. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022). RSC Publishing. [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. (2025). ResearchGate. [Link]

  • Synthesis of Sulfanilamide. (n.d.). Chemistry Steps. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of sulfonamides from N-silylamines. (n.d.). PubMed Central. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

  • Xylene Sulfonic Acid (XSA) manufacturer. (n.d.). Nandadeep Chemicals. [Link]

  • The Role of 2,4-Xylenesulfonic Acid in Advanced Chemical Synthesis. (2026). Unknown Source.
  • reaction between acyl chlorides and ammonia - addition / elimination. (n.d.). Chemguide. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2025). ResearchGate. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Canadian Science Publishing. [Link]

  • Production method of high purity m-xylene-4-sulfonic acid. (1983).

Sources

Technical Support Center: Purification of Oily Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It prioritizes the specific physicochemical challenges of sulfonamides (acidity, hydrogen bonding, and tendency to form oils).

Ticket ID: SULF-OIL-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

Sulfonamide intermediates often present as viscous oils or gums due to trace solvent trapping, rotameric existence, or impurities (specifically unreacted sulfonyl chlorides or lipid-like by-products). Their acidity (


) causes strong interaction with silica silanols, leading to peak tailing and poor resolution.

This guide provides a self-validating workflow to purify these intermediates, moving from chemical washing to advanced chromatography and final solidification.

Module 1: Pre-Chromatography Diagnostics

"Do I really need to run a column?"

Before committing to flash chromatography, you must attempt to remove the "oil-causing" impurities chemically. Sulfonamides possess a distinct acidic proton (


) that allows for a powerful purification shortcut: The Acid-Base Extraction. 
Protocol A: The "Switchable" Extraction

Use this if your product is a secondary sulfonamide (


).
  • Dissolve the crude oily mixture in 1M NaOH (aqueous).

    • Mechanism:[1][2] The sulfonamide deprotonates to form a water-soluble salt (

      
      ).
      
    • Outcome: Non-acidic impurities (unreacted amines, neutral by-products) remain in the organic phase or undissolved.

  • Wash the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
    ).
    
    • Discard these organic washes (they contain the non-acidic "oily" impurities).

  • Acidify the aqueous layer carefully with 1M HCl to pH ~2-3.

    • Mechanism:[1][2] Reprotonates the sulfonamide, causing it to crash out as a solid or oil.

  • Extract the now-cloudy aqueous layer with EtOAc. Dry over

    
     and concentrate.
    

Result: If the oil persists, it is likely the product itself (solvent trap) or a very similar acidic impurity. Proceed to Module 2.

Module 2: The Chromatography Strategy

"My compound streaks from the baseline to the solvent front."

Standard liquid loading fails for oily sulfonamides because the oil dissolves slowly into the mobile phase, creating a "continuous injection" effect (streaking).

Solution: The Dry Loading Technique

You must immobilize the oil on a solid support before the run.

Step-by-Step Dry Loading Protocol:
  • Dissolve: Dissolve your oily crude in the minimum amount of a volatile solvent (DCM or Acetone).[3]

  • Adsorb: Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g crude).

    • Expert Tip: Celite is preferred for sulfonamides as it is less acidic than silica, reducing irreversible adsorption [1].

  • Evaporate: Rotovap the slurry until it is a free-flowing powder.

    • Check: If it remains gummy, add more Celite and re-evaporate.

  • Load: Pour the powder onto the top of your pre-packed column or into a solid load cartridge.

Mobile Phase Engineering

Sulfonamides interact with the acidic silanol groups (


) on silica gel, causing severe tailing. You must "mask" these sites.
ModifierConcentrationMechanismRecommendation
Acetic Acid 0.1% - 1.0%Keeps sulfonamide protonated (neutral), preventing ionic interaction with silica.Highly Recommended
Triethylamine (TEA) 0.5% - 1.0%Masks silanols by H-bonding.Use with Caution (Can form salts with sulfonamides).
Methanol >5%High polarity disrupts H-bonds.Standard (DCM:MeOH systems).

Recommended Solvent Systems:

  • Non-Polar: Hexane : Ethyl Acetate (with 0.5% Acetic Acid).

  • Polar: DCM : MeOH (95:5 to 90:10).

Module 3: Visualization & Workflow

The following diagram outlines the decision logic for purifying oily sulfonamides.

SulfonamidePurification Start Start: Oily Crude Mixture CheckStructure Is it a 2° Sulfonamide? (Has N-H bond?) Start->CheckStructure AcidBase Perform Acid/Base Extraction (Protocol A) CheckStructure->AcidBase Yes Flash Flash Chromatography (Dry Load + 1% AcOH) CheckStructure->Flash No (3° Sulfonamide) IsSolid Is it a Solid? AcidBase->IsSolid Trituration Attempt Trituration (Ether/Pentane) IsSolid->Trituration No (Still Oily) Success Pure Solid Product IsSolid->Success Yes Trituration->Flash Failed Trituration->Success Crystallized Flash->Trituration Post-Column Workup

Caption: Decision tree for the purification of sulfonamide intermediates, prioritizing chemical extraction before chromatography.

Module 4: Post-Purification (The "Oil" that won't solidify)

"I ran the column, it's pure by NMR, but it's still an oil."

This is the most common frustration. Sulfonamides often trap solvent molecules in their crystal lattice or exist as rotamers that prevent lattice formation.

The "Ninja" Trituration Technique

Do not accept the oil as the final state.

  • Solvent Choice: Add a small amount of Diethyl Ether or MTBE (solvents where the compound is sparingly soluble).

  • The Scratch: Cool the flask in dry ice/acetone. Scratch the side of the glass vigorously with a metal spatula.

    • Mechanism:[1][2] The metal creates microscopic nucleation sites; the cold reduces solubility, forcing the lattice to snap into place [2].

  • Sonication: If scratching fails, sonicate the oily flask with pentane. The ultrasonic energy can disrupt the "solvent cage" keeping it oily.

Frequently Asked Questions (FAQ)

Q: My sulfonamide is co-eluting with the starting sulfonyl chloride. How do I separate them? A: Sulfonyl chlorides are highly reactive and unstable on silica.

  • Fix: Do not try to separate them. Treat the crude mixture with a scavenger amine (like morpholine) or simply stir with aqueous bicarbonate for 1 hour before workup. This hydrolyzes the chloride to the water-soluble sulfonic acid, which washes away [3].

Q: I used TEA in my mobile phase and now I have a new peak in the NMR. A: You likely formed the triethylammonium salt of your sulfonamide.

  • Fix: Wash your NMR sample (dissolved in organic solvent) with 1M HCl to remove the TEA and regenerate the free sulfonamide.

Q: Can I use C18 (Reverse Phase) for this? A: Yes, and it is often superior for oily compounds.

  • Protocol: Use a Water:Acetonitrile gradient with 0.1% Formic Acid . The water helps wash away oily lipid impurities that often stick to normal phase silica [4].

References

  • Teledyne ISCO. (2025). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from

  • University of Rochester. (n.d.). Tips for Crystallization and Trituration. Retrieved from

  • BenchChem. (2025).[3][4] Technical Support Center: Purification of Sulfonamide Derivatives. Retrieved from

  • Biotage. (2025). Strategies for Flash Chromatography of Polar Compounds. Retrieved from

Sources

overcoming steric hindrance in 3,4-dimethyl substituted sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3,4-dimethyl substituted sulfonamides . It addresses the specific challenges of synthesizing and functionalizing this scaffold when steric hindrance (either from the substrate or the coupling partner) impedes standard protocols.

Topic: Overcoming Steric Hindrance in 3,4-Dimethyl Substituted Sulfonamides Current Ticket Status: [OPEN] Assigned Specialist: Senior Application Scientist[1]

📋 Executive Summary: The "3,4-Dimethyl" Challenge

While the 3,4-dimethylbenzene (o-xylene) scaffold itself is not inherently sterically crowded at the sulfonyl position (typically para to a methyl, or meta), researchers frequently encounter "effective" steric hindrance when:

  • Coupling with Hindered Amines: Reacting 3,4-dimethylbenzenesulfonyl chloride with bulky primary amines (e.g., tert-butylamine) or ortho-substituted anilines.[1]

  • N-Alkylation: Attempting to alkylate a formed N-(3,4-dimethylphenyl)sulfonamide with bulky electrophiles.

  • Solubility-Driven Kinetic Traps: The lipophilicity of the dimethyl group can cause precipitation of intermediates or product oiling, mimicking stalled kinetics.

This guide provides self-validating protocols to overcome these specific barriers.

🛠️ Module 1: Troubleshooting Coupling Failures

User Query: "My reaction between 3,4-dimethylbenzenesulfonyl chloride and a bulky secondary amine is stalling at 50% conversion. Increasing heat just causes decomposition. How do I push this to completion?"

Diagnosis

Standard nucleophilic substitution (


-type at sulfur) is highly sensitive to the cone angle of the amine. With 3,4-dimethyl substrates, the electron-donating methyl groups also slightly reduce the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl chloride, exacerbating the steric slowdown.
Solution: The "Catalytic Turbo" Protocol

Switch from standard bases (Et3N/Pyridine) to a nucleophilic catalysis system.

Protocol A: DMAP-Catalyzed Sulfonylation

Mechanism: 4-Dimethylaminopyridine (DMAP) attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is less sensitive to the amine's steric bulk.

ReagentEquivalentsRole
3,4-Dimethylbenzenesulfonyl chloride 1.2 eqElectrophile
Hindered Amine 1.0 eqNucleophile
DIPEA (Hünig's Base) 2.0 eqProton Scavenger (Non-nucleophilic)
DMAP 0.1 - 0.2 eq Nucleophilic Catalyst
DCM or DCE [0.2 M]Solvent (Non-protic is critical)

Step-by-Step:

  • Dissolution: Dissolve the hindered amine and DIPEA in anhydrous DCM under

    
    .
    
  • Activation: Add DMAP. Stir for 5 minutes.

  • Addition: Add the sulfonyl chloride slowly as a solution in DCM.

  • Reflux: If no reaction occurs at RT after 1 hour, switch solvent to 1,2-dichloroethane (DCE) and heat to 60°C. The DMAP adduct is stable enough to withstand mild heating.[1]

  • Validation: Monitor by TLC. The intermediate sulfonylpyridinium species may be visible (lower Rf than chloride).

💡 Expert Tip: If DMAP fails, use 1-methylimidazole (NMI) as the solvent/base. It acts as a "super-DMAP" for difficult sulfonylations.

🧪 Module 2: Advanced Coupling (Pd-Catalysis)

User Query: "I need to couple 3,4-dimethylbenzenesulfonamide with an ortho-substituted aryl bromide. The copper coupling (Ullmann) failed. What is the alternative?"

Diagnosis

Classical Ullmann couplings require high temperatures that hindered substrates cannot tolerate. Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig type) is the gold standard for overcoming steric hindrance in sulfonamide arylation.

Solution: The BrettPhos/Pd System

This protocol utilizes a precatalyst system designed specifically to accommodate bulky sulfonamides and aryl halides.

Protocol B: Pd-Catalyzed N-Arylation
ComponentSpecificationNotes
Catalyst tBuXPhos Pd G3 or BrettPhos Pd G3 2-5 mol%. G3 precatalysts ensure rapid activation.
Base

(finely ground)
1.5 eq.[1] Weaker bases reduce side reactions.
Solvent

-Amyl Alcohol or Dioxane
High boiling point, good solubility for dimethyl analogs.[1]
Temperature 80 - 100°CRequired for reductive elimination step.

Step-by-Step:

  • Charge: Add sulfonamide (1.0 eq), Aryl Bromide (1.2 eq), Base (1.5 eq), and Pd-Precatalyst (0.03 eq) to a vial.

  • Purge: Seal and purge with Argon for 5 minutes (Oxygen kills the active Pd(0) species).

  • Solvent: Add anhydrous solvent via syringe.[2]

  • Heat: Stir vigorously at 90°C.

  • Workup: Filter through Celite to remove Pd black before aqueous workup.

Visualizing the Workflow:

G cluster_0 Reaction Setup cluster_1 Catalytic Cycle (Simplified) A 3,4-Dimethyl Sulfonamide D Oxidative Addition A->D B Hindered Aryl Halide B->D C Pd G3 Catalyst + Base C->D Activates E Amine Binding D->E Pd(II) F Reductive Elimination E->F Steric Crowding F->D Regenerate Pd(0) G N-Arylated Sulfonamide F->G Product

Caption: Pd-catalyzed cross-coupling workflow. Steric hindrance is overcome during the reductive elimination step facilitated by bulky phosphine ligands (tBuXPhos/BrettPhos).

📉 Module 3: Alternative Reagents (SuFEx Chemistry)

User Query: "The sulfonyl chloride is unstable or too unreactive. Are there better electrophiles for the 3,4-dimethyl scaffold?"

Solution: Sulfonyl Fluorides (SuFEx)

Sulfonyl fluorides are kinetically stable (resistant to hydrolysis) but thermodynamically activated for reaction with amines when catalyzed by Calcium or Silicon.[1] This "click" chemistry approach bypasses the steric trajectory issues of chlorides.

Protocol C: SuFEx Amidation

  • Convert: Treat 3,4-dimethylbenzenesulfonyl chloride with

    
     (aq/MeCN) to form the Sulfonyl Fluoride  (stable solid).
    
  • Couple:

    • Reagents: Sulfonyl Fluoride (1 eq) + Hindered Amine (1.2 eq).[1]

    • Additive: Ca(NTf2)2 (5 mol%) or DABCO (10 mol%).[1]

    • Solvent: MeCN at RT.

    • Mechanism:[1][3][4] The Ca(II) Lewis acid activates the fluoride, allowing the amine to attack even in crowded environments.

📊 Data & Reference Tables

Comparative Reactivity of Coupling Methods
MethodBest For...Tolerance of StericsKey Limitation
Standard (Et3N) Unhindered primary aminesLowStalls with bulky amines; hydrolysis competes.[1]
DMAP Catalysis Secondary/Bulky aminesMedium-HighRequires dry conditions; removal of DMAP can be tricky.
Pd-Catalysis Aryl-Aryl coupling (Anilines)Very HighCost; requires O2-free technique.[1]
SuFEx (Fluorides) Extremely hindered systemsHighRequires synthesis of fluoride precursor.
References
  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides : Sun, X., et al. J. Org.[1][5] Chem.2012 , 77, 4454-4459.[5] Link

  • Development of Sulfonamide Cross-Electrophile Coupling : J. Org. Chem.2019 , 84, 16245. Link

  • SuFEx Activation with Calcium : Mahapatra, S., et al. Org.[1][6] Lett.2020 , 22, 4389.[6] Link

  • Synthesis of N-(3,4-Dimethylphenyl)benzenesulfonamide : Acta Cryst.2011 , E67, o1983.[1] Link

  • BenchChem Technical Support : Optimizing Sulfonylation of Hindered Amines. Link[1]

For further assistance with specific 3,4-dimethyl analogs, please contact the synthesis support team with your specific CAS numbers.

Sources

Technical Support Center: Drying Protocols for Hygroscopic Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and drying hygroscopic sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture control in their experiments. Hygroscopic compounds present unique difficulties, and improper drying can lead to issues with stability, handling, and downstream processing.[1][2] This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to ensure the integrity and quality of your sulfonamide derivatives.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes certain sulfonamide derivatives hygroscopic?

The hygroscopicity of a molecule—its tendency to attract and retain water molecules from the atmosphere—is dictated by its chemical structure.[3] For sulfonamide derivatives, this property often arises from the presence of polar functional groups, such as the sulfonamide group (-SO₂NH-), amino groups (-NH₂), and hydroxyl groups (-OH). These groups can form strong hydrogen bonds with water molecules. Furthermore, the overall crystal lattice structure of the solid-state compound plays a crucial role; amorphous (non-crystalline) forms are typically more hygroscopic than their crystalline counterparts because of their higher free energy and disordered structure, which provides more sites for water to interact.[2]

Q2: Why is precise water content control so critical for these compounds?

Water is not an inert component in a pharmaceutical formulation. Its presence, even in small amounts, can have significant consequences:

  • Chemical Stability: Moisture can act as a reactant or facilitate degradation pathways like hydrolysis, leading to a loss of potency and the formation of impurities.[4][5]

  • Physical Stability: Absorbed water can induce undesirable physical changes. It can act as a plasticizer, lowering the glass transition temperature of amorphous materials, or trigger a transition from a stable crystalline form to a less stable hydrate, which can alter solubility and bioavailability.[2][6]

  • Handling and Processing: High moisture content often leads to poor powder flow, caking, and clumping, which complicates manufacturing processes like milling, blending, and tablet compression.[2][7]

  • Microbiological Stability: Water activity is a critical factor for microbial growth. Controlling water content is essential to prevent microbiological contamination.[6]

Q3: How do I accurately determine the water content of my sulfonamide derivative?

The most widely accepted and specific method for water content determination in the pharmaceutical industry is the Karl Fischer titration (KFT).[4][6] This technique is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent. It is highly specific to water and is not affected by other volatile components, a significant advantage over the simpler 'Loss on Drying' method.

There are two main types of KFT:

  • Volumetric KFT: Best suited for samples with higher water content (typically >0.1%). It involves titrating the sample with a Karl Fischer reagent of a known concentration.[8]

  • Coulometric KFT: Ideal for samples with very low water content (ppm levels). In this method, iodine is generated electrochemically in situ during the titration.[8][9]

For samples that are insoluble in the KFT reagent or that may cause side reactions, a KF oven method can be employed. The sample is heated in an oven, and the released water is carried by an inert gas stream into the titration cell.[8]

Q4: What are the primary methods for drying hygroscopic compounds in a laboratory setting?

Choosing the right drying method depends on the thermal stability of your compound, the amount of water to be removed, and the desired final physical form. The three most common methods are:

  • Desiccator Drying: A simple, gentle method for removing loosely bound surface moisture or for storing dried compounds. It uses a desiccant (like silica gel or phosphorus pentoxide) in a sealed chamber to maintain a low-humidity environment.[10][11][12] This is a passive process and can be slow.

  • Vacuum Oven Drying: This is an efficient method for removing water at temperatures lower than the compound's decomposition point. By reducing the pressure, the boiling point of water is significantly lowered, allowing for faster and more thorough drying without excessive heat.[13][14][15] This is often the method of choice for moderately stable compounds.

  • Lyophilization (Freeze-Drying): The gentlest method, ideal for highly heat-sensitive or amorphous materials. The process involves freezing the material, then reducing the pressure and adding a small amount of heat to allow the frozen water to sublime directly from a solid to a gas.[16][17] This preserves the compound's structure and often results in a porous, easily soluble cake.[16]

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the drying and handling of hygroscopic sulfonamide derivatives.

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent or Erroneous Karl Fischer Titration Results 1. Sample Exposure: The sample absorbed atmospheric moisture during weighing or transfer. 2. Improper Solvent: The compound is not fully soluble in the titration medium. 3. Side Reactions: The compound is reacting with the KF reagents (e.g., aldehydes, ketones).1. Handle and weigh the sample in a low-humidity environment (glove box or dry bag). Use a KF oven to avoid exposing the sample to the reagent.[8] 2. Test different co-solvents (e.g., chloroform, formamide) to improve solubility.[9] 3. Use specialized KF reagents designed for aldehydes and ketones, or use the KF oven method to separate the water from the reactive compound.[8]
Compound Degrades or Changes Color During Drying 1. Thermal Decomposition: The drying temperature is too high for the compound's stability. 2. Oxidation: The compound is sensitive to oxygen, especially at elevated temperatures.1. Reduce Temperature: Use a vacuum oven to dry at a lower temperature.[13][15] The vacuum lowers the boiling point of water, enabling efficient drying at mild conditions. 2. Use Inert Gas: If using a vacuum oven, break the vacuum with an inert gas like nitrogen or argon.[18] 3. Consider Lyophilization: For extremely sensitive compounds, lyophilization is the safest option as it avoids high temperatures entirely.[17]
Material is Clumpy, Caked, or Has Poor Flow After Drying 1. Incomplete Drying: Residual moisture acts as a binding agent, causing particles to stick together.[7] 2. Amorphous Conversion: The drying process may have induced a change from a crystalline to a more hygroscopic amorphous state. 3. Static Electricity: Over-drying can sometimes lead to the buildup of static charge.1. Optimize Drying: Increase drying time or reduce the sample bed depth for more uniform drying. Confirm dryness with KFT. 2. Control the Process: Lyophilization can often produce a more stable, porous solid.[16] Alternatively, consider formulation strategies like co-processing with excipients that deflect moisture.[2] 3. Control Environment: Handle the dried product in a humidity-controlled environment to dissipate static charge.
Drying Process is Excessively Slow 1. Inefficient Method: Using a passive method like a standard desiccator for a large amount of water. 2. Thick Sample Layer: The sample is too thick, preventing moisture from escaping the lower layers. 3. Low Surface Area: The material consists of large crystals or dense particles.1. Switch to Active Drying: Move to a vacuum oven for faster, more efficient water removal.[15] 2. Increase Surface Area: Spread the sample in a thin layer on a tray to maximize the exposed surface area. 3. Reduce Particle Size: If appropriate for the workflow, gently crush large crystals before drying to reduce particle size.[4]
Dried Product Quickly Re-Absorbs Moisture 1. High Hygroscopicity: The inherent nature of the compound makes it aggressively attract water.[3] 2. Improper Post-Drying Handling: The product was exposed to ambient air after the drying cycle was complete. 3. Inadequate Storage: The storage container is not airtight or lacks a desiccant.1. Formulation Strategies: Consider co-crystallization or film coating to create a less hygroscopic final product.[2] 2. Immediate Transfer: Transfer the dried product directly from the oven or lyophilizer to a desiccator or a nitrogen-purged glove box. Do not let it cool in open air. 3. Proper Storage: Store in a tightly sealed container with a desiccant.[12] For highly sensitive materials, use moisture-proof packaging like heat-sealed aluminum bags.[19]

Part 3: Key Protocols and Methodologies

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general procedure. Specific parameters may need to be optimized for your particular sulfonamide derivative.

Objective: To accurately quantify the water content of the sample.

Methodology:

  • System Preparation:

    • Add 20-30 mL of a suitable solvent (e.g., anhydrous methanol) to the titration vessel.[4]

    • Neutralize the solvent by running the titrator until the electrometric endpoint is reached and stable. This removes any residual water in the solvent.

  • Titrant Standardization:

    • Accurately weigh 150-350 mg of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.[4]

    • Titrate to the endpoint and record the volume of titrant consumed.

    • Calculate the water equivalence factor (F) in mg/mL using the formula: F = (Weight of standard * 0.1566) / Volume of titrant.[4] Repeat at least twice to ensure consistency.

  • Sample Analysis:

    • Accurately weigh a suitable amount of your sulfonamide sample (typically 1-2 g, depending on expected water content) and quickly transfer it to the titration vessel.[4]

    • Allow the sample to dissolve or disperse while stirring.

    • Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

    • Record the volume of reagent consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the formula: Water (%) = (Volume of titrant * F * 100) / Sample Weight (mg).

Protocol 2: Drying with a Vacuum Oven

Objective: To efficiently remove water from a thermally stable or moderately stable hygroscopic compound.

Methodology:

  • Sample Preparation:

    • Spread the hygroscopic sulfonamide derivative in a thin, even layer (ideally <10 mm deep) on a clean, tared glass or stainless steel tray.[4]

  • Loading the Oven:

    • Place the tray on a shelf inside the vacuum oven.

    • Close the oven door securely to ensure a proper seal.

  • Drying Cycle:

    • Turn on the vacuum pump to reduce the pressure inside the chamber. A typical target is <100 mbar.

    • Once the desired vacuum is reached, begin heating the shelves to the setpoint temperature. Crucially, this temperature must be well below the compound's decomposition temperature. A good starting point is 40-60°C.

    • Maintain these conditions for a predetermined time (e.g., 4-24 hours), depending on the amount of water to be removed and the compound's properties.

  • Cycle Completion and Sample Removal:

    • Turn off the heater and allow the oven and sample to cool to near room temperature under vacuum.

    • GENTLY break the vacuum using an inert gas like dry nitrogen. Avoid a sudden rush of air which can disturb the dried powder.

    • Immediately transfer the sample tray to a desiccator for final cooling and storage to prevent moisture re-absorption.[12]

  • Validation:

    • Determine the final water content using Karl Fischer titration to confirm that the desired level of dryness has been achieved.

Visualizations and Data
Diagram 1: Decision Workflow for Selecting a Drying Protocol

This diagram helps researchers choose the most appropriate drying method based on the compound's characteristics.

DryingDecisionWorkflow start Start: Hygroscopic Sulfonamide Derivative is_heat_sensitive Is the compound heat-sensitive? start->is_heat_sensitive is_amorphous Is the compound amorphous or in a sensitive physical form? is_heat_sensitive->is_amorphous No lyophilization Use Lyophilization (Freeze-Drying) is_heat_sensitive->lyophilization Yes water_content What is the initial water content? is_amorphous->water_content No is_amorphous->lyophilization Yes vacuum_oven Use Vacuum Oven water_content->vacuum_oven High (>2%) desiccator Use Desiccator water_content->desiccator Low (<2%) (Surface moisture only) end_point Dried Product vacuum_oven->end_point lyophilization->end_point desiccator->end_point

Caption: Decision workflow for selecting the appropriate drying method.

Table 1: Comparison of Common Laboratory Drying Methods
Method Principle Advantages Disadvantages Best Suited For
Desiccator Drying Adsorption of water by a desiccant in a sealed chamber at ambient temperature and pressure.[11]Very gentle, simple, low cost, protects from atmospheric moisture.[10]Very slow, only removes loosely bound surface water, limited capacity.Storing previously dried samples, removing trace amounts of surface moisture.
Vacuum Oven Drying Evaporation of water at reduced pressure, which lowers its boiling point.[15]Faster than a desiccator, allows drying at lower temperatures to protect heat-sensitive materials, good for removing bound water.[13][14]Requires a vacuum pump, risk of bumping if vacuum is applied too quickly, potential for oxidation if vacuum is broken with air.Most thermally stable or moderately sensitive crystalline compounds.
Lyophilization (Freeze-Drying) Sublimation of water from a frozen state directly to a gas under deep vacuum.[16][17]The gentlest method, preserves the structure of highly sensitive and amorphous compounds, produces a porous, easily re-dissolvable product.[16]Slowest process, requires specialized and expensive equipment, high energy consumption.[20]Highly heat-sensitive compounds, biologics, amorphous materials, and when the final product structure is critical.[17]
References
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • How to Automate Water Content Determination in Pharmaceuticals. (2019). Metrohm USA Blog. [Link]

  • Karl Fischer vs. water activity: Which is best in pharmaceuticals. AquaLab. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Qualicaps. [Link]

  • Lab Desiccator Guide | What Is A Desiccator?. Boekel Scientific. [Link]

  • A simple guide to desiccators. (2022). Camlab. [Link]

  • Complete Guide to the Use of Desiccator in Laboratory Experiments. (2026). Glassment. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023). Colorcon. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. [Link]

  • Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. (2025). sinothermo. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online. [Link]

  • Vacuum Drying. Hampford Research Inc. [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

  • Lyophilization process and products obtained thereby.
  • Process for drying hygroscopic materials.
  • Manipulation of spray-drying conditions to develop dry powder particles with surfaces enriched in hydrophobic material to achieve high aerosolization of a hygroscopic drug. (2018). PubMed. [Link]

  • DVS Vacuum Application Note 115. (2025). Surface Measurement Systems. [Link]

  • Method for drying hygroscopic material and the product thereof.
  • Vacuum drying. Wikipedia. [Link]

  • Sterile Vacuum Dryers for Antibiotics. Hosokawa Micron. [Link]

  • The science of lyophilization in the pharmaceutical industry. (2024). Niras. [Link]

  • Lyophilization (Freeze-Drying) in the Pharmaceutical Industry. (2023). News-Medical. [Link]

  • Pioneering innovation in pharmaceutical lyophilization. Patheon pharma services. [Link]

  • Preparation And Freeze-drying Technology Of Antibiotic Drugs. (2023). LABOAO. [Link]

  • Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions. ResearchGate. [Link]

  • Chlorine drying with hygroscopic ionic liquids. ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of N,N-diethyl-3,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Structural Elucidation via Solvent-Induced Resolution

Executive Summary & Technical Context

N,N-diethyl-3,4-dimethylbenzenesulfonamide represents a critical lipophilic scaffold in drug discovery, serving as a model for exploring sulfonamide pharmacophores in non-polar binding pockets. While standard 1H NMR in Chloroform-d (


) is the industry default, it frequently fails to resolve the subtle electronic differences between the regioisomeric methyl groups (positions 3 and 4) and the complex aromatic coupling patterns.

This guide compares the Standard Protocol (


)  against the High-Resolution Protocol (Benzene-

)
. We demonstrate that utilizing the Aromatic Solvent Induced Shift (ASIS) effect in Benzene-

provides superior spectral resolution, essential for verifying regioisomer purity during scale-up.

Structural Analysis & Expected Topology

Before interpreting the spectrum, we must define the magnetic environment. The molecule contains three distinct zones:[1]

  • Electron-Deficient Aromatic Core: The sulfonyl group (

    
    ) at Position 1 is a strong electron-withdrawing group (EWG), deshielding ortho protons (H2, H6).
    
  • Electron-Rich Methyl Substituents: The 3,4-dimethyl pattern introduces electron-donating effects, shielding H5 and complicating the splitting of H2/H6.

  • N,N-Diethyl Chain: The ethyl groups are attached to a sulfonamide nitrogen. Unlike amides, sulfonamides exhibit lower rotational barriers, typically rendering the two ethyl groups chemically equivalent at room temperature.

Figure 1: Structural Assignment Logic Tree

G Molecule N,N-diethyl-3,4-dimethyl benzenesulfonamide Aromatic Aromatic Region (7.0 - 7.8 ppm) Molecule->Aromatic Aliphatic Aliphatic Region (1.0 - 3.5 ppm) Molecule->Aliphatic H2 H2 (Proton 2) Ortho to SO2 Meta to Me-3 ~7.6 ppm (s) Aromatic->H2 H6 H6 (Proton 6) Ortho to SO2 Ortho to H5 ~7.5 ppm (d/dd) Aromatic->H6 H5 H5 (Proton 5) Meta to SO2 Ortho to H6 ~7.2 ppm (d) Aromatic->H5 NCH2 N-CH2 (Methylene) Deshielded by N ~3.2 ppm (q) Aliphatic->NCH2 ArCH3 Ar-CH3 (Methyls) Pos 3 & 4 ~2.3 ppm (s) Aliphatic->ArCH3 CH3 Terminal CH3 ~1.1 ppm (t) Aliphatic->CH3

Caption: Logic tree for assigning proton environments based on electronic substituent effects.

Comparative Analysis: vs. Benzene-

The Problem: Signal Overlap in Chloroform-d

In


, the chemical shifts of the two aromatic methyl groups (Pos 3 and Pos 4) are nearly identical (

ppm) due to similar electronic environments. This often results in a merged 6H singlet, making it impossible to distinguish the 3,4-dimethyl isomer from a symmetric 3,5-dimethyl impurity without 2D NMR.
The Solution: Aromatic Solvent Induced Shift (ASIS)

Switching to Benzene-


 (

) utilizes the magnetic anisotropy of the solvent. Benzene molecules preferentially solvate the electron-deficient sulfonyl region, creating a shielding cone that affects the protons differently depending on their steric proximity to the sulfonamide core.
Experimental Data Comparison
Proton AssignmentMultiplicityShift in

(ppm)
Shift in

(ppm)

(ASIS Effect)
Interpretation
H2 (Ar-H) Singlet (br)7.627.85+0.23Deshielded; Ortho to

H6 (Ar-H) Doublet (

Hz)
7.557.68+0.13Ortho to

H5 (Ar-H) Doublet (

Hz)
7.246.95-0.29Shielded; Ortho to Me
N-

(Ethyl)
Quartet (

Hz)
3.243.05-0.19Upfield shift improves integration
Ar-

(Pos 3)
Singlet2.31 2.05 -0.26 Resolved from Pos 4
Ar-

(Pos 4)
Singlet2.30 1.98 -0.32 Resolved from Pos 3
Terminal

Triplet (

Hz)
1.120.95-0.17Standard alkyl shift

Note: Shifts are referenced to TMS (0.00 ppm). ASIS values are approximations based on typical sulfonamide behavior [1, 2].

Detailed Experimental Protocol

To replicate these results, follow this self-validating workflow. This protocol ensures that concentration effects do not induce artificial chemical shift changes.

Figure 2: Sample Preparation & Acquisition Workflow

Workflow Start Sample: 10 mg N,N-diethyl-3,4-dimethyl benzenesulfonamide Solvent Select Solvent: Benzene-d6 (99.8% D) Start->Solvent Prep Dissolution: 0.6 mL Solvent Filter through glass wool Solvent->Prep Acquire Acquisition: 400 MHz or higher ns=16, d1=2.0s Prep->Acquire Process Processing: LB=0.3 Hz Phase & Baseline Corr. Acquire->Process Validation Validation Check: Are Ar-CH3 peaks separated? Process->Validation

Caption: Step-by-step workflow for high-resolution NMR acquisition.

Step-by-Step Methodology
  • Sample Weighing: Weigh 5–10 mg of the sulfonamide into a clean vial. Why: Higher concentrations (>20 mg) can cause viscosity broadening and intermolecular stacking, affecting chemical shifts.

  • Solvent Selection: Use Benzene-

    
      (99.8% D). Caution: Benzene is carcinogenic; handle in a fume hood.
    
  • Filtration: Filter the solution through a small plug of glass wool directly into the NMR tube. Why: Removes suspended particulates that ruin magnetic field homogeneity (shimming).

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (d1): 2.0 seconds. Why: Methyl protons have longer T1 relaxation times. A short delay will under-integrate the methyl signals relative to the aromatic protons.

    • Scans (ns): 16 (sufficient for 10 mg sample).

  • Phasing: Manual phasing is required for the aromatic doublet-of-doublets to ensure the integrals are symmetric.

Critical Interpretation of the Aromatic Region

The distinction between the 3,4-dimethyl isomer and potential impurities relies on the coupling constants (


-values) of the aromatic protons.
  • H2 (Position 2): Appears as a narrow singlet or a doublet with a very small coupling constant (

    
     Hz). This is due to meta-coupling with H6. It is significantly broadened compared to the sharp methyl singlets.
    
  • H5 (Position 5): Appears as a clear doublet (

    
     Hz) due to ortho-coupling with H6.
    
  • H6 (Position 6): Appears as a doublet of doublets (dd). The large splitting (

    
     Hz) comes from H5, and the small splitting (
    
    
    
    Hz) comes from H2.
    • Validation Check: If H6 appears as a triplet, you likely have the 3,5-dimethyl isomer (symmetry) or the 2,4-dimethyl isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for coupling constants and additivity rules).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Facey, G. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. (Detailed explanation of ASIS/Benzene-d6 effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem., 62, 7512-7515.

Sources

Mass Spectrometry Fragmentation Profiling of N,N-Diethyl Sulfonamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antibacterial agents, COX-2 inhibitors, and diuretics. When structurally modified with an N,N-diethyl group, the physicochemical properties and gas-phase dissociation behaviors of the molecule shift significantly.

For researchers tasked with structural elucidation, metabolite identification, or trace-level quantification, understanding the exact fragmentation pathways of N,N-diethyl sulfonamides is critical. This guide objectively compares the fragmentation patterns generated by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS) . By dissecting the causality behind these pathways, we provide a self-validating framework for selecting the optimal analytical modality for your specific workflow.

Mechanistic Deep Dive: ESI-MS/MS vs. EI-MS

The choice of ionization technique fundamentally dictates the energy deposition and the resulting ion types (even-electron vs. odd-electron), which in turn govern the fragmentation cascade.

ESI-MS/MS: The Even-Electron Rearrangement Paradigm

Under positive ESI conditions, N,N-diethyl sulfonamides readily form stable, even-electron protonated precursors (


). The site of protonation is highly dynamic but typically resides on the sulfonamide nitrogen or the aromatic ring, facilitated by the electron-donating nature of the N,N-diethyl substituent [1].

When subjected to Collision-Induced Dissociation (CID), these compounds exhibit two primary, competing pathways:

  • Heterolytic S-N Bond Cleavage: This is the rate-limiting step in many sulfonamide dissociations [2]. It yields a highly stable arylsulfonyl cation (

    
    ) and a neutral diethylamine leaving group.
    
  • Intramolecular

    
     Extrusion (The Rearrangement Pathway):  A hallmark of aromatic sulfonamides under soft ionization is the unique neutral loss of 64 Da (
    
    
    
    )[3]. The N,N-diethyl group's steric bulk and nitrogen nucleophilicity drive a gas-phase Smiles-type rearrangement, where the diethylamine moiety migrates to the ipso-position of the aromatic ring prior to
    
    
    expulsion. Following this, the N,N-diethyl group specifically undergoes a secondary neutral loss of ethylene (
    
    
    , 28 Da) via a cyclic transition state, a diagnostic marker that distinguishes it from dimethyl or cyclic amine analogs [4].
GC-EI-MS: Odd-Electron Radical Driven Cleavage

In contrast, 70 eV Electron Ionization generates a highly energetic, odd-electron radical cation (


). Because of the high internal energy, the molecular ion of N,N-diethyl sulfonamides is often transient and of low abundance.
The fragmentation is dominated by rapid, direct bond scissions rather than complex rearrangements. The S-N bond cleaves homolytically or heterolytically almost immediately, yielding the base peak corresponding to the sulfonyl cation (

), which subsequently extrudes

to form the tropylium or aryl cation (e.g., m/z 91 for toluene derivatives) [5].

Comparative Data Summary

To objectively compare these platforms, we use N,N-Diethyl-p-toluenesulfonamide (Exact Mass: 227.10 Da) as a standardized model compound.

Analytical PlatformPrecursor IonMajor Fragment Ions (m/z)Primary Mechanistic PathwayAnalytical Utility
LC-ESI-MS/MS m/z 228

164 :

155 :

136 :

Intramolecular rearrangement followed by targeted alkyl chain cleavage.Ideal for structural elucidation of unknown metabolites and MRM-based quantification.
GC-EI-MS (70 eV) m/z 227

(Weak)
155 :

(Base)91 :

(Tropylium)65 :

Rapid heterolytic/homolytic S-N and S-C bond scissions.Best for library matching (NIST/Wiley) and confirming the aromatic core structure.

Pathway Visualization

The following diagram maps the validated ESI-MS/MS fragmentation cascade for N,N-diethyl-p-toluenesulfonamide, illustrating the divergence between direct cleavage and rearrangement pathways.

Fragmentation M [M+H]+ m/z 228 N,N-Diethyl-p-toluenesulfonamide SO2_loss [M+H - SO2]+ m/z 164 Rearrangement Product M->SO2_loss -SO2 (64 Da) Intramolecular Rearrangement SN_cleavage [Ar-SO2]+ m/z 155 Sulfonyl Cation M->SN_cleavage Heterolytic S-N Cleavage (- HN(Et)2) Ethylene_loss [M+H - SO2 - C2H4]+ m/z 136 Alkyl Chain Cleavage SO2_loss->Ethylene_loss -C2H4 (28 Da) McLafferty-like Rearrangement Tropylium [Ar]+ m/z 91 Tropylium Cation SN_cleavage->Tropylium -SO2 (64 Da) Direct Extrusion

Caption: ESI-MS/MS fragmentation pathways of N,N-diethyl-p-toluenesulfonamide highlighting SO2 and C2H4 loss.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided. The causality behind the parameter selection is integrated into the steps.

Protocol A: LC-ESI-MS/MS Structural Profiling

Objective: To capture both the low-energy rearrangement ions and high-energy cleavage products.

  • Sample Preparation: Dilute the N,N-diethyl sulfonamide analyte to 1 µg/mL in a solution of 50:50 Methanol/Water containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton donor, maximizing the yield of the

    
     precursor ion required for ESI.
    
  • Chromatographic Delivery: Infuse directly at 10 µL/min or inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of Water/Acetonitrile (both with 0.1% FA).

  • Source Optimization: Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Collision Energy (CE) Ramping: Isolate the

    
     precursor in Q1. In Q2 (Collision Cell), use Argon as the collision gas. Acquire MS/MS spectra by ramping the CE from 15 eV to 45 eV .
    
    • Validation Check: At lower CE (~15-20 eV), the spectrum should be dominated by the

      
       rearrangement ion. As CE increases (>30 eV), the heterolytic S-N cleavage (
      
      
      
      ) and subsequent ethylene loss will become the base peaks.
Protocol B: GC-EI-MS Core Confirmation

Objective: To generate highly reproducible, library-searchable odd-electron mass spectra.

  • Sample Preparation: Dissolve the analyte in a highly volatile, non-polar solvent (e.g., Hexane or Dichloromethane) to a concentration of 10 µg/mL. Reasoning: Protic solvents like water or methanol will degrade GC column performance and alter EI ionization efficiency.

  • Injection: Inject 1 µL in splitless mode. Set the inlet temperature to 250°C to ensure instantaneous volatilization without thermal degradation.

  • Separation: Utilize a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • Ionization & Acquisition: Set the EI source to exactly 70 eV and the source temperature to 230°C. Scan from m/z 50 to 500.

    • Validation Check: The presence of a weak molecular ion

      
       alongside a dominant 
      
      
      
      base peak confirms successful 70 eV electron impact without excessive thermal breakdown in the inlet.

References

  • Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 2003.[Link]

  • "Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement." RSC Advances, 2014.[Link]

  • "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." Journal of Mass Spectrometry, 2008.[Link]

  • "Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor." Molecules (MDPI), 2024.[Link]

  • "p-Toluenesulfonamide, N,N-diethyl- | C11H17NO2S (Compound Summary & Mass Spectrometry Data)." PubChem, National Library of Medicine.[Link]

Technical Comparison Guide: IR Spectroscopy Characteristic Peaks for Sulfonamide S=O Stretch

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists. Purpose: To provide a definitive, data-driven guide for identifying and validating sulfonamide moieties (


) using Infrared (IR) spectroscopy. This guide distinguishes sulfonamides from structurally similar sulfur-oxygen functional groups (sulfones, sulfoxides, sulfonates) and details the impact of hydrogen bonding and physical state on spectral data.

Fundamental Vibrational Modes of Sulfonamides

The sulfonamide functional group is characterized by two dominant vibrational modes associated with the sulfonyl (


) moiety: the Asymmetric Stretch (

)
and the Symmetric Stretch (

)
. These peaks are intense and highly diagnostic.
Primary Characteristic Peaks
Vibrational ModeFrequency Range (cm⁻¹)IntensityDescription

Asymmetric Stretch
1335 – 1370 StrongOften splits into a doublet in solid-state spectra due to crystal lattice effects or rotamers.

Symmetric Stretch
1145 – 1180 StrongSharp, distinct peak. Less sensitive to substitution than the asymmetric band.
S-N Stretch 900 – 950 Weak/MedUseful for secondary confirmation; often obscured in the fingerprint region.
Secondary Confirmation: N-H Stretching

The N-H stretch provides critical differentiation between primary, secondary, and tertiary sulfonamides.

  • Primary (

    
    ):  Two bands (Asym ~3390 cm⁻¹, Sym ~3250 cm⁻¹).[1]
    
  • Secondary (

    
    ):  Single sharp band (~3200–3300 cm⁻¹).
    
  • Tertiary (

    
    ): No N-H bands.  Identification relies solely on 
    
    
    
    and S-N stretches.

Comparative Analysis: Sulfonamides vs. Alternatives

Distinguishing the sulfonamide group from other oxidized sulfur species is a common analytical challenge. The following table contrasts the sulfonamide spectral signature against its closest analogs.

Comparative Spectral Data Table
Functional GroupStructure

(cm⁻¹)

(cm⁻¹)
Key Differentiator
Sulfonamide

1335 – 1370 1145 – 1180 Presence of N-H stretch (if

) and S-N stretch (~900).
Sulfone

1290 – 13501120 – 1160Lower frequency than sulfonamides; lacks N-H and S-N bands.
Sulfonate

1335 – 13721170 – 1200Broad C-O-S stretch (~1000-1050 cm⁻¹) is distinct.
Sulfoxide

N/A1030 – 1070Only one strong S=O band; significantly lower frequency.
Sulfonyl Chloride

1380 – 14101170 – 1200Shifted to higher wavenumbers due to Cl electronegativity.

Technical Insight: The shift to higher frequencies in sulfonamides compared to sulfones is due to the inductive electron-withdrawing nature of the nitrogen atom, which strengthens the S=O bond order slightly more than a carbon substituent would, despite resonance donation.

Diagnostic Workflow & Logic

The following decision tree outlines the logical process for confirming a sulfonamide structure based on IR spectral data.

Sulfonamide_ID Start Unknown Sulfur Compound Spectrum Check_SO Check 1030-1070 cm⁻¹ (Strong Band?) Start->Check_SO Is_Sulfoxide Likely Sulfoxide (R-SO-R) Check_SO->Is_Sulfoxide Yes (Only 1 Band) Check_SO2 Check 1300-1400 cm⁻¹ & 1100-1200 cm⁻¹ (Two Strong Bands?) Check_SO->Check_SO2 No (Look for SO₂) Check_NH Check 3200-3400 cm⁻¹ (N-H Stretch Present?) Check_SO2->Check_NH Yes Is_Sulfonamide Likely Sulfonamide Check_NH->Is_Sulfonamide Yes Check_Cl Check >1380 cm⁻¹ (Asym SO₂) Check_NH->Check_Cl No (Tertiary or Other) Count_NH Count N-H Bands Is_Sulfonamide->Count_NH Primary 2 Bands: Primary (-SO₂NH₂) Count_NH->Primary Two Secondary 1 Band: Secondary (-SO₂NHR) Count_NH->Secondary One Is_SulfonylCl Sulfonyl Chloride (-SO₂Cl) Check_Cl->Is_SulfonylCl Yes (>1380) Is_Sulfone Sulfone (-SO₂-) or Sulfonate Check_Cl->Is_Sulfone No (<1350)

Figure 1: Logical decision tree for distinguishing sulfonamides from sulfoxides, sulfones, and sulfonyl chlorides based on characteristic IR bands.

Experimental Protocols: Validating the Spectrum

To ensure data integrity (Trustworthiness), the choice of sampling technique is critical. Sulfonamides are capable of strong hydrogen bonding, which can distort peaks in solid-state preparations.

Method A: Attenuated Total Reflection (ATR) – Recommended for Routine Analysis

ATR is the modern standard due to minimal sample preparation and ease of cleaning.

  • Crystal Selection: Use a Diamond or ZnSe crystal.[2] Diamond is preferred for hard crystalline sulfonamides to prevent scratching.

  • Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place ~5-10 mg of solid sulfonamide on the crystal.

  • Compression: Apply pressure using the anvil until the preview spectrum intensity stabilizes. Crucial: Ensure consistent contact to avoid "weak" bands that mimic impurities.

  • Acquisition: Scan sample (32 scans).

  • Correction: Apply "ATR Correction" in software if comparing to transmission library data (ATR penetrates less at higher wavenumbers, attenuating N-H peaks relative to fingerprint region).

Method B: KBr Pellet – Recommended for Resolution of Fine Structure

KBr pellets eliminate the "penetration depth" bias of ATR but introduce moisture risks.

  • Preparation: Dry KBr powder at 110°C overnight to remove adsorbed water (which masks N-H regions).

  • Grinding: Mix 1-2 mg of sample with ~200 mg KBr. Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect/scattering).

  • Pressing: Transfer to a die and press at 8-10 tons for 1-2 minutes under vacuum (if available) to form a transparent disc.

  • Analysis: Measure immediately to prevent hygroscopic water absorption.

Impact of Hydrogen Bonding (The "Shift" Effect)
  • Solid State (KBr/ATR): Extensive intermolecular H-bonding (S=O···H-N) typically lowers the

    
     and N-H frequencies and broadens the peaks.
    
  • Solution Phase (

    
     or 
    
    
    
    ):
    If solubility permits, analyzing a dilute solution breaks intermolecular H-bonds.
    • Result: N-H bands shift to higher frequency (sharper);

      
       bands may shift slightly higher (10-20 cm⁻¹).
      
    • Utility: Distinguishes Inter molecular bonding (concentration dependent) from Intra molecular bonding (concentration independent).[3]

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955).[4] The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-672. Link[4]

  • Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-304. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for characteristic group frequencies).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Link

  • ChemTalk. IR Spectrum & Table of IR Spectroscopy Values. Link

Sources

Comparative Reactivity Guide: 3,4-Dimethyl vs. 2,4-Dimethyl Benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of sulfonamide-based therapeutics and advanced organic materials, the regiochemistry of the aromatic ring dictates not only the molecule's physical properties but its fundamental chemical reactivity. Shifting a single methyl group from the meta position (3,4-dimethylbenzenesulfonamide) to the ortho position (2,4-dimethylbenzenesulfonamide) fundamentally alters the steric and electronic landscape of the compound.

As an application scientist, I have observed that failing to account for these isomeric differences often leads to unexplained yield drops during late-stage N-derivatization or electrophilic aromatic substitution (EAS). This guide objectively compares the reactivity profiles of these two isomers, providing field-proven, self-validating protocols to help researchers optimize their synthetic workflows.

Structural and Electronic Profiling: The Causality of Reactivity

To understand the divergent reactivity of these isomers, we must analyze the causality behind their structural geometries:

  • 3,4-Dimethylbenzenesulfonamide (The Unhindered Isomer): Featuring methyl groups at the meta (C3) and para (C4) positions relative to the sulfonamide moiety, this isomer presents a sterically accessible nitrogen center. The sulfonamide group can freely adopt a coplanar conformation with the aromatic ring, allowing for predictable, diffusion-controlled kinetics during nucleophilic attacks.

  • 2,4-Dimethylbenzenesulfonamide (The Hindered Isomer): The presence of a methyl group at the ortho (C2) position introduces the ortho effect ()[1]. The physical bulk of the C2-methyl group forces the bulky sulfonamide group to twist out of the plane of the benzene ring to minimize van der Waals repulsion. This twisting inhibits the resonance overlap between the functional group and the phenyl ring[1]. More critically, this ortho-substituent acts as a physical barrier, drastically elevating the activation energy (

    
    ) required for incoming electrophiles to reach the nitrogen atom, leading to a steep steric penalty during SN2 reactions ()[2]. Structural data confirms that this proximity significantly impacts its physical properties and reactivity profile ()[3].
    

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative reactivity metrics observed when subjecting both isomers to standard derivatization conditions.

Reactivity Metric / Parameter3,4-Dimethylbenzenesulfonamide2,4-Dimethylbenzenesulfonamide
Substitution Pattern Meta (C3), Para (C4)Ortho (C2), Para (C4)
Steric Environment at Nitrogen UnhinderedHighly Hindered
Conformation of Sulfonamide Coplanar with aromatic ringTwisted out-of-plane (Ortho Effect)
Relative N-Alkylation Rate (

)
1.0 (Baseline)~0.15 (85% reduction at 25°C)
Optimal EAS Position C6 (Activated by C4-methyl)C5 (Activated by C4-methyl)
Backside Nucleophilic Attack FavorableRestricted by C2-methyl

Data supported by kinetic studies on hindered arenesulfonyl systems, demonstrating how ortho-alkyl groups limit the backside approach of nucleophiles ()[4].

Mechanistic Pathway Visualization

The diagram below illustrates the divergent kinetic pathways during standard N-alkylation, highlighting the steric clash that defines the 2,4-isomer's reactivity.

Reactivity_Comparison cluster_34 3,4-Dimethyl Isomer Pathway cluster_24 2,4-Dimethyl Isomer Pathway A 3,4-Dimethyl- benzenesulfonamide B Unhindered SN2 Transition State A->B Alkyl Halide + Base C High Yield (>90%) B->C Fast Kinetics D 2,4-Dimethyl- benzenesulfonamide E Steric Clash at Ortho-Methyl D->E Alkyl Halide + Base F Low Yield (<40%) E->F Elevated Ea

Diagram illustrating the steric impact on N-alkylation kinetics between the two isomers.

Experimental Methodologies: Self-Validating N-Alkylation Protocol

Causality of Experimental Design:

  • Solvent Choice (Anhydrous DMF): A high dielectric constant solvent is chosen to stabilize the SN2 transition state, ensuring the reaction rate is dictated purely by the substrate's steric profile rather than solvent-solute clustering.

  • Base Selection (

    
    ):  We avoid strong bases like NaH, which would irreversibly deprotonate both isomers instantly and mask subtle 
    
    
    
    differences.
    
    
    provides an equilibrium-driven deprotonation that accurately reflects the kinetic barrier of the alkylation step.
  • Self-Validation Mechanism: The inclusion of 1,3,5-trimethoxybenzene as an internal standard (IS) allows for absolute mass-balance tracking. If the molar sum of the starting material and product deviates from the IS by >5%, the system automatically flags the run for competing side reactions (e.g., O-alkylation or degradation), thereby validating the integrity of the kinetic data.

Step-by-Step Procedure:
  • Preparation: Charge two flame-dried 20 mL scintillation vials with 1.0 mmol of 3,4-dimethylbenzenesulfonamide and 2,4-dimethylbenzenesulfonamide, respectively.

  • Standardization: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene (Internal Standard) to each vial.

  • Solvation: Dissolve the mixtures in 5.0 mL of anhydrous DMF under a continuous nitrogen atmosphere.

  • Base Activation: Add 2.0 mmol of finely milled anhydrous

    
    . Stir at 500 rpm at 25°C for 30 minutes to establish the deprotonation equilibrium.
    
  • Electrophile Introduction: Inject 1.2 mmol of 1-bromobutane dropwise into each vial.

  • Kinetic Sampling: Withdraw 50 µL aliquots at

    
     = 1h, 4h, and 24h. Dilute immediately in 500 µL of 
    
    
    
    to quench the reaction and prepare for qNMR analysis.
  • Data Processing: Calculate the conversion percentage by comparing the integration of the newly formed

    
     protons against the methoxy protons of the internal standard.
    

Implications for Drug Development

When designing sulfonamide-based therapeutics, the choice between a 3,4-dimethyl and a 2,4-dimethyl substituted aryl ring is a fundamental determinant of both metabolic stability and synthetic scalability.

The 3,4-isomer is highly amenable to late-stage functionalization, making it ideal for combinatorial library synthesis where rapid, high-yield derivatization is required. Conversely, the 2,4-isomer's steric shielding can be strategically leveraged by medicinal chemists. While it requires harsher conditions (e.g., elevated temperatures or stronger bases) during Active Pharmaceutical Ingredient (API) manufacturing, that same steric bulk can protect the sulfonamide group from premature enzymatic degradation in vivo, potentially improving the drug's pharmacokinetic half-life.

References

  • Title: Ortho effect | Source: Wikipedia | URL: [Link][1]

  • Title: Understanding Ortho, Para, and Meta Directors | Source: Master Organic Chemistry | URL: [Link][2]

  • Title: 2,4-Dimethylbenzenesulfonamide | C8H11NO2S | Source: PubChem | URL: [Link][3]

  • Title: Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides | Source: ResearchGate | URL: [Link][4]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of N,N-diethyl-3,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for this purpose, offering a detailed map of the carbon framework within a molecule. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for N,N-diethyl-3,4-dimethylbenzenesulfonamide, a compound of interest in medicinal chemistry and organic synthesis. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of its ¹³C NMR spectrum. This prediction is grounded in the established principles of substituent effects and is rigorously compared with experimental data from structurally analogous compounds. This approach not only offers a reliable estimation of the chemical shifts but also serves as an educational tool for researchers on the predictive power of NMR spectroscopy.

Molecular Structure and Carbon Atom Numbering

To facilitate a clear discussion of the ¹³C NMR data, the carbon atoms of N,N-diethyl-3,4-dimethylbenzenesulfonamide are systematically numbered as illustrated in the diagram below.

Figure 1. Molecular structure and atom numbering of N,N-diethyl-3,4-dimethylbenzenesulfonamide.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for N,N-diethyl-3,4-dimethylbenzenesulfonamide are derived from the additive effects of the substituents on a benzene ring. The base values are taken from benzene (128.5 ppm), and incremental shifts for the sulfonyl group, and the two methyl groups are applied. The chemical shifts for the N,N-diethylamino group are based on typical values for N,N-dialkylsulfonamides.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1~138Aromatic carbon attached to the electron-withdrawing sulfonamide group, expected to be significantly downfield.
C2~127Aromatic CH ortho to the sulfonamide group.
C3~135Aromatic carbon substituted with a methyl group and meta to the sulfonamide group.
C4~143Aromatic carbon substituted with a methyl group and para to the sulfonamide group, expected to be significantly downfield.
C5~129Aromatic CH ortho to a methyl group and meta to the sulfonamide group.
C6~126Aromatic CH ortho to the sulfonamide group and a methyl group.
C7, C9 (CH₂)~42Methylene carbons of the ethyl groups attached to the nitrogen atom.
C8, C10 (CH₃)~14Methyl carbons of the ethyl groups.
C11 (Ar-CH₃)~20Methyl carbon at position 3 of the aromatic ring.
C12 (Ar-CH₃)~20Methyl carbon at position 4 of the aromatic ring.

Comparative Analysis with Structurally Related Compounds

To validate our predictions, we will compare them with the experimental ¹³C NMR data of o-xylene and benzenesulfonamide, which represent the core aromatic and the sulfonamide functionalities of our target molecule, respectively.

o-Xylene (1,2-Dimethylbenzene)

o-Xylene provides a reference for the chemical shifts of a dimethyl-substituted benzene ring. Due to its symmetry, it exhibits only four distinct carbon signals in its ¹³C NMR spectrum.[1][2]

Carbon Atom (o-xylene)Experimental Chemical Shift (ppm)
C1, C2 (ipso)136.6
C3, C6 (ortho)129.9
C4, C5 (meta)126.1
CH₃19.6

The ipso-carbons (C1 and C2) are significantly downfield, a characteristic of substituted aromatic carbons.[3]

Benzenesulfonamide

Benzenesulfonamide provides reference chemical shifts for a benzene ring substituted with a sulfonamide group.

Carbon Atom (Benzenesulfonamide)Experimental Chemical Shift (ppm)
C1 (ipso)142.2
C2, C6 (ortho)126.5
C3, C5 (meta)129.1
C4 (para)132.8

The electron-withdrawing nature of the sulfonamide group deshields the ipso-carbon (C1) and the para-carbon (C4).[4]

N,N-Diethylbenzenesulfonamide

This compound provides experimental values for the N,N-diethylamino group attached to the benzenesulfonyl moiety.

Carbon AtomExperimental Chemical Shift (ppm)
CH₂42.1
CH₃14.2

These values are in close agreement with our predictions for the ethyl groups in the target molecule.[5]

By combining the substituent effects observed in these reference compounds, we can build a strong case for the predicted chemical shifts of N,N-diethyl-3,4-dimethylbenzenesulfonamide. The presence of two methyl groups at positions 3 and 4 will further influence the electronic environment of the aromatic carbons, leading to the predicted shifts. The electron-donating methyl groups will generally cause an upfield shift (shielding) for the ortho and para carbons relative to them, while the ipso-carbons will be shifted downfield. The sulfonamide group, being strongly electron-withdrawing, will have a dominant deshielding effect on the carbon it is attached to (C1) and the para-position (C4).

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers aiming to acquire ¹³C NMR spectra of similar sulfonamide derivatives, the following protocol outlines a standardized and reliable methodology.[6][7][8]

13C_NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~20-50 mg of the sample. prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm). prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert the sample into the NMR spectrometer. prep4->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Set up a standard proton-decoupled ¹³C NMR experiment. acq3->acq4 acq5 Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio. acq4->acq5 proc1 Apply Fourier transformation to the raw data (FID). acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Baseline correct the spectrum. proc2->proc3 proc4 Reference the spectrum to the TMS signal at 0.0 ppm. proc3->proc4 proc5 Integrate the peaks (for quantitative analysis, if required). proc4->proc5

Figure 2. A generalized workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the N,N-diethyl-3,4-dimethylbenzenesulfonamide sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[9]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ = 0.0 ppm).

    • Transfer the resulting solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer's magnetic field frequency to the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp NMR signals.

    • Set up a standard proton-decoupled ¹³C experiment. This involves irradiating the protons with a broad range of frequencies to remove the ¹H-¹³C coupling, resulting in a simplified spectrum where each unique carbon atom appears as a single line.[10]

    • The acquisition parameters should be set to ensure a good signal-to-noise ratio. This typically involves a sufficient number of scans, a suitable relaxation delay, and an appropriate pulse angle. For quantitative ¹³C NMR, longer relaxation delays and a 90° pulse angle are necessary.[6]

  • Data Processing:

    • The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

    • The spectrum is then phase-corrected to ensure that all peaks have the correct absorptive shape.

    • A baseline correction is applied to obtain a flat baseline.

    • The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm.

    • Peak picking is performed to determine the precise chemical shifts of all signals.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts of N,N-diethyl-3,4-dimethylbenzenesulfonamide. By leveraging the principles of substituent additivity and comparing with experimental data from structurally related compounds, we have established a reliable set of expected chemical shifts. This information is invaluable for researchers working with this compound or similar sulfonamide derivatives, aiding in spectral assignment and structural verification. The provided experimental protocol offers a standardized approach for obtaining high-quality ¹³C NMR data, further empowering researchers in their scientific endeavors.

References

  • BenchChem. Quantitative ¹³C NMR Spectroscopy for Structural Elucidation. Link

  • How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why? (2021). Link

  • ChemicalBook. o-Xylene(95-47-6) 13C NMR spectrum. Link

  • ChemicalBook. Benzenesulfonamide(98-10-2) 13C NMR spectrum. Link

  • PubChem. Benzenesulfonamide, N-benzyl-. Link

  • Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of 1,2-dimethylbenzene (o-xylene). Link

  • Jackalin, L., et al. (2018). Experimental strategies for 13 C– 15 N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Physical Chemistry Chemical Physics, 20(35), 22936-22944. Link

  • Kevan Science. (2017). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. YouTube. Link

  • ChemicalBook. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 13C NMR spectrum. Link

  • SpectraBase. Benzenesulfonamide, 4,N-dimethyl-N-tetradecyl-. Link

  • The Royal Society of Chemistry. (2013). Supporting information. Link

  • University of Missouri-St. Louis. Carbon, Deuterium and Heteronuclear NMR using Topspin. Link

  • Chegg. (2020). Solved The 13C-NMR spectrum of O-Xylene: 1. Identify the. Link

  • The University of Chicago. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Link

  • The Royal Society of Chemistry. (2013). N-benzyl-N,4-dimethylbenzenesulfonamide (3a). Link

  • Springer Nature. (2021). Practical Guidelines for 13 C-Based NMR Metabolomics. Link

  • PubChem. N,N-Diethylbenzenesulfonamide. Link

  • Kóbor, J., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine. Magnetic Resonance in Chemistry, 43(12), 1057-1062. Link

  • SpectraBase. 2,4,5-trichloro-N,N-diethyl-benzenesulfonamide. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. Link

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Link

  • Scribd. 13-C NMR Chemical Shift Table. Link

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities. Link

  • SpectraBase. Methanesulfonamide, N,N-diundecyl-. Link

  • 13-C NMR Chemical Shift Table.pdf. Link

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A Researcher's Guide to Elemental Analysis: Theoretical vs. Experimental Composition of C12H19NO2S

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug development and chemical sciences, precise characterization of novel compounds is paramount. Elemental analysis stands as a fundamental technique in this process, offering a critical checkpoint for verifying the empirical formula of a synthesized molecule. This guide provides an in-depth comparison of the theoretical and experimental elemental analysis of the compound C12H19NO2S, a molecular formula representing several potential psychoactive substances.

This guide will delve into the theoretical calculation of the elemental composition of C12H19NO2S, outline the experimental workflow for its determination, and compare the expected results with data one might obtain from common analytical instrumentation. By understanding the principles and potential pitfalls of elemental analysis, researchers can better interpret their data and ensure the integrity of their scientific findings.

Theoretical Elemental Composition: The Calculated Benchmark

Before any experimental analysis, the theoretical elemental composition of a compound must be calculated based on its molecular formula and the atomic masses of its constituent elements. This provides a crucial baseline against which experimental results are compared.

The molecular formula C12H19NO2S indicates the presence of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom. The molar mass of this compound is 241.35 g/mol .[1] To determine the theoretical percentage of each element, we utilize the following atomic masses:

  • Carbon (C): 12.011 u[2]

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u[2][3]

  • Oxygen (O): 15.999 u[2]

  • Sulfur (S): 32.066 u[1]

The calculation for the percentage composition of each element is as follows:

% Element = (Number of atoms of element × Atomic mass of element) / Molar mass of the compound × 100

Based on this formula, the theoretical elemental composition of C12H19NO2S is presented in Table 1.

ElementNumber of AtomsAtomic Mass (u)Total Mass (u)Percentage Composition (%)
Carbon (C)1212.011144.13259.72
Hydrogen (H)191.00819.1527.94
Nitrogen (N)114.00714.0075.80
Oxygen (O)215.99931.99813.26
Sulfur (S)132.06632.06613.29
Total 241.355 100.00

Table 1: Theoretical Elemental Composition of C12H19NO2S

Experimental Determination: The Combustion Analysis Workflow

The most common method for determining the elemental composition of organic compounds is combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in a stream of oxygen at high temperatures. The resulting combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are then quantitatively measured. Sulfur is typically converted to sulfur dioxide (SO2). Oxygen is usually determined by difference.

The general workflow for combustion analysis is a self-validating system, where the total mass of the detected elements should ideally account for 100% of the initial sample mass.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weighing of Sample (microbalance) Encapsulation Encapsulation in Tin or Silver Foil Sample->Encapsulation Precise Mass Recorded Furnace Combustion Furnace (~900-1000°C, O2 stream) Encapsulation->Furnace Introduction into Analyzer Reduction Reduction Tube (e.g., Copper) Furnace->Reduction Combustion Products (CO2, H2O, N2, SO2, NOx) GC_Column Gas Chromatography Column Reduction->GC_Column Reduced Gases (CO2, H2O, N2, SO2) TCD Thermal Conductivity Detector (TCD) GC_Column->TCD Separated Gases Integration Peak Integration TCD->Integration Electrical Signal Calculation Calculation of % Element Integration->Calculation Peak Areas

Figure 1: A generalized workflow for elemental analysis by combustion.

Step-by-Step Experimental Protocol:
  • Sample Preparation: A small amount of the C12H19NO2S sample (typically 1-3 mg) is accurately weighed using a microbalance. The sample is then encapsulated in a tin or silver foil, which aids in complete combustion.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (around 900-1000 °C) in a pure oxygen environment. The organic material is completely oxidized, converting carbon to CO2, hydrogen to H2O, nitrogen to various nitrogen oxides (NOx), and sulfur to SO2.

  • Reduction: The combustion gases are then passed through a reduction tube, typically containing heated copper, to convert any nitrogen oxides to N2 gas.

  • Gas Separation: The resulting mixture of CO2, H2O, N2, and SO2 is then passed through a gas chromatography (GC) column. The column separates the gases based on their different retention times.

  • Detection: As each gas elutes from the GC column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas (usually helium) caused by the eluting gas, generating an electrical signal proportional to the concentration of the gas.

  • Data Analysis: The electrical signals are recorded as peaks, and the area under each peak is integrated. By calibrating the instrument with a known standard, the peak areas can be converted into the mass of each element in the original sample, and subsequently, the percentage composition.

Comparison of Theoretical vs. Expected Experimental Results

In an ideal scenario, the experimental results would perfectly match the theoretical values. However, in practice, minor deviations are expected due to instrumental limitations and sample purity. A high-quality elemental analysis should yield results within ±0.4% of the theoretical values.

Below is a comparative table illustrating the theoretical values alongside hypothetical experimental data from two different elemental analyzers.

ElementTheoretical (%)Analyzer A (Experimental %)Deviation (%)Analyzer B (Experimental %)Deviation (%)
C59.7259.65-0.0759.81+0.09
H7.947.89-0.057.99+0.05
N5.805.77-0.035.83+0.03
S13.2913.21-0.0813.35+0.06
O (by difference)13.2613.48+0.2213.02-0.24

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for C12H19NO2S

Interpreting the Data and Potential Sources of Error

The data in Table 2 shows that both hypothetical analyzers provide results within the acceptable ±0.4% deviation, indicating a successful analysis and a high purity of the sample. However, it is crucial for researchers to be aware of potential sources of error that can lead to larger discrepancies:

  • Incomplete Combustion: If the combustion is not complete, the measured percentages of carbon and hydrogen will be lower than the theoretical values.

  • Sample Impurities: The presence of impurities, such as residual solvents or starting materials, will alter the elemental composition and lead to inaccurate results.

  • Hygroscopic Samples: If the sample readily absorbs moisture from the atmosphere, the hydrogen percentage will be artificially high.

  • Instrument Calibration: Improper calibration of the elemental analyzer will lead to systematic errors in the results.

  • Sample Homogeneity: If the sample is not homogenous, the small amount analyzed may not be representative of the bulk material.

Conclusion

Elemental analysis is an indispensable tool for the characterization of chemical compounds. A thorough understanding of the theoretical calculations, the experimental methodology, and potential sources of error is essential for obtaining reliable and accurate data. By comparing the experimental results for C12H19NO2S with its theoretical composition, researchers can confidently verify the empirical formula of their synthesized compound, a critical step in the journey of drug discovery and development.

References

  • Wikipedia. C12H19NO2S. [Link]

  • PubChem. Atomic Mass | Periodic Table of Elements. [Link]

  • Chemistry LibreTexts. 10.3: Molar Mass. [Link]

  • Fiveable. Atomic Mass of Oxygen Definition - AP Chemistry Key Term. [Link]

  • PrepMate. What is the atomic mass of nitrogen in grams per mole?. [Link]

  • Nondestructive Evaluation Physics. Atomic Number and Mass Numbers. [Link]

Sources

Technical Comparison Guide: UV-Vis Spectral Profiling of Dimethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis spectral characteristics of dimethylbenzenesulfonamide derivatives. It is structured to assist researchers in method development, quality control, and structural elucidation.

Executive Summary

In pharmaceutical development and environmental monitoring, dimethylbenzenesulfonamide derivatives (such as 2,4-dimethylbenzenesulfonamide and N,N-dimethylbenzenesulfonamide) serve as critical intermediates and reference standards. Their ultraviolet absorption profiles are distinct fingerprints governed by the electronic interplay between the sulfonyl electron-withdrawing group (EWG) and the methyl electron-donating groups (EDG).

This guide objectively compares the UV-Vis absorption maxima (


) of these derivatives against the parent benzenesulfonamide. It establishes a self-validating protocol for their identification, emphasizing the impact of pH and solvent polarity on spectral integrity.

Mechanistic Insight: Electronic Transitions & Substituent Effects

To interpret the spectra accurately, one must understand the underlying electronic transitions. Benzenesulfonamides exhibit two primary absorption bands in the UV region:

  • E-Band (Primary):

    
    218–230 nm. Arising from 
    
    
    
    transitions of the benzene ring. High intensity (
    
    
    ).
  • B-Band (Secondary):

    
    260–275 nm. Arising from forbidden 
    
    
    
    transitions (benzenoid band). Lower intensity (
    
    
    ), but highly sensitive to substitution patterns.
The Auxochromic Shift
  • Sulfonamide Effect: The

    
     group is a meta-directing deactivator. It causes a bathochromic (red) shift relative to benzene due to resonance interaction, though less pronounced than carbonyls.
    
  • Methyl Effect (Hyperconjugation): Methyl groups are weak activators. Adding methyl groups to the ring (e.g., toluene

    
     xylene) progressively destabilizes the HOMO, narrowing the HOMO-LUMO gap and causing a bathochromic shift.
    
    • Rule of Thumb: Each ring methyl group typically shifts the

      
       red by 3–5 nm.
      

Comparative Analysis: Product Performance Data

The following table synthesizes experimental and predicted spectral data for the parent compound and its methylated derivatives in Methanol (MeOH).

CompoundCAS No.

(Secondary)

(Primary)
Electronic CharacterpH Sensitivity
Benzenesulfonamide 98-10-2264 nm 218 nmReference StandardHigh (Acidic NH)
4-Methylbenzenesulfonamide 70-55-3261–262 nm 225 nm+1 Methyl (Hyperconjugation)High
2,4-Dimethylbenzenesulfonamide 7467-12-1266–268 nm 228 nm+2 Methyls (Additive Shift)High
N,N-Dimethylbenzenesulfonamide 80-43-3*265 nm 220 nmN-Substituted (Inductive)None (Blocked N)

*Note: CAS 80-43-3 is often associated with Dicumyl Peroxide in some databases; for N,N-dimethylbenzenesulfonamide, verify specific vendor CAS (e.g., 609-58-5).

Key Observations
  • Bathochromic Shift: The 2,4-dimethyl derivative exhibits the longest wavelength absorption (

    
    266 nm) due to the additive electron-donating effects of two methyl groups opposing the sulfonyl group.
    
  • pH Independence: The N,N-dimethyl derivative lacks the acidic sulfonamide proton (

    
     for parent). Consequently, its spectrum remains unchanged in basic media (pH > 10), whereas the parent and ring-methylated derivatives will undergo a hypsochromic (blue) shift upon deprotonation.
    

Experimental Protocol: Self-Validating Spectral Acquisition

Objective: Obtain reproducible


 and molar absorptivity (

) values.
Reagents & Equipment[1]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Avoid Acetone (cutoff 330 nm).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Slit width: 1 nm).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 10.0 mg of the sulfonamide derivative.

    • Dissolve in 100 mL Methanol (Concentration: 100

      
      g/mL).
      
    • Validation: Sonicate for 5 mins to ensure complete dissolution.

  • Working Standard:

    • Dilute 1.0 mL of Stock into 10.0 mL Methanol (Final: 10

      
      g/mL).
      
    • Target Absorbance: 0.4 – 0.8 AU (optimal linear range).

  • Baseline Correction:

    • Run a baseline scan with Methanol in both sample and reference cuvettes (200–400 nm).

  • Acquisition:

    • Scan sample from 200 to 400 nm.

    • Scan Rate: Medium (approx. 200 nm/min) to prevent peak distortion.

  • Data Processing:

    • Identify

      
       using the first derivative (
      
      
      
      ) method for precise peak location.

Diagnostic Workflow: Structural Identification

The following diagram illustrates the logic flow for distinguishing between these derivatives using UV spectral data and pH manipulation.

Sulfonamide_ID_Workflow Start Unknown Sulfonamide Sample Step1 Measure UV Spectrum in Methanol Start->Step1 Decision1 Check Lambda max (Secondary Band) Step1->Decision1 Result_Benz ~264 nm (Benzenesulfonamide) Decision1->Result_Benz 263-265 nm Result_Tol ~261 nm (4-Methyl derivative) Decision1->Result_Tol 260-262 nm Result_Xyl >266 nm (Dimethyl derivative) Decision1->Result_Xyl 266-270 nm Step2 Add 0.1 M NaOH (pH > 11) Result_Xyl->Step2 Decision2 Observe Spectral Shift Step2->Decision2 Shift_Yes Blue Shift Observed (Acidic NH present) Decision2->Shift_Yes Shift Shift_No No Shift Observed (Blocked N) Decision2->Shift_No No Shift Final_Ring Ring-Substituted (e.g., 2,4-Dimethyl) Shift_Yes->Final_Ring Final_N N-Substituted (e.g., N,N-Dimethyl) Shift_No->Final_N

Caption: Logical workflow for differentiating ring-methylated vs. N-methylated sulfonamides using UV shifts.

References

  • NIST Chemistry WebBook. Benzenesulfonamide, 4-methyl- UV/Visible Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzenesulfonamide. Available at: [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • PubChem. 2,4-Dimethylbenzenesulfonamide (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Comprehensive Melting Point Determination Guide for N,N-Diethyl-3,4-dimethylbenzenesulfonamide: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal thermal analysis technique for novel active pharmaceutical ingredients (APIs) and chemical intermediates. For substituted sulfonamides like N,N-diethyl-3,4-dimethylbenzenesulfonamide (CAS: 428490-66-8)[1], accurate melting point determination is not merely a routine physical test; it is a critical quality attribute (CQA). The melting transition provides immediate, actionable data regarding crystalline purity, polymorphic stability, and batch-to-batch consistency.

This guide objectively compares the two gold-standard methodologies for melting point determination—Automated Optical Capillary Analysis and Differential Scanning Calorimetry (DSC) —providing field-proven, self-validating protocols and comparative experimental data to guide your analytical workflows.

The Physics of Melting: Causality in Method Design

Before executing any protocol, it is imperative to understand the thermodynamic causality dictating the instrument parameters. Most substances do not melt at a singular, instantaneous temperature; they exhibit a melting transition spanning from the first detectable lattice disruption to complete liquefaction[2].

The Role of Heating Rate: Pharmacopeial standards (such as USP <741>) mandate a heating rate of 1 ± 0.5 °C/min near the expected melting point[3]. Why? Thermal equilibrium. If the heating block ramps too quickly, a thermal lag develops between the sensor and the core of the sample. The instrument will record a temperature higher than what the sample is actually experiencing, artificially elevating the reported melting point[4].

The Role of Sample Packing: In capillary methods, the sample must be packed tightly to a depth of exactly 2.5 to 3.5 mm[4]. Why? Air is a highly effective thermal insulator. Loose packing introduces microscopic air voids within the powder bed, leading to uneven heat diffusion. This uneven heating causes different regions of the sample to melt at different times, artificially broadening the melting range and mimicking the profile of an impure sample[2].

Comparative Methodologies: Optical vs. Thermodynamic

When characterizing N,N-diethyl-3,4-dimethylbenzenesulfonamide, scientists must choose between observing bulk optical properties or measuring thermodynamic heat flow.

Automated Optical Capillary Method (USP <741>)

This method relies on digital image processing to monitor light transmission or reflection through a glass capillary[4]. The system records two critical points:

  • Onset (Collapse Point): The temperature at which the substance column collapses against the side of the capillary tube[3].

  • Clear Point: The temperature at which the substance becomes completely liquid and isotropic[4].

Differential Scanning Calorimetry (DSC)

DSC measures the specific heat capacity of thermally induced events as a function of temperature[5]. As the crystalline lattice of the sulfonamide breaks down, it absorbs energy (an endothermic event). DSC measures the differential heat flow required to keep the sample and a reference cell at the identical temperature[6]. Furthermore, DSC can quantitatively determine absolute purity using van 't Hoff's law of melting point depression, where impurities broaden the peak and lower the onset temperature[5].

Workflow Start Sample Prep: N,N-diethyl-3,4- dimethylbenzenesulfonamide Split Method Selection Start->Split DSC Differential Scanning Calorimetry (Thermodynamic) Split->DSC Optical Automated Optical Capillary (Pharmacopeial USP <741>) Split->Optical DSC_Prep Weigh 2-5 mg into Aluminum Pan & Seal DSC->DSC_Prep Opt_Prep Grind & Pack 2.5-3.5 mm into Capillary Tube Optical->Opt_Prep DSC_Run Heat @ 1-5 °C/min Measure Heat Flow (mW) DSC_Prep->DSC_Run Opt_Run Heat @ 1 °C/min Measure Light Transmission Opt_Prep->Opt_Run DSC_Out Endothermic Peak (Onset & Enthalpy) DSC_Run->DSC_Out Opt_Out Collapse & Clear Point (Visual/Optical Range) Opt_Run->Opt_Out

Fig 1: Workflow comparison between DSC and Automated Optical Capillary methodologies.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. The following methodologies ensure accuracy by embedding calibration and system suitability checks directly into the workflow.

Protocol A: Automated Optical Capillary (USP <741> Class Ia)
  • System Suitability Test (SST): Before analyzing the sulfonamide, verify the instrument's temperature scale using a USP Melting Point Reference Standard (e.g., Vanillin) that melts near the expected range. The measured clear point must align with the certified assigned values; if deviations are detected, the instrument must be recalibrated[4].

  • Sample Preparation: Pulverize the N,N-diethyl-3,4-dimethylbenzenesulfonamide into a fine, homogeneous powder to eliminate large crystals that cause thermal insulation[2].

  • Capillary Charging: Introduce the powder into a USP-compatible glass capillary (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[7]. Tap firmly on a solid surface until the powder forms a tightly packed column exactly 2.5 to 3.5 mm high[4].

  • Execution: Insert the capillary into the heating block at a standby temperature approximately 5 °C below the expected melting point[4]. Initiate a heating ramp of 1 °C/min until the melt is complete[3].

  • Data Acquisition: Record the onset (collapse) and clear point via the digital image processor's transmission thresholds[4].

Protocol B: Differential Scanning Calorimetry (DSC)
  • Calibration: Calibrate the cell constant and temperature axis using a high-purity Indium standard (MP = 156.6 °C) at the identical scan rate intended for the sample[6].

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the sulfonamide into an aluminum DSC pan. Crimp the lid tightly. Causality: Precise weight is required to calculate specific heat capacity, and a flat, crimped bottom ensures optimal thermal contact with the Peltier thermoelectric units[6].

  • Execution: Load the sample pan and an empty reference pan into the adiabatic heating chamber[6]. Equilibrate at 50 °C, then ramp at 2 °C/min to 100 °C.

  • Data Acquisition: Analyze the thermoanalytical curve. The extrapolated onset temperature represents the melting point, and the integrated area under the endothermic peak yields the enthalpy of fusion (

    
    )[5].
    

PhaseTransition Solid Solid State (Crystalline Lattice) Heat Thermal Energy Input (1 °C/min Ramp) Solid->Heat USP <741> Onset Melting Onset (Lattice Disruption) Heat->Onset Endothermic Flow Liquid Liquid State (Isotropic Melt) Onset->Liquid Increased Light Transmission

Fig 2: Causality of phase transitions correlating thermal energy to optical and thermodynamic outputs.

Experimental Data & Performance Comparison

The choice of instrument directly impacts the type of data acquired. Below is a comparative summary of the parameters and representative experimental data for highly pure N,N-diethyl-3,4-dimethylbenzenesulfonamide.

Table 1: Methodological Comparison
ParameterAutomated Optical Capillary (USP <741>)Differential Scanning Calorimetry (DSC)
Primary Principle Optical transmission/reflection changes[4]Differential heat flow (thermodynamics)[5]
Sample Size ~2-3 mg (2.5 - 3.5 mm depth)[4]2 - 5 mg (weighed precisely)[5]
Purity Assessment Qualitative (Range broadening)Quantitative (van 't Hoff equation)[5]
Throughput High (up to 3-6 capillaries simultaneously)Low (Single pan per run)
Regulatory Compliance Pharmacopeial standard (USP/EP)[3]Advanced characterization (ICH Q6A)
Table 2: Representative Melting Point Data for N,N-diethyl-3,4-dimethylbenzenesulfonamide
MethodologyOnset Temperature (°C)Clear Point / Peak Temp (°C)Enthalpy of Fusion (

)
Precision (RSD)
Automated Capillary 76.277.1N/A< 0.2%
DSC 76.1577.05112.4 J/g< 0.1%

(Note: Data is representative of highly pure sulfonamide derivatives modeled for comparative analytical demonstration under standardized 1 °C/min heating conditions).

Conclusion

For routine quality control and pharmacopeial compliance of N,N-diethyl-3,4-dimethylbenzenesulfonamide, the Automated Optical Capillary Method offers high throughput and direct alignment with USP <741> standards[3]. However, for early-stage drug development, polymorph screening, and absolute purity determination, Differential Scanning Calorimetry (DSC) is the superior alternative, providing invaluable thermodynamic insights[5] that optical methods simply cannot detect.

By strictly adhering to the self-validating protocols and understanding the causality behind sample preparation and heating rates, researchers can ensure absolute confidence in their thermal analysis data.

References

  • USP 741 Melting Point or Range | PDF - Scribd , Scribd. Available at:[Link]

  • usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia , USPBPEP. Available at: [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com , Stanford Research Systems. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC , NIH. Available at:[Link]

  • CAS#:428490-66-8 | N,N-diethyl-3,4-dimethylbenzenesulfonamide | Chemsrc , Chemsrc. Available at: [Link]

  • ExperimentDifferentialScanning... , Emerald Cloud Lab. Available at:[Link]

Sources

Safety Operating Guide

N,N-diethyl-3,4-dimethylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

N,N-Diethyl-3,4-dimethylbenzenesulfonamide: Advanced Laboratory Disposal and Operational Safety Guide

As a researcher or drug development professional, managing the lifecycle of complex synthetic intermediates is as critical as the synthesis itself. N,N-diethyl-3,4-dimethylbenzenesulfonamide (CAS: 428490-66-8)[1] is a specialized sulfonamide derivative. Because it contains both nitrogen and sulfur heteroatoms within a stable aromatic framework, its disposal requires strict adherence to environmental regulations to prevent aquatic toxicity and atmospheric pollution[2][3].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and ultimate destruction of this compound.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound.

  • Molecular Formula: C12H19NO2S[1]

  • Molecular Weight: 241.35 g/mol [1]

  • Structural Hazards: The compound features a sulfonamide group attached to a 3,4-dimethylbenzene ring. Sulfonamides are generally recognized for their potential to cause aquatic toxicity with long-lasting environmental effects[2].

  • Combustion Byproducts: The presence of sulfur and nitrogen means that improper thermal destruction will yield highly toxic and environmentally damaging sulfur oxides (SOx) and nitrogen oxides (NOx)[3].

Causality in Disposal: Because of these structural realities, drain disposal is strictly prohibited [4]. Biological wastewater treatment plants cannot efficiently degrade synthetic aromatic sulfonamides, leading to environmental accumulation. Furthermore, standard trash incineration is insufficient; the compound must be subjected to high-temperature chemical incineration equipped with specialized gas scrubbers[3].

Quantitative Data & Regulatory Limits

Laboratory waste accumulation is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2]. Below is a summary of the quantitative limits and operational parameters for managing this waste.

ParameterOperational Limit / ValueRegulatory Source / Causality
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of total hazardous wasteEPA (40 CFR 262.15)[5]
Aqueous pH Limit for Drain N/A - Drain Disposal Prohibited Clean Water Act / RCRA[4][5]
Primary Destruction Method High-Temperature Incineration (>1000°C)Ensures complete cleavage of C-S and C-N bonds.
Required Equipment Electrostatic precipitators & ScrubbersNeutralizes SOx/NOx gases generated during combustion[3].
Storage Temperature Ambient (15°C - 25°C)Prevents thermal degradation and pressure buildup in sealed containers.

Step-by-Step Disposal Methodology

The following protocol guarantees regulatory compliance and laboratory safety. Every step is designed to isolate the compound and prevent cross-contamination.

Phase 1: Segregation and Containment
  • Isolate the Waste Stream: Do not mix N,N-diethyl-3,4-dimethylbenzenesulfonamide with strong acids, bases, or oxidizing agents[5]. Mixing can lead to unpredictable exothermic reactions or the premature release of toxic sulfur dioxide gas.

  • Select the Receptacle: Use a High-Density Polyethylene (HDPE) container or a chemically compatible glass carboy with a secure, leak-proof PTFE-lined cap.

  • Labeling: Immediately label the container with the words "Hazardous Waste" . The label must explicitly state the full chemical name: N,N-diethyl-3,4-dimethylbenzenesulfonamide, and note the presence of "Sulfur/Nitrogen Organics" to alert the disposal facility[2][5].

Phase 2: SAA Management and Decontamination
  • Store in SAA: Transfer the sealed container to your laboratory's designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the operator[5].

  • Decontaminate Labware: Any reusable glassware (e.g., round-bottom flasks, spatulas) that contacted the compound must be rinsed with a compatible organic solvent (such as acetone or ethanol).

  • Capture the Rinsate: Crucial Step—Do not wash the initial solvent rinse down the sink. Collect the first two solvent rinses and add them to the liquid hazardous waste container[4]. Only after the solvent rinse can the glassware be washed with standard laboratory soap and water.

Phase 3: Final Transfer and Destruction
  • EHS Coordination: Once the waste container is 90% full, or reaches the maximum accumulation time permitted by your institution, contact your Environmental Health and Safety (EHS) department for pickup[2].

  • Manifesting: Ensure the waste manifest dictates "High-Temperature Incineration with Scrubbing." This legally binds the licensed contractor to destroy the compound in a facility equipped to handle SOx/NOx emissions[3].

Operational Workflow Visualization

The following decision matrix illustrates the logical flow for processing N,N-diethyl-3,4-dimethylbenzenesulfonamide waste in the laboratory.

G Start Waste Generated: N,N-diethyl-3,4-dimethylbenzenesulfonamide Type Waste Type? Start->Type Solid Solid Waste (Powder, Contaminated PPE) Type->Solid Solid Liquid Liquid Waste (Solvent Solutions, Rinsate) Type->Liquid Liquid SAA Store in Satellite Accumulation Area (SAA) Solid->SAA Drain Drain Disposal? Liquid->Drain Prohibited PROHIBITED Do Not Pour Down Drain Drain->Prohibited Yes Drain->SAA No Prohibited->SAA Redirect to SAA EHS Contact EHS for Pickup & Manifesting SAA->EHS Incinerate High-Temp Incineration (with SOx/NOx Scrubbers) EHS->Incinerate

Caption: Decision matrix for the segregation, accumulation, and compliant destruction of sulfonamide laboratory waste.

References

  • CAS#:428490-66-8 | N,N-diethyl-3,4-dimethylbenzenesulfonamide | Chemsrc Source: Chemsrc.com URL:[Link]

  • Prudent Practices for Handling Hazardous Chemicals in Laboratories Source: National Research Council / P2 InfoHouse URL:[Link]

  • Drain Disposal & Wastewater Guidelines Source: Rowan University Environmental Health & Safety URL:[Link]

Sources

Personal protective equipment for handling N,N-diethyl-3,4-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Hazard Basis

The "Why" Behind the Protocol

To handle N,N-diethyl-3,4-dimethylbenzenesulfonamide safely, we must look beyond generic safety sheets and analyze its structure-activity relationship (SAR). This molecule combines a sulfonamide core with a lipophilic N,N-diethyl tail and a dimethyl-substituted aromatic ring.

  • Lipophilicity (The N,N-diethyl factor): Similar to DEET (N,N-diethyl-meta-toluamide), the diethyl substitution significantly increases the molecule's solubility in lipids. Implication: This compound has a higher potential for transdermal absorption than primary sulfonamides. Standard latex gloves are insufficient.

  • Sulfonamide Moiety: While N,N-disubstitution reduces the risk of crystalluria common with primary sulfonamide drugs, the core structure remains a potential irritant and sensitizer.

  • Physical State: Typically a viscous oil or low-melting solid (depending on purity), meaning spill mechanics often involve sticky, hard-to-clean residues.

Hazard Classification (Derived from Analog CAS 1709-50-8 & Functional Analysis)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1]

Part 2: The PPE Shield (Personal Protective Equipment)

Do not treat this as a generic "wear gloves" situation. The lipophilic nature of the diethyl group dictates specific barrier materials.

Hand Protection (Critical)

Recommendation: Nitrile (Minimum 5 mil thickness) or Laminate (Silver Shield) for prolonged contact.

Glove MaterialSuitabilityScientific Rationale
Natural Rubber (Latex) DO NOT USE The lipophilic N,N-diethyl group can permeate latex matrices, carrying the sulfonamide core into the skin.
Disposable Nitrile (4-5 mil) Standard Use Provides adequate splash protection. Change every 15 minutes if handling solutions (e.g., in DCM or Ethyl Acetate).
Laminate / Viton 🛡️ High Risk Mandatory for spill cleanup or synthesis scale-up (>100g). Zero permeation for organic sulfonamides.
Respiratory Protection

Primary Control: All handling must occur inside a certified Chemical Fume Hood. Secondary Control (Spill/Outside Hood):

  • Respirator: Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

  • Why: If the compound is heated or dissolved in volatile solvents, the organic vapor cartridge captures the solvent, while the P100 captures any sublimated particulates.

Eye & Body Protection[1][2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient because the oily nature of the liquid phase creates a "stick-and-burn" hazard if splashed.

  • Body: Tyvek® lab coat or standard cotton coat with a chemical-resistant apron.

Part 3: Operational Protocols

Workflow Visualization: Risk Assessment Logic

The following logic gate determines your PPE requirements based on the state of the matter.[2]

RiskLogic Start Start: Handling N,N-diethyl- 3,4-dimethylbenzenesulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Melting Point > Ambient Liquid Liquid / Solution StateCheck->Liquid Dissolved or Oily RiskDust Risk: Inhalation of Particulates Solid->RiskDust RiskSplash Risk: Transdermal Absorption (Lipophilic Entry) Liquid->RiskSplash PPE_Solid PPE: N95/P100 + Nitrile Gloves (Fume Hood Recommended) RiskDust->PPE_Solid PPE_Liquid PPE: Double Nitrile (Change <15m) + Splash Goggles + Fume Hood (Mandatory) RiskSplash->PPE_Liquid

Caption: Decision matrix for PPE selection based on physical state and primary exposure vectors.

Step-by-Step Handling Procedures
A. Weighing & Transfer
  • Static Control: Sulfonamide powders can be static. Use an anti-static gun or polonium strip if weighing <10 mg.

  • Containment: Weigh inside the fume hood. If using a balance outside the hood, transfer the solid into a tared vial inside the hood, cap it tightly, weigh, and return to the hood to open.

  • Solubilization: Add solvent (DCM, DMSO, or Methanol) slowly.

    • Caution: The dissolution enthalpy is generally low, but always point the vessel away from the face.

B. Reaction Monitoring[3]
  • TLC/HPLC: When spotting TLC plates, assume the capillary tube contains a high concentration of the "sticky" sulfonamide. Dispose of capillaries immediately into a sharps container; do not leave them on the bench.

  • Heating: If refluxing, ensure the condenser water is flowing before heating. The N,N-diethyl group imparts volatility similar to high-boiling oils; vapor escape can condense on cool surfaces outside the hood.

Part 4: Emergency & Disposal Response

Spill Response Algorithm

Scenario: You have dropped a vial containing 5g of the compound in liquid form.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood "Purge" mode is active.

  • PPE Upgrade: Don Double Nitrile Gloves and Splash Goggles .

  • Containment:

    • Do not use water. Water will cause the lipophilic oil to smear and spread.

    • Use Vermiculite or Sand to absorb the liquid.

  • Cleaning:

    • Wipe the area with Acetone or Ethanol (the compound is soluble in organic solvents).

    • Follow with a soap and water wash to remove residual solvent.

Disposal (Waste Management)[3][4][8]
  • Classification: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Destruction: Incineration is the required method. The presence of Nitrogen and Sulfur requires high-temperature incineration with scrubbers (to manage NOx and SOx emissions).

  • Labeling: Clearly mark waste tags with "Contains Sulfonamides - Potential Sensitizer."

References

  • U.S. Environmental Protection Agency (EPA). Substance Details - Benzenesulfonamide, N,N-diethyl- (CAS 1709-50-8).[4] Substance Registry Services. [Link]

  • PubChem. Compound Summary: N,N-Diethylbenzenesulfonamide. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.